l-Alanine-d7
Description
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Structure
3D Structure
Properties
IUPAC Name |
deuterio (2S)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VQIVFXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])[2H])N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
l-Alanine-d7 chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of L-Alanine-d7
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties and stability of this compound. As a deuterated analog of the endogenous amino acid L-Alanine, this compound is a critical tool in metabolic research and quantitative bioanalysis. Understanding its fundamental characteristics is paramount to its effective application and the generation of reliable, reproducible data.
Introduction: The Role of this compound in Modern Research
This compound is a stable, non-radioactive, isotopically labeled form of L-Alanine where seven hydrogen atoms have been substituted with deuterium. This isotopic substitution results in a mass shift of +7 atomic mass units compared to its unlabeled counterpart. This key feature, without significantly altering the compound's chemical behavior, makes this compound an invaluable tool in a range of applications.
Primarily, it is employed as an internal standard in mass spectrometry-based quantitative assays, such as LC-MS/MS.[1][2] Its near-identical physicochemical properties to endogenous L-Alanine allow it to co-elute chromatographically and experience similar ionization efficiency, effectively correcting for variations during sample preparation and analysis.[2][3] Furthermore, its use as a tracer allows researchers to track the metabolic fate of alanine in biological systems, providing insights into pathways like gluconeogenesis and protein synthesis.[4][5][6]
Core Chemical and Physical Properties
The foundational properties of this compound define its behavior in experimental settings. It is a white to off-white solid or crystalline powder.[1][7] A summary of its key physicochemical characteristics is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃D₇NO₂ | [1][8] |
| Linear Formula | CD₃CD(ND₂)CO₂D | [9] |
| Molecular Weight | ~96.14 g/mol | [9][10] |
| CAS Number | 74280-71-0 | [8][9][11] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >300 °C (decomposes) | [8] |
| Solubility | Soluble in water.[12][13] | [12][13] |
| Isotopic Purity | Typically ≥98 atom % D | [9] |
| SMILES String | [2H]OC(=O)(N([2H])[2H])C([2H])([2H])[2H] | [11] |
| InChI Key | QNAYBMKLOCPYGJ-VQIVFXRSSA-N |
Stability Profile and Degradation Pathways
This compound is a chemically stable compound when stored and handled under recommended conditions.[9] However, its integrity can be compromised by exposure to harsh environmental factors. Understanding these sensitivities is crucial for maintaining its isotopic and chemical purity.
Factors Influencing Stability
-
Temperature : The solid form is stable at room temperature.[9] In solution, stability is temperature-dependent. Stock solutions are typically stable for up to one month at -20°C and for up to six months at -80°C.[1][7] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots to prevent degradation.[1][7]
-
Moisture and Air : As an amino acid, this compound can be hygroscopic. It is essential to store the solid compound in a tightly sealed container to protect it from moisture and air.[7][14] Prolonged exposure to moisture, particularly in non-deuterated solvents, can lead to back-exchange of the deuterium atoms on the amine and carboxyl groups with hydrogen, compromising isotopic enrichment.
-
Light : While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to protect it from light, which can catalyze degradation in some compounds.[7][15]
-
Incompatible Materials : Contact with strong oxidizing agents should be avoided as they can lead to chemical degradation.[7]
Potential Degradation Pathways
The degradation of this compound is expected to follow pathways similar to that of unlabeled L-Alanine. In biological systems and under certain chemical conditions, the primary routes of degradation involve the removal of the amino group.
-
Transamination : In eukaryotes, L-alanine is primarily degraded via transamination to pyruvate, a reaction catalyzed by alanine aminotransferase.[16]
-
Oxidative Deamination : In some bacteria, alanine can be converted to pyruvate through oxidative deamination.[16]
-
Decarboxylation and Deamination (Harsh Conditions) : Under more extreme conditions, such as high temperatures, other degradation reactions like decarboxylation (removal of the carboxyl group) and further deamination can occur.[17]
Caption: Potential degradation pathways for this compound.
Recommended Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to preserve the integrity of this compound.
-
Solid Compound :
-
Stock Solutions :
-
Preparation : Use a suitable solvent such as sterile, nuclease-free water or phosphate-buffered saline.[7] For LC-MS applications, preparing solutions in 0.1% formic acid in water is common.[2]
-
Filtration : For applications requiring sterility, filter the solution through a 0.22 µm syringe filter.[7]
-
Storage : Aliquot solutions into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[7] Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7]
-
Experimental Protocol: Assessing this compound Stability in a Biological Matrix
This protocol provides a framework for evaluating the stability of this compound in a biological matrix like human plasma, a common procedure during the validation of bioanalytical methods.
Objective : To determine the short-term and long-term stability of this compound in human plasma under various storage conditions.
Methodology : The core of this assessment involves spiking a known concentration of this compound into the matrix, storing it under defined conditions, and quantifying the remaining compound at specified time points using a validated LC-MS/MS method.
Caption: Workflow for assessing the stability of this compound in a biological matrix.
Step-by-Step Procedure :
-
Prepare Standards : Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.[3]
-
Spike Matrix : Spike a known concentration of the this compound working solution into multiple aliquots of the biological matrix (e.g., human plasma).
-
Establish Time Zero (T=0) : Immediately process a subset of these samples (n=3) to establish the baseline concentration.
-
Storage : Store the remaining spiked samples under the conditions to be tested:
-
Room temperature (bench-top stability).
-
4°C (refrigerator stability).
-
-20°C and -80°C (long-term freezer stability).
-
Multiple freeze-thaw cycles (e.g., freeze at -80°C, thaw at room temp, repeat 3x).
-
-
Time-Point Analysis : At designated time points (e.g., 2, 8, 24 hours for short-term; 1, 3, 6 months for long-term), retrieve a set of samples from each storage condition.
-
Sample Preparation (Protein Precipitation) :
-
To 100 µL of the plasma sample, add 400 µL of an ice-cold protein precipitation solvent (e.g., methanol or acetonitrile containing 0.1% formic acid).[3][7]
-
Vortex vigorously for 1 minute to precipitate proteins.[7]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a new tube for analysis.[7]
-
-
LC-MS/MS Analysis : Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis : Compare the mean concentration of this compound at each time point and condition to the mean concentration at T=0. The compound is considered stable if the deviation is within an acceptable limit (e.g., ±15%).
Conclusion
This compound is a robust and highly stable molecule essential for modern bioanalytical and metabolic research. Its stability in solid form at room temperature and as a frozen stock solution makes it a reliable reagent. By adhering to the storage and handling guidelines outlined in this guide—namely, protection from moisture, avoidance of strong oxidizers, and proper aliquoting of solutions—researchers can ensure its chemical and isotopic integrity. This diligence is fundamental to leveraging the full potential of this compound for generating accurate, precise, and reproducible scientific data.
References
-
This compound | CAS#:74280-71-0. Chemsrc. [Link]
-
DL-alanine | C3H7NO2 | CID 602. PubChem, NIH. [Link]
-
This compound | C3H7NO2 | CID 45052033. PubChem, NIH. [Link]
-
Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). Springer Nature. [Link]
-
Deuteration and kinetic resolution of Dthis compound from our laboratory. ResearchGate. [Link]
-
Alanine. Wikipedia. [Link]
-
L-alanine degradation III | Pathway. PubChem, NIH. [Link]
-
dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties. Cheméo. [Link]
-
Decomposition pathways of alanine, valine, leucine, and isoleucine. ResearchGate. [Link]
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- 17. researchgate.net [researchgate.net]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis and Isotopic Purity of l-Alanine-d7
Introduction: The Critical Role of Deuterated Amino Acids
In the landscape of modern drug discovery and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools. Among these, deuterated amino acids, such as this compound, have garnered significant attention. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, imparts a subtle yet profound change in molecular mass without altering fundamental chemical properties. This unique characteristic is leveraged in several critical applications:
-
Metabolic Tracing: Deuterated amino acids serve as tracers to elucidate complex metabolic pathways and protein turnover in vivo, providing invaluable data for understanding disease states.[1]
-
Pharmacokinetic Modulation: The "Kinetic Isotope Effect" can slow down metabolic processes at deuterated sites, a strategy used to enhance the metabolic stability and efficacy of therapeutic peptides and small molecules.[2]
-
Quantitative Mass Spectrometry: this compound is widely used as an internal standard (IS) in LC-MS assays.[3][4] Its near-identical chemical behavior to the natural analyte (l-Alanine) allows it to correct for variations during sample preparation and analysis, leading to highly accurate and precise quantification.[3]
Given its pivotal role, the synthesis of this compound with high isotopic and enantiomeric purity is paramount. This guide provides a comprehensive overview of a field-proven synthetic route and the rigorous analytical methodologies required to validate the final product's quality.
Part 1: Synthesis of Enantiomerically Pure this compound
The synthesis of enantiomerically pure this compound is a strategic, multi-stage process designed to achieve comprehensive deuterium incorporation while maintaining stereochemical integrity. A common and robust approach involves the initial non-selective deuteration of a readily available starting material, followed by an enzymatic resolution to isolate the desired l-enantiomer. This methodology is effective because the harsh conditions required for complete hydrogen/deuterium (H/D) exchange can lead to racemization, which the enzymatic step subsequently corrects.[5][6]
Stage 1: Perdeuteration via Pyridoxal-Catalyzed H/D Exchange
The foundational step is the exchange of all seven non-exchangeable hydrogen atoms of alanine with deuterium. A highly effective method for this transformation is a pyridoxal-catalyzed H/D exchange in heavy water (D₂O).
Causality of Experimental Choice: Pyridoxal forms a Schiff base with the amino acid. This intermediate increases the acidity of the α- and β-protons, facilitating their abstraction by a base and subsequent replacement by deuterium from the D₂O solvent.[1][5] This catalytic cycle is repeated until a high level of deuterium incorporation is achieved across all C-H bonds. While other methods using metal catalysts like Ruthenium on Carbon (Ru/C) exist, the pyridoxal approach is well-established for this specific transformation.[6][7]
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Dthis compound
-
Reaction Setup: In a sealed, heavy-walled reaction vessel, combine L-alanine (1 equivalent), pyridoxal hydrochloride (0.1 equivalents), and aluminum sulfate (Al₂(SO₄)₃, 0.05 equivalents).
-
Deuterium Source: Add deuterium oxide (D₂O, ≥99.8 atom % D) to the mixture to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 24-48 hours. The progress of deuteration can be monitored by ¹H NMR.
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the solid residue in a minimal amount of fresh D₂O and lyophilize to remove any residual H₂O. The resulting crude Dthis compound can be further purified by recrystallization from a D₂O/ethanol-d6 mixture.[5]
Stage 2: Enzymatic Resolution of Dthis compound
The product from Stage 1 is a racemic mixture. To isolate the desired l-enantiomer, a highly selective enzymatic kinetic resolution is employed. This process first requires N-acetylation of the racemic mixture.
Causality of Experimental Choice: The enzyme Aminoacylase from Aspergillus oryzae exhibits high stereoselectivity, specifically catalyzing the hydrolysis of the N-acetyl group from the L-enantiomer while leaving the N-acetyl-D-enantiomer untouched.[5] This differential reactivity provides a robust basis for separating the two enantiomers.
Experimental Protocol: N-Acetylation and Resolution
-
N-Acetylation:
-
Dissolve the crude Dthis compound in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining a basic pH.
-
The reaction is typically complete within 2-4 hours.
-
Acidify the solution to isolate the N-acetyl-Dthis compound product, which can be extracted with an organic solvent.[5]
-
-
Enzymatic Resolution:
-
Substrate Preparation: Dissolve the N-acetyl-Dthis compound in deionized water to a concentration of 0.5 M.
-
pH and Temperature Adjustment: Adjust the solution pH to 7.5-8.0 with NaOH and maintain a constant temperature of 37 °C.
-
Enzymatic Reaction: Add immobilized Aminoacylase to the substrate solution and stir gently. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.
-
Work-up and Separation: Once ~50% conversion is achieved (indicating complete hydrolysis of the L-enantiomer), remove the enzyme by filtration. Acidify the filtrate to pH ~2. The unreacted N-acetyl-D-Alanine-d7 can be extracted with ethyl acetate.
-
Final Isolation: The remaining aqueous layer, now containing the target this compound, is neutralized. The final, pure product is isolated by crystallization.[5]
-
Part 2: Verification of Isotopic Purity and Integrity
Rigorous analytical characterization is a non-negotiable step to confirm the isotopic enrichment and structural integrity of the final this compound product.[8] A multi-pronged approach using both mass spectrometry and NMR spectroscopy provides a self-validating system for quality control.
Caption: Dual-pathway analytical workflow for purity validation.
Method 1: Isotopic Distribution by High-Resolution Mass Spectrometry (HR-MS)
Principle of Trustworthiness: Mass spectrometry directly measures the mass-to-charge ratio of ions. It is the definitive technique for determining the distribution of isotopologues (molecules with different numbers of deuterium atoms) in the final product.[3][9] By analyzing the relative abundance of each isotopologue, a precise isotopic enrichment percentage can be calculated.
Experimental Protocol: LC-MS for Isotopic Purity
-
Sample Preparation: Prepare a 1 µg/mL working solution of this compound in a suitable solvent, such as 0.1% formic acid in water.[3]
-
LC-MS Parameters (Example):
-
LC Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient suitable for eluting alanine (e.g., 2-20% B over 5 minutes).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Full scan from m/z 85-105 to observe all potential isotopologues.[3]
-
-
Data Analysis:
-
Inject the sample and acquire the data.
-
Extract the ion chromatograms for the expected [M+H]⁺ ion of each isotopologue (see Table 1).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.
-
| Isotopologue | Chemical Formula ([M+H]⁺) | Theoretical Monoisotopic m/z |
| l-Alanine-d0 | C₃H₈NO₂⁺ | 90.05 |
| l-Alanine-d1 | C₃H₇DNO₂⁺ | 91.06 |
| l-Alanine-d2 | C₃H₆D₂NO₂⁺ | 92.06 |
| l-Alanine-d3 | C₃H₅D₃NO₂⁺ | 93.07 |
| l-Alanine-d4 | C₃H₄D₄NO₂⁺ | 94.08 |
| l-Alanine-d5 | C₃H₃D₅NO₂⁺ | 95.08 |
| l-Alanine-d6 | C₃H₂D₆NO₂⁺ | 96.09 |
| This compound | C₃HD₇NO₂⁺ | 97.10 |
| Table 1. Theoretical m/z values for the protonated molecular ions of l-Alanine isotopologues. Data derived from expected mass shifts.[3] |
Method 2: Site-Specific Deuteration by Quantitative ¹H NMR
Principle of Trustworthiness: While MS provides the overall isotopic distribution, Quantitative ¹H NMR (qNMR) validates the location and extent of deuteration.[8] By comparing the integral of residual proton signals in the deuterated sample to that of a known, non-exchangeable internal standard, the percentage of deuterium incorporation at specific molecular positions (α and β) can be calculated.[5] This confirms the structural integrity of the labeling.
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation: Accurately weigh a known amount of the this compound product and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Dissolve the mixture in a known volume of D₂O.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full signal relaxation for accurate integration.
-
Data Analysis:
-
Calibrate the spectrum using the internal standard signal.
-
Integrate the residual proton signals for the α-proton (CH) and β-protons (CH₃) of alanine.
-
Calculate the percentage of deuteration at each position using the formula: % Deuteration = (1 - [Integral of Residual Protons / Expected Integral of Protons]) x 100
-
The combination of MS data showing >98% isotopic enrichment for the d7 species and ¹H NMR data confirming >98% deuteration at both the α and β positions provides an undeniable, self-validating confirmation of the product's quality and identity.
References
-
Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst. (2023). Organic Letters. Retrieved from [Link]
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Catalytic enantiospecific deuteration of complex amino acid mixtures with ruthenium nanoparticles. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach. (2021). PubMed Central, NIH. Retrieved from [Link]
-
Enantioselective synthesis of α-carbon deuterium-labelled L-α-amino acids. (2025). ResearchGate. Retrieved from [Link]
-
Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources. (2024). PubMed Central. Retrieved from [Link]
-
Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2025). PubMed Central. Retrieved from [Link]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). PubMed. Retrieved from [Link]
-
Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. (2021). Chinese Journal of Analytical Chemistry. Retrieved from [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Ardena. Retrieved from [Link]
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An In-depth Technical Guide to the Physical and Chemical Characteristics of L-Alanine-d7
Introduction: The Significance of Deuterium Labeling in Alanine
In the landscape of modern biochemical and pharmaceutical research, stable isotope-labeled compounds are indispensable tools. L-Alanine-d7, a deuterated isotopologue of the proteinogenic amino acid L-alanine, stands out for its utility in a range of applications, from metabolic flux analysis to serving as an internal standard in quantitative mass spectrometry. The substitution of all seven hydrogen atoms with deuterium imparts a significant mass shift without altering the fundamental chemical reactivity, making it an ideal tracer.[1]
The core value of this compound lies in the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased stability can lead to altered metabolic rates, providing researchers with a powerful tool to investigate enzymatic mechanisms and drug pharmacokinetics.[2] This guide offers a comprehensive exploration of the essential physical and chemical characteristics of this compound, alongside detailed protocols for its rigorous analysis, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below. These characteristics are foundational for its application in experimental design and analytical method development.
| Property | Value | Source(s) |
| Chemical Formula | C₃D₇NO₂ | [3] |
| Molecular Weight | 96.14 g/mol | [3] |
| CAS Number | 74280-71-0 | [3] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C (decomposes) | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Enantiomeric Purity | Typically ≥98% | |
| Solubility | Soluble in water | [4] |
Structural Elucidation and Isotopic Enrichment Analysis
The definitive characterization of this compound relies on a suite of analytical techniques capable of confirming its molecular structure, isotopic enrichment, and enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Isotopic Purity
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary technique for determining the level of deuteration.[5] Due to the replacement of protons with deuterium, the ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart.
Expected ¹H NMR Spectrum: In a fully deuterated this compound sample, the proton signals corresponding to the α-hydrogen, and the methyl group protons would be absent. The presence of residual proton signals allows for the quantification of isotopic enrichment. By comparing the integral of these residual signals to that of a known internal standard, the precise level of deuteration can be calculated.[5]
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will also be altered. The signals for the deuterated carbons will appear as multiplets due to ¹³C-²H coupling and will be significantly broader and less intense than in the ¹H-coupled spectrum of L-alanine. The chemical shifts will also experience a slight upfield shift, known as the deuterium isotope effect.
Experimental Protocol: Quantitative ¹H NMR for Isotopic Enrichment
Causality: This protocol is designed to provide a precise measure of deuterium incorporation by comparing the signal intensity of any residual protons in the deuterated analyte to a known concentration of an internal standard. A long relaxation delay is crucial for accurate quantification, ensuring that all nuclei have fully returned to their equilibrium state before the next pulse, thus making the signal integral directly proportional to the number of nuclei.[6]
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O).
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrument Parameters (400 MHz or higher):
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans (ns): 16 or higher to ensure a good signal-to-noise ratio.
-
Pulse Angle: 30-90 degrees.
-
-
Data Analysis:
-
Integrate the residual proton signals of this compound and the signal of the internal standard.
-
Calculate the molar ratio of this compound to the internal standard to determine the concentration and, subsequently, the isotopic enrichment.
-
Quantitative ¹H NMR workflow for isotopic enrichment determination.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone for verifying the molecular weight and isotopic distribution of this compound. High-resolution mass spectrometry (HRMS) can confirm the exact mass, providing unequivocal evidence of its elemental and isotopic composition.
Expected Mass Spectrum: In positive ion mode electrospray ionization (ESI+), this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 97.1.[3] Tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns. A characteristic fragmentation of amino acids is the neutral loss of the carboxyl group, leading to the formation of an immonium ion. For this compound, this would result in a deuterated immonium ion [C₂D₆N]⁺ at an m/z of 50.1.[3]
Experimental Protocol: LC-MS/MS for Identification and Purity
Causality: This protocol employs liquid chromatography to separate the analyte from potential impurities before it enters the mass spectrometer. The use of a volatile buffer like formic acid is essential for ESI-MS as it aids in the protonation of the analyte in the gas phase, leading to better ionization efficiency and signal intensity.[3] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, making it ideal for quantitative studies.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this polar analyte.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 97.1 ([M+H]⁺)
-
Product Ion (Q3) - Quantifier: m/z 50.1 ([C₂D₆N]⁺)
-
Product Ion (Q3) - Qualifier: m/z 79.1 (Loss of H₂O)
-
-
Instrument Parameters: Declustering potential and collision energy should be optimized for the specific instrument.
-
LC-MS/MS workflow for the analysis of this compound.
Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of this compound is critical, as the presence of its D-enantiomer can have significant biological implications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Causality: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids because they possess ionic groups that can interact with the zwitterionic nature of the analytes.[7]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with an additive like 20 mM ammonium acetate to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 205-215 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
The enantiomeric purity is calculated by comparing the peak area of the L-enantiomer to the total peak area of both L- and D-enantiomers.
-
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process that begins with the non-selective deuteration of L-alanine, followed by an enzymatic resolution to isolate the desired L-enantiomer. The following protocol is adapted from a method for the synthesis of D-Alanine-d7 and is logically applicable to the production of the L-enantiomer.[5]
Stage 1: Synthesis of Dthis compound
A common method for perdeuteration involves a pyridoxal-catalyzed hydrogen/deuterium exchange in heavy water (D₂O).[5]
-
Reaction Setup: In a sealed reaction vessel, combine L-alanine, pyridoxal hydrochloride, and aluminum sulfate.
-
Deuterium Source: Add D₂O (99.8 atom % D).
-
Reaction Conditions: Heat the mixture to reflux (100-110 °C) with continuous stirring for 24-48 hours.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. The crude Dthis compound can be purified by recrystallization.
Stage 2: Resolution of Dthis compound
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers.
-
N-Acetylation: The Dthis compound is first N-acetylated using acetic anhydride.
-
Enzymatic Resolution: An immobilized aminoacylase is used to selectively hydrolyze the N-acetyl group from the L-enantiomer.
-
Separation and Deacetylation: The resulting mixture of this compound and N-acetyl-D-Alanine-d7 can then be separated. The isolated this compound is the final product.
Conclusion
This compound is a powerful tool for researchers in the fields of biochemistry, metabolomics, and drug development. Its unique physical and chemical properties, stemming from the substitution of hydrogen with deuterium, allow for its use as a highly effective tracer and internal standard. The rigorous analytical methodologies outlined in this guide, including qNMR, MS, and chiral HPLC, provide a robust framework for the comprehensive characterization of this compound, ensuring its identity, isotopic enrichment, and enantiomeric purity. The careful application of these techniques is paramount to the integrity of the experimental data generated using this valuable isotopic analogue.
References
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MDPI. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Retrieved from [Link]
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PubChem. (n.d.). D-Alanine. Retrieved from [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]
-
MDPI. (2025). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Retrieved from [Link]
-
MDPI. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
-
PubMed. (1983). 13C n.m.r. study of L-alanine peptides. Retrieved from [Link]
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- 6. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Alanine(56-41-7) 13C NMR [m.chemicalbook.com]
Introduction: The Role of Stable Isotopes in Modern Scientific Inquiry
An In-depth Technical Guide to L-Alanine-d7: Physicochemical Properties, Synthesis, and Advanced Research Applications
In the landscape of quantitative biology and drug development, precision and accuracy are paramount. The complexity of biological matrices often introduces variability during sample preparation and analysis, posing significant challenges to reliable quantification. Stable isotope-labeled (SIL) compounds have emerged as the gold standard for overcoming these hurdles, particularly in mass spectrometry-based applications. By incorporating heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these SIL analogs serve as ideal internal standards, as they are chemically identical to the analyte of interest but mass-shifted, allowing for precise differentiation and correction for experimental variance.[1][2]
This compound is the deuterated isotopologue of L-Alanine, a non-essential amino acid central to numerous metabolic processes, including sugar and acid metabolism, and energy provision for muscle and the central nervous system.[3][4] In this compound, seven hydrogen atoms are replaced with deuterium, creating a robust tool for researchers. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications as an internal standard and metabolic tracer, designed for professionals in research and drug development.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties dictate its behavior in analytical systems and form the basis of its utility.
Molecular Structure and Weight
The defining feature of this compound is the substitution of seven hydrogen atoms with deuterium. This substitution increases the mass of the molecule without significantly altering its chemical properties.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃D₇NO₂ (also written as CD₃CD(ND₂)COOD) | [1][5] |
| Molecular Weight | 96.14 g/mol | [5][6] |
| Exact Mass | 96.091615688 Da | [6] |
| Isotopic Enrichment | Typically ≥98 atom % D | [5] |
| CAS Number | 74280-71-0 | [5] |
| Appearance | Solid | |
| Melting Point | >300 °C (decomposes) |
The structure of this compound is depicted below, highlighting the positions of the seven deuterium atoms.
Caption: Synthesis and resolution workflow for this compound.
Analytical Protocols for Quality Control
Rigorous analytical testing is required to confirm the isotopic enrichment and enantiomeric purity of the final product.
Protocol 1: Isotopic Enrichment Determination by Quantitative ¹H NMR
-
Rationale: ¹H NMR is a powerful technique to quantify the number of remaining protons in the deuterated molecule. By comparing the integral of residual proton signals to that of a known internal standard, the level of deuteration can be accurately calculated. [7]* Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Dissolve the mixture in a known volume of D₂O.
-
Acquisition: Acquire a ¹H NMR spectrum using a spectrometer (400 MHz or higher). A single-pulse experiment with a long relaxation delay (≥5 times the longest T1) is critical to ensure full signal relaxation for accurate integration. [7] 4. Analysis: Integrate the residual proton signals of this compound and the signal of the internal standard. Calculate the isotopic enrichment based on the known concentrations and integral values.
-
Protocol 2: Isotopic Enrichment by GC-MS
-
Rationale: GC-MS provides high sensitivity for analyzing isotopic distribution. Derivatization is necessary to make the amino acid volatile for gas chromatography.
-
Methodology:
-
Derivatization: Derivatize the this compound sample with a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a volatile TBDMS derivative. [7] 2. Separation: Inject the derivatized sample onto a non-polar capillary GC column.
-
Detection: Use electron ionization (EI) mass spectrometry in full scan mode.
-
Analysis: The mass spectrum will show a molecular ion peak shifted corresponding to the seven deuterium atoms. The isotopic distribution of this molecular ion cluster is used to calculate the precise isotopic enrichment. [7]
-
Core Application: Internal Standard for Quantitative LC-MS/MS
The most prominent application of this compound is as an internal standard for the quantification of alanine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle of isotope dilution mass spectrometry, where a known amount of the SIL standard is added to a sample, is the gold standard for accuracy and precision. [8]The SIL standard co-elutes with the native analyte and experiences identical conditions during extraction, chromatography, and ionization, effectively compensating for matrix effects and procedural losses. [1][8]
Application Example: Quantification of D-Alanine in Human Plasma
-
Scientific Context: D-alanine, an enantiomer of L-alanine, is a component of bacterial cell walls. Its presence in human plasma can serve as a biomarker for gut microbiome activity or certain diseases. [8][9]Accurate quantification is therefore crucial for clinical and microbiological research.
-
Workflow Rationale: This method uses D-Alanine-d7 as the internal standard to quantify endogenous D-alanine. A simple protein precipitation step is used for sample cleanup, followed by chiral chromatography to separate the D- and L-alanine enantiomers before detection by MS/MS. [8]
Caption: Experimental workflow for D-Alanine quantification in plasma. [9]
Protocol 3: LC-MS/MS Quantification of D-Alanine in Plasma
-
Preparation of Standards: Prepare stock solutions (1 mg/mL) of D-alanine and D-Alanine-d7 in ultrapure water. Create a series of working standards by serially diluting the D-alanine stock. Prepare calibration standards and quality control (QC) samples by spiking known concentrations into blank human plasma. [8]2. Sample Preparation: a. To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the D-Alanine-d7 internal standard working solution and vortex. [8] b. Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute. [8] c. Centrifuge at 13,000 rpm for 10 minutes at 4°C. [8][9] d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. [8] e. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: a. Chromatography: Use a chiral HPLC column (e.g., CHIROBIOTIC T) to separate D-alanine from the highly abundant L-alanine. [8] b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). [8][9]Monitor specific precursor-to-product ion transitions for both D-alanine and D-Alanine-d7.
-
Quantification: Calculate the concentration of D-alanine in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Table 2: Expected Performance Characteristics for D-Alanine Quantification
| Parameter | Representative Value | Source(s) |
| Lower Limit of Quantification (LLOQ) | 0.05 - 2.0 µM | [9] |
| Intra-day Precision (%RSD) | < 15% | [9] |
| Inter-day Precision (%RSD) | < 15% | [9] |
| Accuracy (% Recovery) | 85 - 115% | [9] |
Core Application: Tracer for Metabolic Flux Analysis
This compound (or its enantiomer) can be used as a metabolic tracer to study the dynamics of biological pathways. By introducing the labeled compound into a biological system, researchers can track its incorporation into downstream metabolites, providing a quantitative measure of pathway activity, or "flux." [10]
Application Example: Probing Bacterial Peptidoglycan Synthesis
-
Scientific Context: The bacterial cell wall is primarily composed of peptidoglycan, a polymer essential for bacterial survival. D-alanine is a critical component of the pentapeptide stem that cross-links the polymer chains. [11]This pathway is a primary target for many antibiotics. [11]Using D-Alanine-d7 as a tracer allows for the direct measurement of new cell wall synthesis. [10]* Workflow Rationale: Bacteria are cultured in a medium containing D-Alanine-d7. The labeled D-alanine is incorporated into the peptidoglycan biosynthesis pathway. After a labeling period, the cell wall is isolated and hydrolyzed back into its constituent amino acids. The isotopic enrichment of D-alanine is then quantified by mass spectrometry, which is directly proportional to the rate of new peptidoglycan synthesis. [10]
Caption: Role of D-alanine in the bacterial peptidoglycan synthesis pathway. [11]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage Conditions: The compound should be stored at room temperature, protected from light and moisture. [5][12]* Stability: this compound is a stable compound if stored under the recommended conditions. However, it is good practice to re-analyze the chemical purity after extended periods (e.g., three years) before use in sensitive quantitative assays. [5]
Conclusion
This compound is more than just a heavy version of an amino acid; it is a precision tool that enables researchers to achieve higher levels of accuracy in quantification and to gain dynamic insights into complex biological processes. Its role as an internal standard in mass spectrometry is indispensable for overcoming matrix effects and ensuring data reliability in fields from clinical diagnostics to metabolomics. Furthermore, its application as a metabolic tracer provides a powerful method for studying the flux through critical pathways, such as bacterial cell wall synthesis, thereby aiding in the discovery and development of new therapeutics. As analytical technologies continue to advance in sensitivity, the demand for high-purity, well-characterized stable isotope-labeled compounds like this compound will only continue to grow, solidifying its place as a cornerstone of modern quantitative science.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Wiley. (n.d.). This compound, 98 atom % D. SpectraBase. Retrieved from [Link]
-
LookChem. (n.d.). Exploring L-Alanine Applications: From Food Enhancement to Pharma Intermediates. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]
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- 12. isotope.com [isotope.com]
L-Alanine-d7 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the application of L-Alanine-d7 as a stable isotope tracer in metabolic research. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, the intricacies of analytical methodologies, and the interpretation of data, empowering researchers to confidently and effectively integrate this powerful tool into their studies.
The Foundational Principles of Stable Isotope Tracing
Metabolic flux analysis (MFA) is a powerful technique for the quantitative study of metabolism.[1][2] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA allows for the elucidation of the rates (fluxes) of metabolic pathways.[1][2] This is achieved through the introduction of stable isotope-labeled compounds, such as this compound, into a biological system and tracking the incorporation of the isotope into downstream metabolites.[3][4]
Stable isotopes, being non-radioactive, are safe for use in a wide range of in vitro and in vivo studies, including human clinical research.[3][4] The incorporation of deuterium (a stable isotope of hydrogen) into L-alanine creates a tracer that is chemically similar to its unlabeled counterpart but distinguishable by mass spectrometry. This allows for the precise tracking of the metabolic fate of the exogenous L-alanine.
Why this compound?
L-alanine is a key player in central carbon and nitrogen metabolism. It is a principal gluconeogenic amino acid, meaning it is a significant precursor for the synthesis of glucose in the liver and kidneys.[5][6] Additionally, it is involved in the glucose-alanine cycle, a critical inter-organ process for transporting nitrogen from peripheral tissues to the liver.[5] The use of this compound allows researchers to probe the dynamics of these and other related pathways with high specificity.
Key Metabolic Pathways Illuminated by this compound
The primary application of this compound lies in its ability to trace the flow of carbon and nitrogen through central metabolic pathways.
Gluconeogenesis
Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates. Alanine is a major substrate for this pathway, particularly in the liver.[6][7] By introducing this compound, researchers can quantify the contribution of alanine to de novo glucose synthesis. The deuterated label from this compound will be incorporated into pyruvate via the action of alanine aminotransferase (ALT), and subsequently into the intermediates of the gluconeogenic pathway, ultimately appearing in newly synthesized glucose.
Sources
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Origin and Roles of Alanine and Glutamine in Gluconeogenesis in the Liver, Kidneys, and Small Intestine under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alanine: key role in gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of alanine on gluconeogenesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to L-Alanine-d7: Sourcing, and Application in Quantitative Mass Spectrometry
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement and application of L-Alanine-d7. It provides an in-depth analysis of the molecule's properties, a comparative guide to reliable suppliers, and detailed, field-proven protocols for its use as an internal standard in mass spectrometry-based quantitative analysis.
Introduction: The Rationale for Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy and precision of measurements are paramount. Biological matrices are inherently complex and variable, leading to unpredictable effects such as ion suppression or enhancement, and inconsistencies during sample extraction and processing. To correct for these variations, the use of a stable isotope-labeled (SIL) internal standard is the gold standard.[1]
This compound is the deuterated analogue of L-Alanine, a non-essential amino acid integral to numerous metabolic pathways.[2][3][4][5] With seven deuterium atoms replacing hydrogen atoms, this compound is an ideal internal standard for the quantification of endogenous L-Alanine. It is chemically identical to the analyte of interest, ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization. However, its increased mass (a shift of +7 Da) allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-analytical behavior is the cornerstone of the isotope dilution mass spectrometry technique, which effectively normalizes for analytical variability, leading to highly accurate and precise results.[1]
Section 1: Physicochemical Properties and Specifications of this compound
A thorough understanding of the physicochemical properties of this compound is critical for its effective use, from storage and handling to solution preparation and analytical method development. Key specifications that researchers must consider are isotopic purity and chemical purity, which directly impact the quality of quantitative data.
| Property | Specification | Source(s) |
| Chemical Formula | C₃D₇NO₂ | [2] |
| Linear Formula | CD₃CD(ND₂)CO₂D | [6][7] |
| Molecular Weight | 96.14 g/mol | [6][8][9] |
| Exact Mass | 96.091614 Da | [2][9] |
| CAS Number | 74280-71-0 | [6][8] |
| Isotopic Purity | Typically ≥98 atom % D | [6][7][8] |
| Chemical Purity | Typically ≥98% (CP) | [6][7] |
| Physical Form | Solid (Powder/Crystalline) | |
| Melting Point | >300 °C (decomposes) | [2] |
| Storage Conditions | Room temperature, away from light and moisture. | [8][10] |
| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years. | [8] |
Note: CP refers to Chemically Pure.
Section 2: Sourcing and Procurement of this compound
Selecting a reputable supplier is a critical first step in any quantitative study. The quality of the SIL internal standard underpins the validity of the entire analytical method. The following table provides a comparative overview of prominent suppliers of this compound. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) prior to purchase to verify that the isotopic and chemical purity meet their experimental requirements.
| Supplier | Product Name/Number (Example) | Typical Purity | Available Quantities | Notes |
| Cambridge Isotope Laboratories, Inc. (CIL) | NLM-454 | ≥98 atom % D | 1 g | A leading manufacturer of stable isotope-labeled compounds, often considered a primary source.[11][12] |
| MilliporeSigma (Sigma-Aldrich) | 74280-71-0 | 98 atom % D, 98% (CP) | Custom packaging available | A major distributor with extensive documentation and support.[6][7] |
| Toronto Research Chemicals (TRC) | A628070 | Not specified, but available | 10 mg, 5 mg | A well-regarded supplier of complex organic chemicals and stable isotopes.[13][14] |
| C/D/N Isotopes Inc. | D-3709 | 98 atom % D | 0.25 g, 0.5 g | Specializes in deuterated compounds and offers various pack sizes.[8] |
| LGC Standards | TRC-A628070 | Not specified, but available | 0.25 g, 0.5 g | A key supplier of reference materials and analytical standards.[15] |
Section 3: Core Application & Methodologies: Use as an Internal Standard in LC-MS/MS
The primary application for this compound is as an internal standard for the accurate quantification of L-Alanine in complex biological matrices such as plasma, urine, or cell lysates. This section details the workflow and provides a foundational protocol.
3.1: The Principle of Isotope Dilution Mass Spectrometry
The core principle is to add a known amount of this compound to all samples, calibrators, and quality controls at the very beginning of the sample preparation process. Because the SIL standard and the endogenous analyte behave identically during subsequent steps (e.g., protein precipitation, derivatization, injection, and ionization), any loss of analyte during sample processing will be matched by a proportional loss of the internal standard. The mass spectrometer measures the peak area ratio of the analyte to the internal standard. This ratio is then used to calculate the concentration of the analyte based on a calibration curve, effectively canceling out variations.
3.2: Foundational Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of L-Alanine in a biological sample using this compound as an internal standard.
Caption: Workflow for L-Alanine quantification using this compound.
3.3: Protocol: Preparation of this compound Stock and Working Solutions
Trustworthiness: This protocol ensures the accurate preparation of the internal standard, which is fundamental for the validity of the entire assay. All weighing and dilution steps should be meticulously documented.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 10 mL Class A volumetric flask.
-
Dissolve the powder in a suitable solvent (e.g., ultrapure water or 50% methanol) and bring it to volume. Mix thoroughly.
-
This stock solution should be stored at -20°C or -80°C for long-term stability.
-
-
Working Internal Standard Solution (e.g., 1 µg/mL):
-
Perform a serial dilution from the stock solution. For example, dilute the 1 mg/mL stock solution 1:100, and then 1:10 to achieve a final concentration of 1 µg/mL.
-
The concentration of the working solution should be optimized based on the expected endogenous levels of L-Alanine in the study samples and the sensitivity of the mass spectrometer. The goal is to have an internal standard peak with a strong, stable signal that does not saturate the detector.
-
Prepare fresh working solutions from the stock solution regularly to avoid issues with stability or solvent evaporation.
-
3.4: Protocol: Sample Preparation for Metabolite Quantification in Plasma
Expertise & Experience: The choice of a simple protein precipitation with methanol is a common and effective strategy for cleaning up plasma samples for small molecule analysis. The acidic modifier (formic acid) is added to improve the ionization efficiency of the amino acid in positive electrospray ionization (ESI) mode.
-
Sample Thawing: Thaw frozen plasma samples, calibrators, and quality controls on ice to prevent degradation.
-
Internal Standard Spiking: To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the this compound working solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid to each tube.[1]
-
Mixing and Incubation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >13,000 rpm) for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC system.
-
Analysis: Transfer the reconstituted sample to autosampler vials and inject it into the LC-MS/MS system.
Section 4: Data Analysis and Interpretation
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the analyte (L-Alanine) and the internal standard (this compound).
-
L-Alanine: Q1 (Precursor Ion) m/z ~90.1 -> Q3 (Product Ion) m/z ~44.1
-
This compound: Q1 (Precursor Ion) m/z ~97.1 -> Q3 (Product Ion) m/z ~49.1
Note: The exact m/z values must be optimized for the specific instrument being used by infusing a standard solution.[16]
A calibration curve is constructed by plotting the peak area ratio (L-Alanine / this compound) against the known concentrations of the calibrator samples. The concentration of L-Alanine in the unknown samples is then determined by interpolating their measured peak area ratios from this curve using a regression analysis (typically linear with 1/x or 1/x² weighting).
Section 5: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Safety: While this compound is generally not considered hazardous, standard laboratory safety practices should be followed.[8] This includes wearing gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.
-
Storage: The solid compound should be stored at room temperature, protected from light and moisture, as recommended by suppliers.[8][10] Stock solutions should be stored frozen (-20°C or below) to ensure long-term stability.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of L-Alanine in complex biological matrices. Its chemical properties make it an ideal internal standard for isotope dilution mass spectrometry. By selecting a high-quality product from a reputable supplier and employing a validated and robust analytical workflow, such as the one described in this guide, researchers can generate reliable and reproducible data critical for advancing drug development and metabolic research.
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This compound | C3H7NO2 | CID 45052033 - PubChem. National Institutes of Health. [Link]
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Stable Isotope Standards For Mass Spectrometry - Eurisotop. Eurisotop. [Link]
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This compound, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific. Fisher Scientific. [Link]
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DL-alanine | C3H7NO2 | CID 602 - PubChem. National Institutes of Health. [Link]
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L-Alanine | C3H7NO2 | CID 5950 - PubChem. National Institutes of Health. [Link]
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- 5. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. This compound | C3H7NO2 | CID 45052033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. phoenix-sci.com [phoenix-sci.com]
- 12. eurisotop.com [eurisotop.com]
- 13. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.it]
- 14. This compound, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]
- 15. This compound | CAS 74280-71-0 | LGC Standards [lgcstandards.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Gold Standard in Bioanalysis: A Detailed Protocol for L-Alanine Quantification Using L-Alanine-d7 Internal Standard by LC-MS/MS
Introduction: The Imperative for Precision in Amino Acid Quantification
L-alanine, a non-essential amino acid, is a central node in metabolism, intricately linked to glucose metabolism through the glucose-alanine cycle, and a key building block for proteins. Its accurate quantification in biological matrices such as plasma, serum, and tissue homogenates is critical for a wide range of research areas, from metabolic disease studies and oncology to pharmaceutical drug development. The inherent complexity of these biological samples, however, presents a significant analytical challenge. Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, can severely compromise the accuracy and reproducibility of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data.
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard. An ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization effects and extraction recovery variations. By adding a known amount of the SIL-IS to the sample at the earliest stage of preparation, it effectively normalizes for variations throughout the analytical workflow, leading to highly accurate and precise quantification.
This application note provides a comprehensive, field-proven protocol for the robust quantification of L-alanine in human plasma using L-Alanine-d7 as an internal standard. We will delve into the causality behind each experimental choice, from sample preparation to the optimization of mass spectrometry parameters, providing researchers, scientists, and drug development professionals with a self-validating system for reliable bioanalysis.
Principle of Isotope Dilution Mass Spectrometry
The methodology is founded on the principle of isotope dilution mass spectrometry. This compound, in which seven hydrogen atoms are replaced by deuterium, is chemically and physically almost identical to endogenous L-alanine.[1] This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to the mass difference, the mass spectrometer can distinguish between the analyte (L-alanine) and the internal standard (this compound).
By adding a known concentration of this compound to each sample, a ratio of the peak area of the endogenous L-alanine to the peak area of this compound is calculated. This ratio is then used to determine the concentration of L-alanine in the sample by referencing a calibration curve prepared with known concentrations of L-alanine and a constant concentration of the internal standard. This ratiometric approach effectively cancels out variations that can occur during sample processing and analysis.[1]
Experimental Workflow Overview
The entire process, from sample receipt to final data analysis, follows a systematic and validated workflow designed to ensure data integrity and reproducibility.
Caption: Complete workflow for L-Alanine quantification.
Materials and Reagents
-
Analytes and Standards:
-
L-Alanine (≥98% purity)
-
This compound (Isotopic purity ≥98 atom % D)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade, ≥99%)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Human plasma (sourced from a certified vendor, stored at -80°C)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar amino acids. A common choice is a BEH Amide column (e.g., 1.7 µm, 2.1 x 100 mm).[2]
-
For applications requiring the separation of L- and D-alanine enantiomers, a chiral stationary phase column, such as an Astec® CHIROBIOTIC® T, is necessary.[3][4]
Detailed Experimental Protocols
Part 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
The accuracy of the entire assay is anchored to the precision of these initial preparation steps.
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of L-Alanine and this compound into separate volumetric flasks.
-
Dissolve in ultrapure water to a final concentration of 1 mg/mL. These stock solutions should be stored at -20°C.
-
-
Intermediate and Working Standard Solutions:
-
Prepare an intermediate stock of L-Alanine (e.g., 100 µg/mL) by diluting the primary stock solution with ultrapure water.
-
Create a series of working standard solutions by serially diluting the intermediate stock to cover the desired calibration range (e.g., 0.1 to 50 µg/mL).
-
-
Internal Standard Working Solution (IS-WS):
-
Prepare a working solution of this compound at a concentration that will yield a robust signal in the mass spectrometer (e.g., 1 µg/mL). The optimal concentration should be determined during method development to be within the linear range of the detector.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare CS and QC samples by spiking blank human plasma with the L-Alanine working standard solutions. A typical spiking volume is 5-10% of the plasma volume to minimize matrix disruption.
-
For example, to prepare a 1 µg/mL CS, add 10 µL of a 100 µg/mL L-Alanine working standard to 990 µL of blank plasma.
-
Prepare at least three levels of QC samples (low, medium, and high) within the calibration range.
-
Part 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples.[5][6] Acetonitrile is a highly effective precipitating agent, providing high protein removal efficiency.[7]
-
Aliquot Samples:
-
Thaw plasma samples (CS, QC, and unknowns) on ice.
-
Vortex each sample gently.
-
Pipette 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
-
-
Spike Internal Standard:
-
Crucial Step: Add 10 µL of the this compound IS-WS (1 µg/mL) to every tube (except for blank matrix samples used to assess interference). This must be done before protein precipitation to ensure the IS corrects for any analyte loss during subsequent steps.[8]
-
Briefly vortex each tube.
-
-
Precipitate Proteins:
-
Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[5] The formic acid helps to maintain an acidic pH, which improves the stability and ionization of alanine.
-
-
Mix and Incubate:
-
Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifuge:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Collect Supernatant:
-
Carefully transfer the clear supernatant to a new set of tubes or an autosampler vial. Be cautious not to disturb the protein pellet.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Part 3: LC-MS/MS Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition | Rationale |
| LC Column | HILIC BEH Amide (1.7 µm, 2.1 x 100 mm) | Provides excellent retention and peak shape for polar analytes like alanine without derivatization.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | A volatile modifier compatible with mass spectrometry that promotes good ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for elution in HILIC mode. |
| Gradient | Start at 90% B, hold for 1 min, ramp to 50% B over 4 min, hold for 1 min, return to 90% B and re-equilibrate. | A typical HILIC gradient. The high initial organic content ensures retention of alanine. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume to minimize peak distortion. |
| Ionization Mode | ESI Positive | Alanine readily forms a protonated molecule [M+H]⁺. |
| Acquisition | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Optimized Mass Spectrometry Parameters (MRM)
The following MRM transitions are the cornerstone of the assay's selectivity. These should be confirmed and optimized by infusing a standard solution of each compound directly into the mass spectrometer.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| L-Alanine | 90.1[9][10] | 44.2[9][11] | 15 - 20 | 50 - 100 |
| This compound | 97.1[11] | 50.1 (Predicted) | 15 - 20 | 50 - 100 |
-
L-Alanine Transition: The precursor ion at m/z 90.1 corresponds to the protonated molecule. The product ion at m/z 44.2 results from the characteristic neutral loss of the carboxyl group (-COOH) and a hydrogen atom.[9][11]
-
This compound Transition: The precursor ion at m/z 97.1 reflects the mass of the deuterated molecule. The predicted product ion at m/z 50.1 corresponds to the deuterated immonium ion, analogous to the fragmentation of the non-labeled compound.
Data Analysis and System Validation
-
Peak Integration: Integrate the chromatographic peaks for both L-Alanine and this compound using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (L-Alanine / this compound) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (commonly 1/x or 1/x²) should be used to ensure accuracy across the entire concentration range. The correlation coefficient (r²) should be >0.99.
-
Quantification: Determine the concentration of L-Alanine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: A full method validation should be conducted according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). This includes assessing selectivity, accuracy, precision, recovery, matrix effect, and stability to ensure the method is fit for its intended purpose.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape | Inappropriate mobile phase or gradient; Column degradation. | Optimize gradient and mobile phase pH. Ensure proper column equilibration. Replace column if necessary. |
| High Variability | Inconsistent sample preparation; Matrix effects. | Ensure IS is added early and consistently. Evaluate different protein precipitation solvents (e.g., methanol). Dilute sample to reduce matrix load. |
| No/Low Signal | Instrument parameters not optimized; Source contamination. | Optimize MRM transitions, collision energy, and source parameters. Clean the ESI source. |
| Interference Peaks | Contamination; Co-eluting isobaric compounds. | Use high-purity solvents and reagents. Improve chromatographic separation by adjusting the gradient or trying a different column. |
Conclusion
The use of a stable isotope-labeled internal standard like this compound is indispensable for the accurate and precise quantification of L-alanine in complex biological matrices by LC-MS/MS. The protocol detailed in this application note provides a robust framework for establishing a reliable bioanalytical method. By understanding the principles behind each step—from the critical timing of internal standard addition to the optimization of chromatographic and mass spectrometric parameters—researchers can generate high-quality, defensible data essential for advancing scientific knowledge and drug development.
References
-
Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry. Methods in Molecular Biology, 2019. [Link]
-
Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins. Journal of Separation Science, 2014. [Link]
-
Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing, 2019. [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 2004. [Link]
-
Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. ResearchGate, 2019. [Link]
-
Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation, 2023. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, 2021. [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 2005. [Link]
-
Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2019. [Link]
-
THE DEVELOPMENT OF AN ANALYTICAL SYSTEM FOR β-N- METHYLAMINO-L-ALANINE AND INVESTIGATION OF DISTRIBUTION OF PRODUCING ORGANISMS. Water Research Commission. [Link]
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 2021. [Link]
-
Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids and corresponding internal standards monitored in this study. ResearchGate, 2007. [Link]
-
Beta-N-Methylamino-l-Alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. ResearchGate, 2015. [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. International Journal of Molecular Sciences, 2020. [Link]
-
LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine + natural alanine measured from different isotopomer signals (CID at m/z 90-92, collision energy 15 eV). ResearchGate, 2011. [Link]
-
Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV, 2002. [Link]
-
Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. MDPI, 2022. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration, 2018. [Link]
-
Alanine. NIST WebBook. [Link]
-
At what step should one add internal standards in tissue sample for LC-MS? ResearchGate, 2021. [Link]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
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- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
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- 11. researchgate.net [researchgate.net]
Application Note: High-Accuracy Quantification of L-Alanine in Human Plasma Using a Stable Isotope Dilution LC-MS/MS Method with L-Alanine-d7
Abstract
L-alanine is a non-essential amino acid central to numerous metabolic pathways, including glucose-alanine cycling and protein synthesis.[1] Its concentration in biological fluids is a critical biomarker for assessing liver health, metabolic disorders, and the progression of certain diseases like pediatric sepsis.[2][3][4] This application note presents a robust, highly specific, and accurate method for the quantification of L-alanine in human plasma. The methodology is based on the principle of stable isotope dilution (SID) using L-alanine-d7 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations during sample preparation and analysis, including matrix effects, ensuring the highest possible analytical specificity and precision.[6][7] We provide a detailed protocol covering sample preparation via protein precipitation, preparation of standards, optimized LC-MS/MS parameters, and data analysis procedures suitable for researchers, scientists, and drug development professionals.
Principle of the Method: Stable Isotope Dilution
The cornerstone of this method is the stable isotope dilution (SID) assay. A known quantity of a stable, non-radioactive, isotopically labeled version of the analyte (this compound) is added to the sample at the earliest stage of preparation.[1][7] this compound is chemically identical to the endogenous L-alanine and therefore exhibits the same behavior during extraction, chromatography, and ionization.[1] However, due to its seven deuterium atoms, it has a higher mass and is distinguishable by the mass spectrometer.
By measuring the peak area ratio of the endogenous analyte (L-alanine) to the stable isotope-labeled internal standard (this compound), any loss of analyte during the sample preparation process is nullified. This ratio is directly proportional to the concentration of the endogenous L-alanine in the original sample. This approach provides superior accuracy and precision compared to methods relying on external calibration alone.[5]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alanine Aminotransferase-Old Biomarker and New Concept: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
Application Note: Quantitative Analysis of L-Alanine in Plasma using L-Alanine-d7 as an Internal Standard by LC-MS/MS
Introduction
L-alanine is a non-essential amino acid central to numerous metabolic processes, including the glucose-alanine cycle, and serves as a key building block for proteins.[1][2] Accurate and precise quantification of L-alanine in plasma is critical for clinical diagnostics, nutritional monitoring, and biomedical research, particularly in studies related to metabolic disorders like diabetes, liver disease, and certain types of cancer.[1][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification in complex biological matrices due to its high sensitivity, selectivity, and speed.[2][4] A significant challenge in LC-MS/MS-based quantification is the potential for variability arising from sample preparation and matrix effects, where components of the plasma can suppress or enhance the ionization of the target analyte.[1][5]
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the recommended approach.[6][7] An ideal SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, but a different mass.[8] This allows it to compensate for variations at every stage of the analytical process, from extraction to ionization.[1] L-Alanine-d7, a deuterated analog of L-alanine, is an excellent internal standard for this purpose, ensuring high accuracy and precision in quantitative workflows.[6]
This application note provides a detailed, field-proven protocol for the quantification of L-alanine in human plasma using this compound as an internal standard, employing a simple protein precipitation extraction followed by LC-MS/MS analysis.
Principle of the Method: Isotope Dilution Mass Spectrometry
This protocol is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into every plasma sample, calibrator, and quality control (QC) sample.[6] During analysis, the mass spectrometer selectively monitors the precursor-to-product ion transitions for both endogenous L-alanine and the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of L-alanine in the unknown samples. This ratiometric approach corrects for potential sample loss during preparation and mitigates the impact of matrix effects, leading to a robust and reliable assay.[1][5]
Materials and Reagents
| Item | Supplier & Grade |
| L-Alanine (≥98% purity) | Sigma-Aldrich or equivalent |
| This compound (Isotopic Purity ≥98%) | CDN Isotopes or equivalent |
| Acetonitrile | LC-MS Grade |
| Methanol | LC-MS Grade |
| Formic Acid (99%) | LC-MS Grade |
| Ultrapure Water (18.2 MΩ·cm) | Milli-Q® system or equivalent |
| Human Plasma (Blank) | Sourced from a certified vendor |
Experimental Protocols
Preparation of Stock and Working Solutions
Proper preparation of standards is crucial for assay accuracy.
a. L-Alanine Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of L-Alanine.
-
Dissolve in 10 mL of ultrapure water to achieve a final concentration of 1 mg/mL.
-
Store at 2-8°C. This solution is stable for up to three months.
b. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water following the same procedure as the analyte stock.[6]
-
Store at 2-8°C.
c. L-Alanine Working Standard Solutions:
-
Perform serial dilutions of the L-Alanine stock solution with ultrapure water to prepare a series of working standards.[6] These will be used to spike into the blank plasma to create the calibration curve.
d. IS Working Solution (e.g., 10 µg/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration appropriate for the assay (e.g., 10 µg/mL). The optimal concentration should be determined during method development to yield a robust signal without causing detector saturation.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Thaw blank human plasma on ice.
-
Prepare calibration standards by spiking known concentrations of the L-Alanine working standard solutions into aliquots of blank human plasma.[6] A typical calibration range might be 1-500 µmol/L.[9]
-
Prepare at least three levels of QC samples (low, medium, and high) in blank plasma in the same manner.[10]
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[6][11] Acetonitrile is a commonly used solvent for this purpose.
-
Label microcentrifuge tubes for each calibrator, QC, and unknown plasma sample.
-
Pipette 100 µL of the respective sample (calibrator, QC, or unknown) into the corresponding tube.
-
Add 10 µL of the IS Working Solution (this compound) to each tube and vortex briefly.[6]
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.[11] The addition of acid helps to improve precipitation efficiency and ensures the analytes are in their protonated form for positive mode ESI.
-
Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.[11]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[11]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate, ensuring the protein pellet is not disturbed.[6][11]
-
Inject a portion of the supernatant (e.g., 1-5 µL) into the LC-MS/MS system.[12]
Workflow Diagram: Plasma Sample Preparation
The following diagram illustrates the key steps in the sample preparation protocol.
Caption: Experimental workflow for L-Alanine quantification.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.[12]
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 or Polar-Embedded C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for polar analytes like alanine.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile modifier compatible with MS that aids protonation.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography.[12] |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| Column Temp. | 40°C | Improves peak shape and reduces system backpressure.[12] |
| Injection Vol. | 2 µL | Keep low to prevent peak distortion and column overload.[12] |
| Gradient | 0-0.5 min: 2% B; 0.5-3.0 min: 2% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 2% B | A gradient is used to elute the analyte while washing the column. Re-equilibration is critical for retention time stability. |
Note: If separation from the D-alanine enantiomer is required, a chiral stationary phase column (e.g., Astec CHIROBIOTIC or a crown ether-based column) must be used.[6][13]
Mass Spectrometry (MS) Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[6]
| Parameter | L-Alanine | This compound (IS) | Rationale |
| Precursor Ion (Q1) | m/z 90.1 | m/z 97.1 | Corresponds to the [M+H]⁺ ion.[12][14][15] |
| Product Ion (Q3) | m/z 44.1 | m/z 50.1 | Corresponds to the characteristic immonium ion fragment.[12] |
| Dwell Time | 50-100 ms | 50-100 ms | A typical starting point for quantitative analysis. |
| Ionization Mode | ESI Positive | ESI Positive | ESI positive is commonly used and effective for amino acids.[6] |
Note: Instrument-specific parameters such as declustering potential (DP) and collision energy (CE) must be optimized by infusing a standard solution of the analyte and internal standard directly into the mass spectrometer to achieve maximum signal intensity.[12]
Data Analysis and Method Validation
The concentration of L-alanine is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio (L-Alanine / this compound) against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[10] Key validation parameters include:
-
Linearity: Assess the correlation coefficient (r²) of the calibration curve, which should be >0.99.[10][16]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be <15% (<20% for LLOQ).[10]
-
Selectivity: Ensure no significant interfering peaks are present at the retention time of L-alanine and the IS in blank plasma.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.[1]
-
Stability: Assess the stability of L-alanine in plasma under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[10]
Logical Relationship: Role of Internal Standard
The diagram below outlines the self-validating role of the this compound internal standard in the analytical workflow.
Caption: Role of the internal standard in mitigating experimental variability.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of L-alanine in plasma. The protocol employs a straightforward protein precipitation technique and utilizes a stable isotope-labeled internal standard, this compound, to ensure the highest degree of accuracy and precision by correcting for matrix effects and procedural inconsistencies. This method is well-suited for high-throughput applications in both clinical and research settings, providing a solid foundation for studies involving amino acid metabolism.
References
- BenchChem. (2025). Application Note: Quantitative Analysis of D-Alanine in Biological Matrices using D-Alanine-d7 by LC-MS/MS.
- BenchChem. (2025). Application Note: Quantification of D-Alanine in Human Plasma using D-Alanine-d7 as an Internal Standard by LC-MS.
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
Gao, X., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of LC-MS Methods for Amino Acid Quantification.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purity of D-Alanine-d7.
-
Zhang, Y., et al. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Gergely, A., et al. (2025). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Enhancing Low-Level Detection of D-Alanine-d7.
-
TeSlaa, G., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. National Institutes of Health. Retrieved from [Link]
-
NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]
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Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry. Retrieved from [Link]
-
Liu, S., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: D-Alanine-d7 Analysis.
-
Kingston, E. E., & Duffield, A. M. (1978). Plasma amino acid quantitation using gas chromatography chemical ionization mass spectrometry and 13C amino acids as internal standards. Biomedical Mass Spectrometry. Retrieved from [Link]
-
Restek Corporation. (2021). (PDF) 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
- BenchChem. (2025). improving peak resolution of D-Alanine-d7 in chromatography.
-
National Institute of Standards and Technology. Alanine - NIST WebBook. Retrieved from [Link]
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Application Note: Quantitative Analysis of Amino Acids in Cell Culture Using L-Alanine-d7 and Stable Isotope Dilution Mass Spectrometry
Introduction: The Critical Role of Amino Acid Quantification in Cellular Research
Amino acids are the fundamental building blocks of proteins and serve as central intermediates in numerous metabolic pathways. The precise quantification of amino acid concentrations, both in the extracellular culture medium and within the intracellular environment, provides a direct window into the physiological state of cultured cells. This analysis is indispensable for a wide range of applications, from optimizing bioprocesses in drug development to understanding the metabolic reprogramming inherent in diseases like cancer.[1]
Traditional analytical methods can be hampered by sample loss during preparation and by matrix effects, where other molecules in a complex biological sample interfere with the analytical signal.[2][3] The stable isotope dilution (SID) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for accuracy and precision in quantitative bioanalysis.[4][5][6] This application note provides a detailed guide and robust protocol for using L-Alanine-d7, a deuterated stable isotope of L-Alanine, as an internal standard for the accurate quantification of alanine in cell culture samples.
This compound is chemically identical to its naturally occurring counterpart but possesses a greater mass due to the replacement of seven hydrogen atoms with deuterium.[7] This mass difference allows the mass spectrometer to distinguish between the analyte (endogenous L-Alanine) and the internal standard (this compound).[3] Because the standard is added at the very beginning of the sample preparation process, it experiences the exact same processing as the analyte. Any loss or signal suppression/enhancement will affect both molecules equally, preserving the ratio between them and enabling exceptionally accurate quantification.[2][3]
Principle of the Method: Stable Isotope Dilution
The core of this method lies in the principle of Stable Isotope Dilution (SID). A known quantity of a stable isotope-labeled version of the analyte (the "internal standard," e.g., this compound) is added to the sample containing an unknown quantity of the natural analyte (e.g., L-Alanine).
The analyte and the internal standard are nearly identical chemically, meaning they co-elute during chromatographic separation and experience the same ionization efficiency and potential matrix effects in the mass spectrometer.[2][8] However, they are easily differentiated by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the natural analyte to the signal intensity of the internal standard, and by using a calibration curve, the exact concentration of the natural analyte in the original sample can be calculated with high precision.
Caption: Principle of Stable Isotope Dilution (SID) for amino acid analysis.
Experimental Protocols
This section provides a comprehensive workflow from sample collection to data analysis. It is crucial to handle all samples swiftly and keep them cold to prevent metabolic changes.
PART A: Reagent & Standard Preparation
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve in 10 mL of HPLC-grade water in a volumetric flask.
-
Aliquot into 100 µL volumes in microcentrifuge tubes and store at -80°C. This stock is stable for at least one year.[9]
-
-
L-Alanine Calibration Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of L-Alanine.
-
Dissolve in 10 mL of HPLC-grade water in a volumetric flask.
-
Store at 4°C for short-term use (up to one week) or aliquot and store at -20°C for long-term use.
-
-
Working Internal Standard (IS) Solution (10 µg/mL):
-
Dilute the 1 mg/mL this compound stock solution 1:100 in 80% methanol (HPLC-grade). Prepare this solution fresh before each experiment.
-
-
Calibration Curve Standards:
-
Perform serial dilutions of the 1 mg/mL L-Alanine calibration stock in HPLC-grade water to prepare a series of standards (e.g., 100, 50, 25, 10, 5, 1, 0.5 µg/mL).
-
To mimic the final sample composition, mix 50 µL of each calibration standard with 50 µL of the Working IS Solution (10 µg/mL).
-
PART B: Sample Collection & Metabolite Extraction (Adherent Cells)
Scientist's Note: The goal of this phase is to instantly arrest all metabolic activity (quenching) and efficiently extract the small molecule metabolites. Using ice-cold solvents is critical.[1] Trypsinization is not recommended as it can alter the metabolite profile; mechanical scraping is preferred.[1][10][11] A minimum of 1 million cells is recommended for robust analysis.[12]
-
Cell Culture: Plate cells (e.g., in a 6-well plate or 6 cm dish) and grow to the desired confluency or experimental endpoint.
-
Media Removal: Aspirate the cell culture medium completely. If analyzing extracellular alanine, save an aliquot of the medium separately.
-
Washing (Critical Step):
-
Metabolic Quenching & Lysis:
-
Place the culture dish on dry ice to snap-freeze the cell monolayer.[14][15]
-
Add 1 mL of pre-chilled (-80°C) 80% methanol containing the Working Internal Standard (10 µg/mL this compound) directly to the frozen cells.
-
Rationale: The cold methanol serves a dual purpose: it instantly quenches enzymatic activity and solubilizes small molecule metabolites while precipitating larger molecules like proteins.[1][16][17] Adding the internal standard at this earliest stage ensures it accounts for any downstream variability.
-
-
Cell Harvesting:
-
Protein Precipitation & Clarification:
-
Vortex the tube vigorously for 30 seconds.
-
Incubate at -20°C for at least 1 hour to ensure complete protein precipitation.
-
Centrifuge at >13,000 rpm for 15 minutes at 4°C.[13]
-
-
Final Sample Preparation:
-
Carefully transfer the supernatant (which contains the extracted metabolites) to a new microcentrifuge tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried pellet in 100 µL of a suitable LC-MS compatible solvent (e.g., 50% methanol or the initial mobile phase).
-
Vortex, centrifuge briefly to pellet any remaining debris, and transfer the final supernatant to an autosampler vial for analysis.[13]
-
Caption: Workflow for intracellular amino acid analysis using this compound.
PART C: LC-MS/MS Analysis
The following table provides a starting point for method development. Parameters should be optimized for the specific instrument and column used. A hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column is often suitable for separating polar amino acids.[18][19]
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC Column (e.g., SeQuant ZIC-HILIC) | Provides good retention and separation for polar analytes like amino acids.[19] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.2% Formic Acid | Common buffer system for HILIC separation of amino acids. |
| Mobile Phase B | Acetonitrile + 0.2% Formic Acid | Organic solvent for gradient elution. |
| Gradient | Start at 95% B, decrease to 40% B over 10 min | A typical gradient for eluting polar compounds from a HILIC column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC columns. |
| Injection Volume | 5 - 10 µL | A common injection volume to avoid column overloading. |
| MS Ionization | Positive Electrospray Ionization (ESI+) | Amino acids ionize well in positive mode. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[19][20] |
MRM Transitions (Example for Alanine):
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| L-Alanine | 90.1 | 44.2 | 15 |
| This compound | 97.1 | 49.2 | 15 |
Note: These values are theoretical and must be optimized by infusing pure standards into the mass spectrometer.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the L-Alanine and this compound MRM transitions in your instrument's software.
-
Calculate Ratios: For each sample and calibration standard, calculate the Peak Area Ratio = (Peak Area of L-Alanine) / (Peak Area of this compound).
-
Generate Calibration Curve: Plot the Peak Area Ratio (y-axis) versus the known concentration of the L-Alanine calibration standards (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Calculate Unknown Concentrations: Use the calculated Peak Area Ratio from your unknown samples and the equation from the calibration curve to determine the concentration of L-Alanine in the reconstituted extract.
-
Back-calculate to Original Sample: Account for the initial extraction volume and any dilution steps to report the final concentration in terms of moles or mass per cell number or per mg of protein.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal/No Peak | Inefficient extraction; Metabolite degradation; Instrument sensitivity issue. | Ensure extraction solvent is ice-cold and fresh. Check MS tuning and calibration. Increase the number of cells harvested.[12] |
| High Variability | Inconsistent sample handling; Incomplete cell scraping; Pipetting errors. | Standardize washing and scraping technique. Use a positive displacement pipette for viscous solvents. Ensure IS is fully vortexed into the sample. |
| Poor Peak Shape | Inappropriate LC method; Sample matrix effects. | Optimize LC gradient and mobile phase. Dilute the final extract to reduce matrix suppression.[20] |
| Isotope Exchange | Unstable labeling on the standard. | This compound is generally stable. However, always use high-purity standards from a reputable supplier. Avoid harsh acidic or basic conditions during storage and preparation.[21] |
References
- Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2014). Quenching Methods for the Analysis of Intracellular Metabolites. Methods in Molecular Biology, 1104, 211–221.
- Yuan, Z. F., Song, G., & Liu, S. (2012). Accurate quantification of synthetic peptides by amino acid-stable isotope dilution mass spectrometry. Se Pu, 30(6), 573-578.
- Creative Proteomics. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.
- Dietmair, S., Timmins, N. E., & Nielsen, L. K. (2014). Quenching Methods for the Analysis of Intracellular Metabolites. SpringerLink.
- Brosnan, M. E., & Brosnan, J. T. (2011). Amino acid analysis of peptides using isobaric-tagged isotope dilution LC-MS/MS. PubMed, 21(4), 227-34.
- Teng, Q., & Li, L. (2013). A direct cell quenching method for cell-culture based metabolomics. Semantic Scholar.
- Gu, L., Jones, A. D., & Last, R. L. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 79(21), 8067–8075.
- McCullagh Lab. (n.d.). Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility, University of Oxford.
- Yazawa, I. (n.d.). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Shimadzu.
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- Zhang, X., et al. (2020).
- Ser, Z., et al. (2015). Extraction parameters for metabolomics from cell extracts. PMC - PubMed Central - NIH.
- Osuji, C. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research - Granthaalayah.
- Teng, Q., & Li, L. (2013). A direct cell quenching method for cell-culture based metabolomics.
- Wang, X., et al. (2023).
- McCullagh Group. (2020). Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford.
- National Institute of Standards and Technology (NIST). (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. NIST.
- Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies.
- Al-Satra, A. A., et al. (2021). Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures. NIH.
- MedChemExpress. (n.d.). This compound (L-2-Aminopropionic acid-d7). MedChemExpress.
- Bunk, D. M., & Lowenthal, M. S. (2019). Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. National Institute of Standards and Technology (NIST).
- Zhang, N., et al. (2018). A universal SI-traceable isotope dilution mass spectrometry method for protein quantitation in a matrix by tandem mass tag technology. PubMed.
- Sigma-Aldrich. (2022). Amino Acids Standard Mixture. Sigma-Aldrich.
- Lumiprobe. (n.d.). Isotopically labeled amino acid standards. Lumiprobe.
- Hyland, K., & Grant, R. P. (2011). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- IROA Technologies. (n.d.). How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies.
- CDN Isotopes. (n.d.). This compound. CDN Isotopes.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). L-Alanine non-animalsource,EP,USPtestingspecificationsmeets,cellculture,98.5-101.0 56-41-7. Sigma-Aldrich.
- Thermo Fisher Scientific. (n.d.). L-Alanine, Cell Culture Reagent 50 g. Thermo Fisher Scientific.
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Probing Enzyme Mechanisms with L-Alanine-d7: An Application & Protocol Guide
Abstract
Stable isotope-labeled compounds are indispensable tools for elucidating complex biological mechanisms. L-Alanine-d7, a deuterated isotopologue of L-alanine, offers a powerful, non-radioactive probe for investigating the kinetics and mechanisms of enzymes involved in amino acid metabolism. By leveraging the kinetic isotope effect (KIE), researchers can gain profound insights into rate-limiting steps, transition state structures, and the dynamics of enzymatic catalysis. This guide provides a comprehensive overview of the theoretical principles and practical protocols for utilizing this compound in enzyme kinetics studies, with a focus on mass spectrometry-based analytical workflows. It is intended for researchers, scientists, and drug development professionals seeking to apply this technique to targets such as transaminases and racemases.
Introduction: The Power of a Deuterated Probe
In the quest to understand enzyme function and develop novel therapeutics, observing the catalytic event at a chemical level is paramount. This compound (C₃D₇NO₂) serves as a molecular spy, identical in chemical reactivity to its natural counterpart but distinguishable by its increased mass.[] When an enzyme processes this compound, the cleavage of a carbon-deuterium (C-D) bond is energetically more demanding than breaking a carbon-hydrogen (C-H) bond. This difference in activation energy slows the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE).[2]
The magnitude of the KIE (kH/kD) provides invaluable information: a significant KIE indicates that C-H bond breaking is part of the rate-determining step of the reaction.[3] This principle allows researchers to dissect complex reaction mechanisms, validate drug targets, and study enzyme dynamics with high precision.[4][5] Enzymes like Alanine Transaminase (ALT) and Alanine Racemase, which are critical in bacterial metabolism and human health, are ideal candidates for such studies.[6][7]
The Kinetic Isotope Effect (KIE): A Mechanistic Window
The KIE is the ratio of the reaction rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH).[2] Its theoretical basis lies in the zero-point vibrational energy differences between C-H and C-D bonds.
-
Primary KIE: Observed when the bond to the isotope is broken or formed in the rate-limiting step. For C-D bonds, this typically results in a KIE between 2 and 7.
-
Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond cleavage but whose environment changes during the transition state. These effects are much smaller, typically 1.05-1.3.[6]
By designing experiments that measure reaction rates for both L-Alanine and this compound, researchers can calculate the KIE and pinpoint the slowest step in the catalytic cycle.[8][9] This is crucial for designing inhibitors that specifically target the transition state, often leading to highly potent and specific drugs.[10]
Experimental Design & Workflow
A typical KIE experiment using this compound involves parallel enzyme assays followed by a robust analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify substrate depletion or product formation.[11]
Caption: General workflow for a KIE experiment using this compound.
Detailed Protocol: KIE Study of Alanine Transaminase (ALT)
This protocol provides a framework for determining the KIE on the Alanine Transaminase (ALT) catalyzed reaction. ALT facilitates the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate.[7][12]
4.1. Materials and Reagents
-
L-Alanine (MW: 89.09 g/mol )[13]
-
This compound (MW: ~96.14 g/mol )[]
-
α-Ketoglutarate
-
Recombinant Human Alanine Transaminase (ALT)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
HEPES buffer (50 mM, pH 7.5)
-
Reaction Quenching Solution: Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or Acetonitrile with 0.1% Formic Acid.[14]
-
LC-MS Grade Water, Acetonitrile, and Formic Acid
-
Internal Standard (IS): e.g., L-Alanine-¹³C₃,¹⁵N or a structurally similar amino acid.
4.2. Protocol: Enzyme Assay
This protocol must be performed in parallel for both L-Alanine (light) and this compound (heavy).
-
Enzyme Preparation: Prepare a stock solution of ALT in HEPES buffer. The final concentration should be optimized to ensure linear product formation for at least 15-20 minutes.
-
Substrate Preparation: Prepare stock solutions of L-Alanine and this compound in ultrapure water. A range of concentrations (e.g., 0.1x to 10x the expected Km) will be needed to determine Michaelis-Menten kinetics.
-
Reaction Master Mix: For each substrate concentration, prepare a master mix containing HEPES buffer, α-ketoglutarate (at a saturating concentration, e.g., 10x its Km), and PLP.
-
Initiate Reaction: In a temperature-controlled block (e.g., 37°C), combine the master mix with the substrate (either L-Alanine or this compound). Allow to equilibrate for 5 minutes.
-
Start the Clock: Initiate the reaction by adding the ALT enzyme solution. Final reaction volume could be 50-100 µL.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing an equal volume of ice-cold quenching solution to stop the reaction by precipitating the enzyme.[11]
-
Sample Processing: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[14]
-
Prepare for Analysis: Carefully transfer the supernatant to a new tube or autosampler vial for LC-MS/MS analysis.
Self-Validation Checkpoints:
-
No-Enzyme Control: Run a reaction for each substrate without adding ALT to check for non-enzymatic conversion.
-
Zero-Time Point (T=0): This sample is crucial for establishing the baseline signal before any enzymatic activity.
-
Linearity: Plot product formation vs. time. The initial, linear portion of this curve represents the initial velocity (V₀), which is used for kinetic calculations.
Analytical Method: LC-MS/MS Quantification
LC-MS/MS provides the sensitivity and specificity required to distinguish and quantify the labeled and unlabeled analytes.[15]
5.1. Chromatographic Separation
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically sufficient.[16] If chiral separation from D-alanine is needed, a specific chiral column is required.[17]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Flow Rate: 0.3 - 0.5 mL/min.
5.2. Mass Spectrometry Detection
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |
| L-Alanine | m/z 90.1 | m/z 44.1 | Corresponds to the immonium ion [C₂H₆N]⁺ |
| This compound | m/z 97.1 | m/z 50.1 | Corresponds to the deuterated immonium ion [C₂D₆N]⁺[16] |
| Pyruvate | m/z 89.0 | m/z 43.0 | Corresponds to loss of formic acid [HCOOH] |
| L-Glutamate | m/z 148.1 | m/z 84.1 | Corresponds to loss of H₂O and CO, followed by H₂O |
Note: These transitions are illustrative and must be empirically optimized on the specific mass spectrometer being used.[16]
Caption: MRM principle for specific detection of this compound.
Data Analysis and Interpretation
-
Quantification: Using the standard curves, convert the peak areas of the product (e.g., pyruvate) from the LC-MS/MS data into concentrations for each time point.
-
Calculate Initial Velocity (V₀): For each starting substrate concentration, plot the product concentration against time. The slope of the initial linear portion of this curve is the initial velocity (V₀).
-
Michaelis-Menten Kinetics: Plot V₀ versus substrate concentration for both L-Alanine and this compound. Fit this data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for each substrate.
-
Calculate KIE: The KIE can be calculated on both Vmax and Vmax/Km:
-
KIE on Vmax = (Vmax for L-Alanine) / (Vmax for this compound)
-
KIE on Vmax/Km = (Vmax/Km for L-Alanine) / (Vmax/Km for this compound)
-
Interpreting the Results:
-
A KIE on Vmax > 1 suggests that a C-H(D) bond-breaking step is at least partially rate-limiting in the catalytic cycle.
-
A KIE on Vmax/Km > 1 indicates that a C-H(D) bond-breaking step is rate-limiting up to and including the first irreversible step of the reaction (often substrate binding and catalysis).[4]
-
A KIE ≈ 1 implies that C-H bond cleavage is not the rate-determining step, which may be product release or a conformational change.
Conclusion and Future Applications
The use of this compound is a robust and insightful technique for mechanistic enzymology. The protocols outlined here provide a foundation for investigating a wide range of enzymes. In drug discovery, this method is invaluable for confirming the mechanism of action of covalent inhibitors, understanding resistance mutations, and optimizing drug candidates by deuterating metabolically liable positions to improve pharmacokinetic profiles.[2] As analytical instrumentation continues to advance in sensitivity, the application of stable isotopes like this compound will further expand our ability to probe the intricate dynamics of life at the molecular level.[8][18]
References
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Heavy Enzyme Kinetic Isotope Effects on Proton Transfer in Alanine Racemase. PMC, National Center for Biotechnology Information. [Link]
-
Intrinsic primary and secondary hydrogen kinetic isotope effects for alanine racemase from global analysis of progress curves. SciSpace. [Link]
-
Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. MDPI. [Link]
-
Enzyme kinetics. Wikipedia. [Link]
-
Use of Isotopes in Enzyme Kinetic Mechanism Analysis. ScienceDirect. [Link]
-
Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Semantic Scholar. [Link]
-
The effects of pH on the rates of isotope exchange catalyzed by alanine aminotransferase. PubMed. [Link]
-
Detection of single-cell enzyme activity by single-time-point stable isotope probing-mass spectrometry. RSC Publishing. [Link]
-
Enzyme Dynamics from NMR Spectroscopy. ACS Publications. [Link]
-
Unlocking the Key to Enzymes: Studying Enzyme Kinetics. Nanalysis. [Link]
-
Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy. MDPI. [Link]
-
Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. PMC, National Center for Biotechnology Information. [Link]
-
Kinetic modeling of transaminase values distinguishes active liver inflammation from resolution independent of absolute enzyme levels. medRxiv. [Link]
-
Kinetic isotope effect. Wikipedia. [Link]
-
Deuterium Metabolic Imaging – Back to the Future. PMC, National Center for Biotechnology Information. [Link]
-
Deuteration and kinetic resolution of Dthis compound from our laboratory. ResearchGate. [Link]
-
Hydrogen kinetic isotope effects on reactions catalysed by alanine racemase. ResearchGate. [Link]
-
Alanine transaminase. Wikipedia. [Link]
-
Kinetic Study on the Enzymatic Production of D-Alanine from D-Aspartic Acid. ResearchGate. [Link]
-
DL-alanine. PubChem, National Center for Biotechnology Information. [Link]
-
Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening. PubMed. [Link]
-
Kinetical analysis of D-alanine upon oral intake in humans. medRxiv. [Link]
-
Study on alanine aminotransferase kinetics by microchip electrophoresis. PubMed. [Link]
-
Alanine. NIST WebBook. [Link]
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Experimental workflow for l-Alanine-d7 in metabolomics
An In-Depth Guide to the Experimental Workflow for l-Alanine-d7 in Metabolomics
Authored by a Senior Application Scientist
Abstract
Metabolomics aims to provide a comprehensive snapshot of the small-molecule chemistry that constitutes the phenotype of a biological system. However, static measurements of metabolite concentrations often fail to capture the dynamic nature of metabolic networks. Stable isotope labeling (SIL) has emerged as an indispensable technique, offering a window into the flux and fate of metabolites in real-time.[1] This guide provides a detailed technical overview of the experimental workflows for utilizing this compound, a deuterated stable isotope of l-Alanine, in advanced metabolomics studies. We will explore its dual application as both a robust internal standard for high-precision quantification and as a metabolic tracer for elucidating pathway dynamics. This document is intended for researchers, scientists, and drug development professionals seeking to integrate stable isotope-resolved metabolomics into their research, providing both the theoretical underpinnings and practical, step-by-step protocols for successful implementation.
The Rationale for Stable Isotope Labeling with this compound
l-Alanine is a non-essential amino acid central to cellular metabolism. It serves as a critical link between carbohydrate and amino acid metabolism through its reversible conversion to pyruvate, a key intermediate in glycolysis and the tricarboxylic acid (TCA) cycle.[2] This interplay, particularly highlighted in the glucose-alanine cycle, is fundamental for transporting nitrogen from peripheral tissues to the liver and for gluconeogenesis.[2] Given its central role, accurately quantifying l-Alanine and tracking its metabolic fate is crucial for understanding cellular physiology in both health and disease.
Conventional LC-MS-based metabolomics can be hampered by analytical variability, including matrix effects, ion suppression, and inconsistencies during sample preparation.[3][4] Stable isotope-labeled compounds, which are chemically identical to their endogenous counterparts but distinguishable by mass, provide a powerful solution to these challenges.[5]
This compound (CD₃CD(ND₂)CO₂D) is a deuterated isotopologue of l-Alanine where seven hydrogen atoms have been replaced with deuterium.[6] This mass shift of +7 Da allows it to be used in two primary capacities:
-
As an Internal Standard (IS): When added to a sample at a known concentration at the beginning of the workflow, this compound co-elutes with endogenous l-Alanine and experiences identical sample processing losses and ionization effects. By normalizing the signal of the endogenous analyte to that of the stable isotope, highly accurate and precise quantification can be achieved through isotope dilution mass spectrometry.[5][7]
-
As a Metabolic Tracer: When introduced into a biological system (e.g., cell culture media), this compound is taken up by cells and incorporated into metabolic pathways. By tracking the appearance of the deuterium label in downstream metabolites, researchers can map active pathways and quantify metabolic flux, providing a dynamic view of cellular metabolism that is unattainable with simple concentration measurements.[8][9]
Physicochemical Properties
A thorough understanding of the reagent's properties is foundational to its effective use.
| Property | Value | Reference(s) |
| Chemical Formula | C₃D₇NO₂ | [10][11] |
| Molecular Weight | 96.14 g/mol | [6] |
| CAS Number | 74280-71-0 | [6] |
| Appearance | Solid / White Crystalline Powder | [6][11] |
| Isotopic Purity | ≥98 atom % D | [6][12] |
| Chemical Purity | ≥98% | [6][11] |
| Mass Shift | M+7 | [6] |
| Solubility | Soluble in water | [13] |
Application I: this compound as an Internal Standard for Quantitative Analysis
The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry.[7] The principle of isotope dilution is straightforward: any analyte loss during sample processing will be mirrored by a proportional loss of the internal standard, leaving the ratio of their signals unchanged and ensuring the final calculated concentration is accurate.[14]
Experimental Workflow for Quantification
The overall process involves sample spiking, protein removal, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for l-Alanine quantification using this compound as an internal standard.
Protocol 1: Quantification of l-Alanine in Human Plasma
This protocol details a robust method for quantifying endogenous l-Alanine concentrations in plasma samples.
A. Materials and Reagents
-
l-Alanine (≥98% purity)
-
This compound (isotopic purity ≥98%)[6]
-
LC-MS grade Methanol, Acetonitrile, and Formic Acid[7]
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)[7]
-
Microcentrifuge tubes, autosampler vials
B. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of l-Alanine and this compound in ultrapure water. Store at -20°C. The stability under these conditions is typically several months.
-
l-Alanine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the l-Alanine stock solution with ultrapure water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 500 ng/mL) in ultrapure water. This concentration should be optimized to yield a strong signal without saturating the detector.[15]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of the l-Alanine working standards into blank human plasma.[15]
C. Sample Preparation: Protein Precipitation
This step is critical for removing high-abundance proteins that interfere with LC-MS analysis.[16]
-
Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.[7]
-
Add 10 µL of the this compound IS working solution to each tube and vortex briefly. This ensures the IS is present before any potential analyte loss.[7]
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins. The cold temperature and organic solvent cause proteins to denature and aggregate.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[15]
-
Centrifuge at 13,000-14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7][15]
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. This step concentrates the sample.[7]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).[15]
-
Transfer the final solution to autosampler vials for LC-MS/MS analysis.
D. LC-MS/MS Instrumentation and Parameters
The following are suggested starting parameters that must be optimized for the specific instrumentation used.[10][15]
| Parameter | Recommended Setting | Rationale & Notes |
| LC System | High-performance liquid chromatography (HPLC) or UHPLC system | Provides the necessary separation efficiency. |
| Column | C18 or Polar-Embedded (e.g., 2.1 x 50 mm, 1.8 µm) | C18 provides good retention for polar analytes like amino acids, especially with an acidic mobile phase.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | A volatile modifier that aids in analyte protonation for positive ion mode ESI.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography.[10] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns.[10] |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces system backpressure.[10] |
| Injection Vol. | 1 - 5 µL | Kept low to prevent peak distortion and column overload.[10] |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | ESI Positive (ESI+) | Amino acids readily form positive ions via protonation of the amine group.[10] |
| MRM Transitions | l-Alanine: Q1: 90.1 -> Q3: 44.1 | Precursor [M+H]⁺ for unlabeled alanine (MW 89.09)[17]. Product ion corresponds to the loss of the carboxyl group. |
| This compound: Q1: 97.1 -> Q3: 50.1 | Precursor [M+H]⁺ for this compound (MW 96.14)[6][10]. Product ion corresponds to the deuterated immonium ion [C₂D₆N]⁺.[10] | |
| Key MS Voltages | Declustering Potential (DP) & Collision Energy (CE) | Must be optimized for each analyte by direct infusion of a standard solution to maximize signal intensity.[10] |
Application II: this compound as a Tracer for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) quantifies the rates of metabolic reactions, offering a dynamic view of cellular physiology.[8] By supplying this compound to a biological system, we can trace the path of the deuterium atoms as they are incorporated into other molecules. This allows for the direct measurement of pathway activity, revealing how metabolic networks adapt to genetic or environmental perturbations.[9][18] For instance, l-Alanine can be converted to D-Alanine by the enzyme alanine racemase, a key step in bacterial peptidoglycan synthesis, making this a valuable tracer in microbiology.[8][19]
Experimental Workflow for Metabolic Tracing
This workflow involves labeling the biological system, extracting metabolites, and analyzing the mass isotopologue distribution.
Caption: Generalized workflow for metabolic flux analysis using this compound as a tracer.
Protocol 2: Tracing l-Alanine Metabolism in Bacterial Culture
This protocol provides a framework for tracking the incorporation of deuterium from this compound into bacterial metabolic pathways.
A. Materials and Reagents
-
Bacterial strain of interest
-
Appropriate liquid culture medium
-
Sterile stock solution of this compound[8]
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., 80% methanol)
-
Phosphate-buffered saline (PBS), ice-cold
B. Cell Culture and Labeling
-
Prepare Starter Culture: Inoculate 5 mL of the appropriate medium with a single colony of the bacterial strain. Incubate overnight under optimal growth conditions (e.g., 37°C, 200 rpm).[8]
-
Initiate Main Culture: Dilute the starter culture into fresh medium and grow to the mid-exponential phase (a point of active and stable metabolism).
-
Introduce Tracer: Add the sterile this compound stock solution to the culture medium to a final concentration that is sufficient for uptake but does not perturb normal metabolism (e.g., 1-5 mM, to be optimized). An unlabeled control culture must be run in parallel.[8]
-
Incubate and Harvest: Incubate the cultures under the same conditions. Harvest cell samples at various time points (for kinetic analysis) or at isotopic steady state.[20] Harvesting is typically done by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[8]
C. Quenching and Metabolite Extraction
This is the most critical step for MFA, as metabolic activity must be halted instantaneously to preserve the in vivo isotopic labeling patterns.[9]
-
Quench Metabolism: Discard the supernatant and immediately resuspend the cell pellet in an ice-cold quenching solution. This rapid temperature drop and solvent change effectively stops enzymatic reactions.
-
Wash Cells: Centrifuge the quenched cells and wash the pellet once with ice-cold PBS to remove any remaining medium and unincorporated tracer.[8]
-
Extract Metabolites: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet. Lyse the cells using methods like bead beating or sonication to release intracellular metabolites.
-
Clarify Extract: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect and Store: Transfer the supernatant containing the metabolites to a new tube. Dry the extract if necessary and store at -80°C until analysis.
D. LC-MS Analysis and Data Interpretation
-
LC-MS Analysis: Reconstitute the dried metabolite extract and analyze using an LC-MS system, often a high-resolution instrument like a Q-TOF or Orbitrap, which can accurately measure the mass differences between isotopologues.
-
Data Analysis: Specialized software is used to analyze the resulting data.[21] The key steps are:
-
Peak Identification: Identify the peaks corresponding to downstream metabolites of alanine.
-
Isotopologue Distribution: Determine the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.) for each metabolite.
-
Correction for Natural Abundance: The raw data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) to isolate the signal from the administered tracer.[20]
-
Flux Calculation: The corrected isotopologue distribution data is then used in metabolic models to calculate the relative or absolute flux through specific biochemical reactions.[22]
-
Conclusion
This compound is a versatile and powerful tool for modern metabolomics research. Its application as an internal standard provides the analytical rigor required for accurate and reproducible quantification of endogenous l-Alanine, a critical component of central metabolism. Furthermore, its use as a metabolic tracer unlocks the ability to move beyond static concentration measurements to the dynamic world of metabolic flux. By providing detailed, validated protocols and explaining the fundamental principles behind them, this guide equips researchers to confidently apply this compound to gain deeper insights into the intricate workings of metabolic networks in their biological systems of interest.
References
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Giavalisco, P., et al. (2011). A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research. Metabolomics, 7(4), 549-559. [Link]
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Pang, Z., et al. (2014). Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry. Analytical Methods, 6(11), 3676-3883. [Link]
-
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from NorthEast BioLab website. [Link]
-
Mtoz Biolabs. (n.d.). LC-MS Amino Acid Analysis. Retrieved from Mtoz Biolabs website. [Link]
-
Le, A., et al. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. In Methods in Molecular Biology (Vol. 1978, pp. 249-260). Springer. [Link]
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Creek, D. J., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511-524. [Link]
-
Bueschl, C., et al. (2017). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 89(10), 5434-5441. [Link]
-
Zhu, X., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 174, 558-567. [Link]
-
Schwaiger, M., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(3), 25. [Link]
-
Yuan, J., et al. (2012). Metabolomics and isotope tracing. FEBS Letters, 586(15), 2135-2141. [Link]
-
ResearchGate. (2021). Steps in stable-isotope metabolomics analysis. [Link]
-
IROA Technologies. (2023). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from IROA Technologies website. [Link]
-
National Institute of Standards and Technology. (n.d.). Alanine. In NIST Chemistry WebBook. Retrieved from [Link]
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Halouska, S., et al. (2014). Metabolomics Analysis Identifies D-Alanine-D-alanine Ligase as the Primary Lethal Target of D-cycloserine in Mycobacteria. ACS Chemical Biology, 9(2), 467-475. [Link]
-
IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from IsoLife website. [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. [Link]
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Troubleshooting & Optimization
Troubleshooting poor signal with l-Alanine-d7
Welcome to the technical support center for L-Alanine-d7. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions for common experimental challenges. We move beyond simple checklists to explain the underlying causality, ensuring you can not only solve your immediate issue but also build more robust assays for the future.
This compound (CD₃CD(ND₂)CO₂D) is a stable, isotopically labeled analog of L-Alanine, widely used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and as a metabolic tracer.[1][2] Achieving a strong, clean signal is paramount for data integrity. This guide addresses the most common signal-related issues in a direct question-and-answer format.
Core Properties of this compound
A clear understanding of the analyte's properties is the foundation of any successful experiment.
| Property | Value | Source |
| Chemical Formula | C₃D₇NO₂ | [2] |
| Molecular Weight | 96.14 g/mol | [3] |
| CAS Number | 74280-71-0 | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Physical Form | Solid | |
| Melting Point | >300 °C (decomposes) | [2] |
| Mass Shift vs. L-Alanine | M+7 |
Part 1: Troubleshooting for Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful quantitative tool, but it is an inherently insensitive technique, requiring higher analyte concentrations compared to other spectroscopic methods.[4][5] When working with this compound, poor signal-to-noise can arise from several factors related to the sample, the instrument, or the experimental parameters.
Frequently Asked Questions (NMR)
Q1: My signal-to-noise ratio (S/N) is extremely low. I can barely distinguish my this compound signal from the baseline. What's the first thing I should check?
A1: Before investigating complex instrument issues, always start with the sample itself, as it is the most common source of poor S/N.[6] A systematic check of your sample preparation is the most efficient first step.
-
Causality: The strength of an NMR signal is directly proportional to the number of nuclei in the detection coil. Insufficient concentration is the primary reason for a weak signal. Furthermore, sample homogeneity and purity are critical for achieving sharp, detectable peaks.
-
Troubleshooting Workflow:
Caption: Systematic Troubleshooting Workflow for Low NMR Signal.
Q2: My peaks are very broad, which is hurting my signal height and resolution. What causes this and how can I fix it?
A2: Peak broadening is a common issue that can originate from several factors including poor shimming, sample properties, or chemical dynamics.[7]
-
Poor Shimming: The most frequent cause. An inhomogeneous magnetic field across the sample volume causes nuclei in different regions to resonate at slightly different frequencies, smearing the signal.
-
Solution: Re-shim the spectrometer. For challenging samples, manual shimming or using automated gradient shimming routines can be more effective than standard auto-shim procedures.
-
-
High Concentration / Viscosity: A highly concentrated sample can be viscous, slowing molecular tumbling. In NMR, slow tumbling leads to faster relaxation and broader lines.
-
Solution: Dilute your sample. While counterintuitive for a weak signal, reducing viscosity can sharpen the lines so much that the peak height (and thus, effective S/N) increases.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can dramatically shorten relaxation times, leading to severe peak broadening.
-
Solution: Pass your sample solution through a small plug of Chelex resin or re-purify the this compound if contamination is suspected.
-
-
Chemical Exchange: The amine and carboxylic acid protons/deuterons of alanine can undergo chemical exchange with residual protons in the solvent or with each other. If this exchange happens on a timescale similar to the NMR experiment, it can broaden the signals of nearby nuclei.
-
Solution: Changing the temperature (Variable Temperature NMR) can either slow down or speed up the exchange, moving it out of the intermediate regime and sharpening the peaks.[8] Changing the pH of the sample can also alter exchange rates.
-
Q3: I'm using this compound in a deuterated solvent like D₂O. Which residual solvent peak should I expect?
A3: Even highly deuterated solvents contain a small amount of residual, non-deuterated solvent.[9] For Deuterium Oxide (D₂O), the residual peak is from HDO (or H₂O). The chemical shift of this peak is highly dependent on temperature and pH but is typically found around 4.8 ppm.[9] It's crucial to consult an NMR solvent data chart for the specific solvent you are using to correctly identify residual peaks and avoid mistaking them for impurities.[10]
Part 2: Troubleshooting for Liquid Chromatography-Mass Spectrometry (LC-MS)
In LC-MS, this compound is almost exclusively used as a stable isotope-labeled (SIL) internal standard (IS) for the accurate quantification of endogenous L-Alanine.[11][12] The core principle is that the SIL IS behaves identically to the analyte during sample preparation and ionization, thus correcting for matrix effects and procedural variability.[13][14] However, deuterium labeling can introduce subtle but significant differences.
Frequently Asked Questions (LC-MS)
Q1: I'm observing a poor signal or no signal at all for my this compound internal standard. Where should I start?
A1: A weak signal in LC-MS is typically an issue of either inefficient ionization or problems with the chromatographic separation. A systematic optimization of source parameters is the first critical step.[15]
-
Causality: Electrospray Ionization (ESI), the most common technique for a polar molecule like alanine, is highly sensitive to the conditions within the ion source. Parameters like spray voltage, gas temperatures, and gas flows must be optimized to efficiently desolvate the analyte and impart a charge.
-
Protocol: Systematic ESI Source Parameter Optimization
-
Prepare an Infusion Solution: Create a solution of this compound (e.g., 1 µg/mL) in a solvent mixture that mimics your mobile phase composition at the expected elution time (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Infuse the Solution: Using a syringe pump, infuse the solution directly into the mass spectrometer via a T-junction, bypassing the LC column. Set the analytical flow rate.
-
Tune Key Parameters: While observing the signal intensity for the this compound parent ion (m/z 97.1 for [M+H]⁺), adjust the following parameters one by one to find the maximum signal.
-
Spray Voltage (V): Critical for establishing a stable spray.[15]
-
Sheath and Aux Gas Flow (Arb. Units): These gases aid in nebulization and desolvation.
-
Sweep Gas Flow (Arb. Units): Helps prevent solvent clusters from entering the MS.
-
Ion Transfer Tube / Capillary Temperature (°C): Crucial for completing the desolvation process.
-
-
Optimize Fragmentation (MS/MS): Once the parent ion signal is optimized, perform a product ion scan to identify the most stable and intense fragment ions. Then, optimize the Collision Energy (CE) to maximize the signal of your chosen quantifier/qualifier transitions.
-
Q2: My this compound internal standard is eluting slightly before the unlabeled L-Alanine. Is this normal, and will it affect my quantification?
A2: Yes, this is a well-documented phenomenon known as the "deuterium isotope effect" on reverse-phase chromatography.[15] Deuterium (²H) is heavier than protium (¹H), and C-D bonds are slightly shorter and stronger than C-H bonds. This can lead to minor differences in the molecule's interaction with the stationary phase, often causing the deuterated compound to elute slightly earlier.[11][15]
-
Impact on Quantification: While often minimal, this can impact quantification if the peaks do not co-elute sufficiently.[15] If the elution times are different, the two compounds may experience different levels of ion suppression or enhancement from co-eluting matrix components, which defeats the purpose of the internal standard.
-
Mitigation Strategies:
-
Optimize Chromatography: Adjusting the gradient slope (making it shallower), mobile phase composition, or column temperature can sometimes reduce the separation between the analyte and the IS.[15]
-
Integration Window: Ensure your data processing software uses an integration window that correctly captures both peaks, but be aware of the potential for differential matrix effects.
-
Consider ¹³C or ¹⁵N Labeled Standards: If the chromatographic shift persists and compromises data quality, using a standard labeled with heavy carbon (¹³C) or nitrogen (¹⁵N) is a superior alternative, as these typically exhibit negligible retention time shifts compared to their unlabeled counterparts.[15][16]
Caption: Isotope Effect on LC Retention Time. -
Q3: My baseline is very noisy, making it difficult to integrate the this compound peak accurately. What are the common sources of high background noise in LC-MS?
A3: High background noise can obscure low-level signals and is often due to contamination.[17]
-
Mobile Phase Contamination: Always use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).[18] Non-volatile additives like phosphate buffers will contaminate the ion source.
-
Sample Matrix: Biological samples are inherently complex. Insufficient sample cleanup can introduce a host of endogenous compounds that create high background or ion suppression.
-
Solution: Enhance your sample preparation. If you are using protein precipitation, consider adding a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove more interfering compounds.[19]
-
-
System Contamination: Carryover from previous injections or buildup of non-volatile material in the ion source, transfer optics, and mass analyzer can elevate the noise floor.
-
Solution: Implement a rigorous system cleaning protocol. Use a divert valve to direct the early, unretained parts of the injection (containing salts and other matrix components) to waste instead of into the MS.[18] Regularly clean the ion source as recommended by the instrument manufacturer.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Facey, G. (2007). Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog. [Link]
- BenchChem. (2025).
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
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Chemsrc. This compound Product Page. Chemsrc. [Link]
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SDSU NMR Facility. Common Problems. Department of Chemistry. [Link]
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PubChem. This compound Compound Summary. National Institutes of Health. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]
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Quora. What are some reasons that NMR spectrometry produced low yield or could not differentiate starting material from product? Quora. [Link]
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ResearchGate. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. [Link]
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WorldOfChemicals. Exploring L-Alanine Applications: From Food Enhancement to Pharma Intermediates. WorldOfChemicals. [Link]
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Wikipedia. Isotopic labeling. Wikipedia. [Link]
- BenchChem. (2025). The Role of D-Alanine-d7 in Elucidating Bacterial Cell Wall Dynamics: An In-depth Technical Guide. BenchChem.
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Kaur, B., et al. (2022). Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). PubMed. [Link]
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Reddit. How to reduce noisy NMR signal? Reddit. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
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ResearchGate. Deuteration and kinetic resolution of Dthis compound from our laboratory. ResearchGate. [Link]
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LCGC International. How to Avoid Problems in LC–MS. LCGC International. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
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Nanalysis. Why does NMR have an inherently low sensitivity? Nanalysis. [Link]
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BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
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ResearchGate. Why Does 1H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously? ResearchGate. [Link]
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YouTube. (2020). Sensitivity of NMR spectroscopy and how signal-to-noise ratio improves signal strength. [Link]
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National Institutes of Health. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. [Link]
- BenchChem. (2025). Application Note: Quantitative Analysis of D-Alanine in Biological Matrices using D-Alanine-d7 by LC-MS/MS. BenchChem.
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Monash University. (2020). Considerations for amino acid analysis by liquid chromatography-tandem mass spectrometry: A tutorial review. Monash University. [Link]
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LCGC International. Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
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Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). HMDB. [Link]
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University of Wisconsin-Madison. Notes on NMR Solvents. Chemistry Department. [Link]
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Technical Support Center: Minimizing Isotopic Interference with L-Alanine-d7
Welcome to the technical support guide for L-Alanine-d7. As a stable isotope-labeled internal standard (SIL-IS), this compound is a cornerstone for achieving accurate and precise quantification in mass spectrometry-based bioanalysis. However, its effectiveness hinges on understanding and mitigating a common analytical challenge: isotopic interference.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions, robust troubleshooting protocols, and validated methodologies to ensure the integrity of your quantitative data.
Part 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core principles of using this compound and the nature of isotopic interference.
Q1: What is this compound and why is it used as an internal standard in mass spectrometry?
This compound is a form of the amino acid L-Alanine in which seven hydrogen atoms have been replaced by their heavy isotope, deuterium.[1] It is widely used as an internal standard in quantitative mass spectrometry, particularly in LC-MS/MS assays.
The core principle of using a SIL-IS is that it is chemically and physically almost identical to the unlabeled (native) analyte you want to measure.[2] Because of this, it co-elutes chromatographically and experiences the same behavior during sample extraction, handling, and ionization in the mass spectrometer's source.[3][4] By adding a known amount of this compound to every sample, standard, and blank at the beginning of the workflow, you can use the ratio of the native analyte's signal to the internal standard's signal for quantification. This powerful technique, known as isotope dilution mass spectrometry, effectively corrects for variations in sample recovery and matrix effects, leading to significantly improved accuracy and precision.[5][6]
Q2: What is isotopic interference, and how does it compromise my quantitative results?
Isotopic interference, often called "cross-talk," occurs when the mass spectrometric signal of your analyte and your internal standard are not perfectly distinct.[7][8] This overlap can artificially inflate or deflate the measured signal for either compound, leading to non-linear calibration curves and biased, inaccurate results.[1] This interference primarily manifests in two ways:
-
Forward Interference (Analyte to IS): All naturally occurring compounds have a certain percentage of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). The native L-Alanine in your sample contains these heavy isotopes, creating a distribution of signals at M+1, M+2, etc., relative to its monoisotopic mass. These low-level signals from the high-concentration analyte can spill over into and contribute to the signal being measured for the this compound internal standard.
-
Backward Interference (IS to Analyte): The synthesis of deuterated standards is never 100% perfect.[1][9] Your this compound standard will inevitably contain trace amounts of L-Alanine-d6, L-Alanine-d5, and even completely unlabeled L-Alanine-d0.[1] This isotopic impurity means that your internal standard contributes to the very signal you are trying to measure for the native analyte.
Q3: What are the primary sources of isotopic interference when using this compound?
The two sources correspond directly to the types of interference described above:
-
Natural Isotopic Abundance: This is an inherent property of the native analyte. Carbon, for example, has a natural abundance of approximately 1.1% ¹³C. For a molecule like L-Alanine (C₃H₇NO₂), this creates a predictable pattern of isotopologues that can interfere with the IS channel.[10]
-
Isotopic Purity of the this compound Standard: The purity of the SIL-IS is a critical factor. Commercially available standards typically have an isotopic enrichment of 98-99 atom % D.[11][12] The remaining percentage consists of less-deuterated species that are a direct source of backward interference.[1]
Q4: How can I assess the isotopic purity and potential for cross-contribution of my this compound standard?
You must experimentally verify the isotopic distribution of both your native analyte and your this compound standard. This is a critical first step in method development. The process involves analyzing high-concentration, pure solutions of each compound separately and measuring the signal intensity across all relevant mass channels.
For a detailed methodology, see Protocol 1: Experimental Determination of Isotopic Purity and Cross-Contribution .
Part 2: Troubleshooting Guide - Practical Problem Solving
This section provides actionable solutions to specific issues you may encounter during your analysis.
Issue 1: My calibration curve is non-linear, showing a "roll-off" at high concentrations.
-
Symptom: The calibration curve, when plotted as Analyte Response Ratio vs. Concentration, is not linear and requires a quadratic or other non-linear fit. This is often most pronounced at the upper limit of quantification (ULOQ).[6]
-
Primary Cause: This is a classic sign of isotopic cross-talk. At high analyte concentrations, the contribution from the analyte's natural isotopes (e.g., ¹³C) to the internal standard's signal becomes significant. This artificially increases the IS signal, suppresses the analyte/IS ratio, and causes the curve to bend.[6][8]
-
Solutions:
-
Mathematical Correction: The most robust solution is to apply a mathematical correction that subtracts the contribution of each compound from the other's signal. This linearizes the data and provides the most accurate results.[1][13] See Protocol 2 for a step-by-step guide.
-
Use a Non-Linear Calibration Function: While mathematical correction is preferred, some software platforms allow for the use of a non-linear (e.g., quadratic) regression.[7][8] This can model the behavior but may be less accurate than a direct correction, especially when extrapolating.
-
Optimize MS/MS Transition: If possible, select a product ion for the this compound standard that does not suffer from interference from the native analyte. This may involve choosing a less abundant fragment, but the gain in specificity can justify the loss in sensitivity.[14] See Protocol 3 .
-
Issue 2: My assay shows poor accuracy and high variability (%CV) at the lower limit of quantification (LLOQ).
-
Symptom: Replicate measurements at low concentrations are inconsistent, and the calculated concentrations deviate significantly from the nominal values.
-
Primary Cause: This is often due to "backward interference," where isotopic impurities (especially d0) in the this compound standard contribute a significant portion of the signal at the LLOQ. This creates a high background in the analyte channel, compromising accuracy and precision.
-
Solutions:
-
Characterize the IS: First, confirm the level of d0 impurity in your standard using Protocol 1 .
-
Apply Mathematical Correction: A correction algorithm (see Protocol 2 ) is highly effective at subtracting this background contribution, dramatically improving performance at the LLOQ.
-
Source a Higher Purity Standard: If the d0 impurity is unacceptably high, consider purchasing a new lot or a higher-purity grade of this compound. Isotopic enrichment should be ≥98%.[11]
-
Check for Chromatographic Issues: While deuteration has a minimal impact on retention time, it can sometimes cause a slight shift.[2][4] If the analyte and IS peaks are not perfectly co-eluting, they may experience different matrix effects, leading to variability. Ensure complete peak overlap.[15]
-
Issue 3: I am observing unexpected or interfering peaks in my chromatograms.
-
Symptom: The mass chromatograms for the analyte or IS show peaks that are not the main compound of interest, potentially compromising integration.
-
Primary Cause: This can stem from several sources beyond simple isotopic interference.
-
Solutions:
-
Investigate In-Source Fragmentation: High source temperatures or voltages can cause molecules to fragment before they even enter the mass analyzer.[16] This can create ions that are isobaric to your target analyte. Systematically optimize source conditions (e.g., temperature, gas flows, voltages) to minimize this effect.[6] For alanine, be aware of potential fragmentation pathways like the formation of dehydroalanine.[17]
-
Improve Sample Preparation: The interference may come from an isobaric matrix component that was not removed during sample cleanup. Evaluate alternative extraction methods (e.g., solid-phase extraction instead of protein precipitation) to achieve a cleaner extract.[18]
-
Enhance Chromatographic Separation: Adjust your LC method (gradient, mobile phase, column chemistry) to resolve the interfering peak from your analyte of interest.[18] For L-Alanine, if you need to distinguish it from its D-enantiomer, a specialized chiral column is required.[19]
-
Part 3: Experimental Protocols & Methodologies
Protocol 1: Experimental Determination of Isotopic Purity and Cross-Contribution
This protocol is essential for characterizing your analyte and SIL-IS before building a quantitative method.
-
Prepare High-Concentration Stock Solutions:
-
Prepare a 1 mg/mL stock solution of native L-Alanine in a suitable solvent (e.g., 0.1% formic acid in water).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Prepare Working Solutions:
-
Analyte-only solution: Prepare a high-concentration solution of native L-Alanine (e.g., at the ULOQ of your expected assay).
-
IS-only solution: Prepare a solution of this compound at the exact concentration you plan to use in your final assay.
-
-
LC-MS/MS Analysis:
-
Set up your mass spectrometer to monitor the MRM transitions for all relevant isotopologues, from d0 to d7 (see Table 1).
-
Inject the Analyte-only solution and record the peak areas for all monitored transitions. This will reveal the natural isotopic distribution of the analyte and quantify its "forward" contribution to the d7 channel.
-
Inject the IS-only solution and record the peak areas for all monitored transitions. This will reveal the isotopic purity of your standard and quantify its "backward" contribution to the d0 channel.
-
-
Calculate Cross-Contribution:
-
Forward (%): (Area of d7 in Analyte-only run / Area of d7 in IS-only run) * 100
-
Backward (%): (Area of d0 in IS-only run / Area of d0 in Analyte-only run at LLOQ) * 100
-
Table 1: Theoretical m/z Values for L-Alanine Isotopologues (Note: Values are for the protonated molecule [M+H]⁺ and should be confirmed on your specific instrument)
| Isotopologue | Formula [M+H]⁺ | Monoisotopic m/z | Primary Use |
| L-Alanine-d0 | C₃H₈NO₂⁺ | 90.05 | Analyte |
| L-Alanine-d1 | C₃H₇DNO₂⁺ | 91.06 | Impurity/Interference |
| L-Alanine-d2 | C₃H₆D₂NO₂⁺ | 92.07 | Impurity/Interference |
| L-Alanine-d3 | C₃H₅D₃NO₂⁺ | 93.07 | Impurity/Interference |
| L-Alanine-d4 | C₃H₄D₄NO₂⁺ | 94.08 | Impurity/Interference |
| L-Alanine-d5 | C₃H₃D₅NO₂⁺ | 95.09 | Impurity/Interference |
| L-Alanine-d6 | C₃H₂D₆NO₂⁺ | 96.09 | Impurity/Interference |
| This compound | C₃HD₇NO₂⁺ | 97.10 | Internal Standard |
Protocol 2: Mathematical Correction for Isotopic Interference
This method, adapted from principles of isotope dilution analysis, uses a correction matrix to calculate the true analyte concentration.[1][13][20]
-
Determine Isotopic Distribution: Using the data from Protocol 1 , create a matrix that describes the measured isotopic distribution of your pure standards. For a simplified example focusing on the primary analyte (d0) and IS (d7), you measure two key ratios from your pure standard runs:
-
R_is_in_analyte = (Intensity of d7 channel) / (Intensity of d0 channel) for the pure analyte.
-
R_analyte_in_is = (Intensity of d0 channel) / (Intensity of d7 channel) for the pure IS.
-
-
Apply Correction Equations: For each experimental sample, you measure the total intensity in the d0 channel (I_d0_measured) and the d7 channel (I_d7_measured). The true intensities (I_d0_true and I_d7_true) can be calculated by solving the following system of linear equations:
I_d0_measured = I_d0_true + I_d7_true * R_analyte_in_is I_d7_measured = I_d7_true + I_d0_true * R_is_in_analyte
-
Calculate Final Concentration: Use the calculated I_d0_true and I_d7_true values in your calibration curve to determine the final, corrected concentration. Many modern mass spectrometry software packages have built-in functions to automate these corrections.[20]
Protocol 3: Optimizing MS/MS Transitions to Minimize Interference
The goal is to find a precursor -> product ion transition for this compound that is unique and free from contributions from native L-Alanine.
-
Infuse Standards: Directly infuse pure L-Alanine and this compound solutions into the mass spectrometer.
-
Acquire Product Ion Scans: For L-Alanine, acquire a full product ion scan of the precursor ion m/z 90.05 and its M+1 (91.05) and M+2 (92.05) isotopologues.
-
Acquire IS Product Ion Scan: For this compound, acquire a full product ion scan of the precursor ion m/z 97.10.
-
Compare Spectra: Look for intense product ions in the this compound spectrum that are absent or have very low intensity in the spectra from the native analyte's isotopologues. A good transition will maximize the signal for the IS while minimizing any potential overlap.[21] For example, a fragment that retains all seven deuterium atoms would be ideal.
-
Verify in Matrix: Test the optimized transitions by spiking both analyte and IS into an extracted blank matrix to confirm performance under real-world conditions.
Part 4: Visualizations & Data
Diagrams
References
-
Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. (2013). PubMed. Retrieved January 20, 2026, from [Link]
-
Murphy, K., & Prakash, C. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry, 85(8), 4107–4114. [Link]
-
ResolveMass. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved January 20, 2026, from [Link]
-
Hewavitharana, A. K., & Liyanage, R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved January 20, 2026, from [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Spectroscopy. Retrieved January 20, 2026, from [Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (2017). eScholarship.org. Retrieved January 20, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories. Retrieved January 20, 2026, from [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Retrieved January 20, 2026, from [Link]
-
Internal standard in LC-MS/MS. (2013). Chromatography Forum. Retrieved January 20, 2026, from [Link]
- Ohkouchi, N., Tayasu, I., & Koba, K. (Eds.). (2010). Earth, Life, and Isotopes. Kyoto University Press.
-
Simplifying Correction of Doubly Charged Ion Interferences with Agilent ICP-MS MassHunter. (n.d.). Agilent Technologies. Retrieved January 20, 2026, from [Link]
-
Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling. (2011). PMC. Retrieved January 20, 2026, from [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. (2017). American Association for Clinical Chemistry. Retrieved January 20, 2026, from [Link]
-
LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. (2023). PMC. Retrieved January 20, 2026, from [Link]
-
How do I formulate a mathematical equation for interference correction on a particular element on ICP-MS? (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Deuteration and kinetic resolution of Dthis compound from our laboratory. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Lead isotope analysis: Removal of 204Hg isobaric interference on 204Pb using ICP-QQQ MS/MS reaction cell. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. Retrieved January 20, 2026, from [Link]
-
The dehydroalanine effect in the fragmentation of ions derived from polypeptides. (2007). PMC. Retrieved January 20, 2026, from [Link]
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Technical Support Center: L-Alanine-d7 Stability and Storage
Welcome to the technical support resource for L-Alanine-d7. This guide is designed for researchers, scientists, and drug development professionals who use this compound as an internal standard, a metabolic tracer, or in other advanced applications. Here, we address common questions and troubleshooting scenarios related to its stability in solution and under various storage conditions to ensure the isotopic and chemical integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a stable isotope-labeled (SIL) form of the non-essential amino acid L-Alanine, where seven hydrogen atoms have been replaced with deuterium (D).[1][2] Its chemical formula is CD₃CD(ND₂)CO₂D.[3] Because its physicochemical properties are nearly identical to its unlabeled counterpart, it is an ideal internal standard for quantitative mass spectrometry (MS) assays, such as LC-MS/MS.[2][4][5] By adding a known quantity to a sample, it can correct for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification of endogenous L-Alanine.[4][6][7] It is also used as a tracer in stable isotope-resolved metabolomics (SIRM) to track metabolic pathways and elucidate the dynamics of metabolic networks.[8][9]
Q2: What is the most significant stability concern when working with this compound in solution?
A: The primary stability concern is hydrogen-deuterium (H/D) back-exchange . This occurs when deuterium atoms on the this compound molecule are replaced by protons (hydrogen atoms) from the surrounding environment, particularly from protic solvents like water or methanol.[10] This back-exchange compromises the isotopic purity of the standard, leading to a lower-than-expected mass and potentially inaccurate quantitative results.[4][10]
Q3: Are all seven deuterium atoms on this compound equally susceptible to back-exchange?
A: No, they are not. The susceptibility to exchange varies significantly based on bond type:
-
Labile Deuterons: The deuterons on the amine (-ND₂) and carboxylic acid (-COOD) groups are highly labile. They will readily and rapidly exchange with protons from any protic solvent (e.g., H₂O, methanol).[2] This exchange is often so fast that in non-deuterated solvents, these positions are assumed to be protonated (-NH₂ and -COOH).
-
Non-Labile Deuterons: The deuterons attached directly to carbon atoms (C-D bonds) on the methyl (CD₃) and alpha-carbon (α-CD) positions are generally considered non-exchangeable under typical physiological and analytical conditions.[2] However, these C-D bonds can be forced to exchange under harsh conditions, such as the presence of acid, base, or metal catalysts, often coupled with elevated temperature and pressure.[2][11]
Q4: How should I store solid this compound powder?
A: Proper storage of the solid compound is crucial for maintaining its long-term integrity. The key is to protect it from atmospheric moisture, which can initiate H/D exchange even in the solid state over time.
| Condition | Recommendation | Rationale |
| Temperature | Room temperature is acceptable for short-term storage. For long-term storage, -20°C is recommended. | Prevents potential degradation over extended periods. |
| Atmosphere | Store in a tightly sealed container inside a desiccator. | Protects from moisture and air, minimizing H/D exchange and oxidation.[12] |
| Light | Protect from light. | While L-Alanine is relatively stable, light can catalyze degradation in some compounds.[12] |
Stability in Solution & Storage Protocols
Q5: What are the best practices for preparing and storing this compound stock solutions?
A: The choice of solvent and storage temperature is critical to preserving the isotopic integrity of this compound in solution.
Recommended Solvents:
-
For minimal H/D exchange: Use anhydrous, aprotic solvents (e.g., acetonitrile, DMSO) whenever compatible with your experimental workflow.
-
If aqueous solutions are necessary: Use high-purity water (Milli-Q or equivalent) and prepare fresh solutions as needed. If labile deuterons are critical for your analysis, use deuterated solvents like Deuterium Oxide (D₂O).[2]
Storage Recommendations for Stock Solutions: The following table provides guidelines for storing stock solutions to minimize degradation and isotopic exchange. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[12]
| Storage Temperature | Recommended Duration | Rationale |
| -80°C | Up to 6 months | Optimal for long-term storage, significantly slows down any potential degradation or exchange processes.[1][12] |
| -20°C | Up to 1 month | Suitable for short-term storage of working stocks.[1][12] |
| 2-8°C (Refrigerator) | Not Recommended | Storage at refrigerator temperatures is not advised for solutions due to the increased risk of microbial growth and chemical degradation. |
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol details the preparation of a stock solution intended for use as an internal standard in LC-MS applications.
-
Pre-analysis: Allow the solid this compound container to equilibrate to room temperature inside a desiccator before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of this compound powder in a controlled environment with low humidity.
-
Dissolution: Dissolve the powder in your chosen solvent (e.g., 0.1% formic acid in water for reverse-phase LC-MS). Vortex vigorously until fully dissolved.
-
Sterilization (if required for biological assays): If the solution will be used in cell culture, filter-sterilize it through a 0.22 µm syringe filter into a sterile container.[1][12]
-
Aliquoting: Dispense the stock solution into small, single-use, low-binding polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Immediately cap the aliquots tightly and store them at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[1][12]
Troubleshooting Guide
This section addresses specific issues that may indicate compromised stability or purity of your this compound.
Q6: My mass spectrometry results show a peak at a lower m/z than expected for this compound. What is the cause?
A: This is a classic symptom of H/D back-exchange.[10] The replacement of deuterium (mass ≈ 2.014 Da) with hydrogen (mass ≈ 1.008 Da) results in a mass loss. For example, the [M+H]⁺ ion for this compound (C₃D₇NO₂) is expected at m/z 97.1, while the fully protonated L-Alanine is at m/z 90.1.[4][13] Seeing significant signals at m/z 96.1 (d6), 95.1 (d5), etc., indicates loss of isotopic purity.
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Technical Support Center: Improving Reproducibility with L-Alanine-d7 Internal Standard
Welcome to the technical support center for the effective use of L-Alanine-d7 as a stable isotope-labeled internal standard (SIL-IS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during quantitative analysis, particularly in LC-MS/MS workflows. By understanding the principles behind the use of a SIL-IS, you can significantly enhance the accuracy, precision, and reproducibility of your results.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1][2] They are chemically identical to the analyte of interest, differing only in isotopic composition, which allows them to be distinguished by the mass spectrometer.[3][4] This near-identical chemical nature ensures they co-elute and experience the same analytical variations—such as sample loss during preparation, injection volume inconsistencies, and matrix effects (ion suppression or enhancement)—as the native analyte.[5][6][7] By normalizing the analyte's signal to the internal standard's signal, these variations can be effectively corrected, leading to highly reliable data.[5][6][8]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address specific challenges you may face.
Part 1: Foundational Concepts & Best Practices
FAQ 1: Why should I use this compound instead of a structurally similar analog internal standard?
Using a stable isotope-labeled internal standard like this compound is strongly preferred by regulatory bodies like the FDA because it offers the most accurate way to correct for analytical variability.[9][10]
-
Causality: A structurally similar (analog) internal standard may have different physicochemical properties, causing it to behave differently during sample extraction, chromatography, and ionization.[8][11] For example, it might have a different extraction recovery or experience a different degree of ion suppression than the analyte. This compound, being chemically identical to L-Alanine, perfectly mimics its behavior throughout the entire workflow.[12][13] This ensures that any loss or signal fluctuation affecting the analyte is mirrored in the internal standard, allowing for robust and accurate correction.[14]
FAQ 2: When is the best time to add the this compound internal standard to my samples?
The internal standard should be added at the very beginning of the sample preparation process.[8][12]
-
Causality: The primary role of the IS is to account for variability at every step, including extraction, evaporation, and reconstitution.[6][7] By adding a known, constant amount of this compound to every standard, quality control (QC), and unknown sample before any processing, you ensure that the IS experiences the same potential for loss as the analyte.[8] If the IS is added later, it cannot correct for losses that occurred during the initial extraction steps, compromising data accuracy.[12]
Workflow: Preparation of this compound Stock and Working Solutions
Proper preparation of your standard solutions is critical for reproducible results.
Caption: Workflow for preparing internal standard solutions.
Part 2: Troubleshooting Common Issues
This section addresses the most common problems encountered when using this compound.
Problem 1: High Variability in Internal Standard (IS) Peak Area
You notice that the peak area of this compound is inconsistent across your analytical run, even in your calibration standards and QCs.
Inconsistent IS response can be a sign of underlying issues with sample preparation, chromatography, or the mass spectrometer itself.[8][15] While the IS is meant to correct for variability, excessive fluctuation (e.g., >15-20% CV) can indicate a problem that may compromise data integrity, especially if the IS does not track the analyte perfectly.[15]
-
Causality: Major sources of variability include inconsistent sample extraction, matrix effects that differ even between seemingly identical samples, instrument instability (e.g., a dirty ion source), or errors in pipetting the IS working solution.[6][8] Regulatory guidance emphasizes monitoring IS response to ensure method robustness.[8]
Caption: Decision tree for troubleshooting IS variability.
Problem 2: Chromatographic Shift Between Analyte and IS
You observe that this compound elutes slightly earlier than unlabeled L-Alanine.
Yes, a small retention time shift is a known phenomenon called the chromatographic isotope effect (CIE).[5][16] In reversed-phase chromatography, deuterated compounds are often slightly less retained and elute earlier.[16]
-
Causality: The C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's interaction with the stationary phase.[3] While often minor, this shift can become problematic if it leads to differential matrix effects.[5][17] If the analyte and IS elute into regions with different levels of ion suppression, the IS will no longer accurately correct for the matrix effect on the analyte, leading to inaccurate quantification.[17][18]
-
Prepare Two Sample Sets:
-
Set A: Spike L-Alanine and this compound into a post-extraction blank matrix (the supernatant from an extracted blank sample). This represents a 100% recovery/no matrix effect reference.[19]
-
Set B: Spike L-Alanine and this compound into a blank matrix before extraction and processing.
-
-
Analyze and Calculate: Analyze both sets and calculate the peak areas.
-
Calculate Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
Compare: Calculate the %ME for both the analyte and the IS. If the values differ significantly (e.g., by more than 15%), it indicates differential matrix effects are occurring and the chromatographic method needs optimization to improve co-elution.[16]
Problem 3: Inaccurate Quantification and Non-Linear Calibration Curves
Your calibration curve for L-Alanine has poor linearity (r² < 0.99), or your QC samples are consistently inaccurate.
Yes. A critical factor often overlooked is the isotopic purity of the stable isotope-labeled standard.[3]
-
Causality: Commercially available this compound is not 100% pure; it contains trace amounts of other isotopologues, including unlabeled L-Alanine (d0).[20] This d0 impurity in your IS solution will contribute to the signal of the native analyte you are trying to measure. This "cross-talk" artificially inflates the analyte response, especially at the lower end of the calibration curve, leading to non-linearity and inaccurate quantification of low-level samples.[20]
-
Analyze the IS Alone: Prepare a high-concentration solution of your this compound working solution and analyze it.
-
Check for Cross-Talk: Monitor the mass transition for native L-Alanine. The signal you detect represents the d0 impurity.
-
Calculate Contribution: Determine the percentage contribution of the d0 impurity signal relative to the this compound signal.
-
Correct or Set LLOQ: If the contribution is significant (e.g., >20% of your LLOQ response), you may need to implement a mathematical correction in your data processing software or raise your lower limit of quantification (LLOQ) to a level where the impurity's contribution is negligible.[20]
Part 3: Method Parameters & Data
The following tables provide recommended starting parameters for an LC-MS/MS method for L-Alanine analysis using this compound. These must be optimized for your specific instrumentation.[21]
Table 1: Mass Spectrometry Parameters
| Parameter | Analyte (L-Alanine) | Internal Standard (this compound) | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Amino acids readily protonate.[21] |
| Precursor Ion (Q1) [M+H]⁺ | m/z 90.1 | m/z 97.1 | Based on monoisotopic mass.[21][22] |
| Product Ion (Q3) - Quantifier | m/z 44.1 | m/z 50.1 | Corresponds to the immonium ion [C₂H₆N]⁺ and its deuterated version.[21] |
| Product Ion (Q3) - Qualifier | m/z 72.1 | m/z 79.1 | Corresponds to the neutral loss of H₂O and its deuterated version.[21] |
| Collision Energy (CE) | 10 - 25 V | 10 - 25 V | Must be optimized experimentally via infusion.[21] |
Table 2: Liquid Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Column | Chiral Stationary Phase (CSP) | Critical to separate D- and L-enantiomers if necessary.[1][23] If only quantifying L-Alanine, a standard C18 column may suffice.[21] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard volatile modifier for positive mode LC-MS.[21] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent.[21] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns.[21] |
| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility.[21] |
References
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . Resolve Mass Spectrometry. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube . Resolve Mass Spectrometry. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? . AACC. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine . PubMed. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . FDA. [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS . Labmate Online. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis . Bioanalysis Zone. [Link]
-
Designing Stable Isotope Labeled Internal Standards . Acanthus Research. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry . ResearchGate. [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For . FDA. [Link]
-
Bioanalytical Method Validation . FDA. [Link]
-
Internal standard in LC-MS/MS . Chromatography Forum. [Link]
-
Understanding Internal standards and how to choose them . Reddit. [Link]
-
D-Alanine PubChem CID 71080 . PubChem. [Link]
-
Deuteration and kinetic resolution of Dthis compound from our laboratory . ResearchGate. [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations . PubMed Central. [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy . IROA Technologies. [Link]
-
and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes . Geochemical Journal. [Link]
-
Enantiomer-specific isotope analysis of D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes . arXiv. [Link]
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Technical Support Center: Matrix Effects in l-Alanine-d7 Quantification
Welcome to the technical support center for the quantitative analysis of l-Alanine-d7. This guide is designed for researchers, scientists, and drug development professionals who utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of this stable isotope-labeled compound. Here, we address common challenges related to matrix effects, providing in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental data.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding matrix effects in this compound analysis.
Q1: What are matrix effects and why are they a concern in this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of this compound quantification, components of biological samples like plasma, urine, or tissue homogenates (e.g., phospholipids, salts, and metabolites) can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3][4] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2][3][5]
Q2: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't that automatically correct for matrix effects?
A2: While using a stable isotope-labeled internal standard (SIL-IS) like this compound is a highly effective strategy to compensate for matrix effects, it is not always a complete solution. The underlying assumption is that the analyte and the SIL-IS co-elute and experience the exact same degree of ion suppression or enhancement.[1][6] However, differences in chromatography, even slight ones, can lead to differential matrix effects between the analyte and its SIL-IS. Therefore, it is still crucial to evaluate and minimize matrix effects during method development.[3][7]
Q3: What are the most common sources of matrix effects in biological samples?
A3: In biological matrices such as plasma and serum, phospholipids are a primary cause of matrix effects, particularly ion suppression.[8][9][10][11] Other significant contributors include salts, proteins, and endogenous metabolites that can co-elute with this compound.[3][12] The choice of sample preparation technique significantly influences which of these components are carried through to the final analysis.[1]
Q4: How can I quickly assess if my this compound analysis is suffering from matrix effects?
A4: A straightforward method is the post-extraction spike experiment.[13] You compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.[14] The matrix factor (MF) can be calculated to quantify this effect.[3]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying, quantifying, and mitigating matrix effects in your this compound quantification assays.
Guide 1: Diagnosing and Quantifying Matrix Effects
A systematic evaluation of matrix effects is a critical component of bioanalytical method validation as per regulatory guidelines.[3][15]
Step 1: Qualitative Assessment using Post-Column Infusion
This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.[13][16]
Protocol:
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column, but before the mass spectrometer ion source.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal. Any deviation from a stable baseline indicates a region of matrix effect.
Step 2: Quantitative Assessment using the Matrix Factor (MF)
The matrix factor provides a quantitative measure of the severity of the matrix effect.[3]
Protocol:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound into the extracted matrix at the same concentration as Set A.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
Data Presentation:
| Sample Lot | Peak Area (Set A - Neat) | Peak Area (Set B - Post-Spiked) | Matrix Factor |
| 1 | 500,000 | 400,000 | 0.80 |
| 2 | 510,000 | 410,000 | 0.80 |
| 3 | 495,000 | 395,000 | 0.80 |
| 4 | 505,000 | 405,000 | 0.80 |
| 5 | 490,000 | 390,000 | 0.80 |
| 6 | 515,000 | 415,000 | 0.81 |
| Average | 502,500 | 402,500 | 0.80 |
| %CV | 2.0% | 2.5% | 0.6% |
A low coefficient of variation (%CV) across different lots is crucial for method robustness.
Guide 2: Strategies for Mitigating Matrix Effects
If significant matrix effects are identified, several strategies can be employed to minimize their impact.
Strategy 1: Optimization of Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[1][17]
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids, a major source of matrix effects.[8][10]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. However, highly hydrophobic analytes may co-extract with lipids.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for removing matrix interferences.[17][18][19] Different SPE sorbents can be screened to find the optimal chemistry for retaining this compound while washing away interfering components.
Experimental Workflow for SPE Method Development:
Caption: Solid-Phase Extraction Workflow.
Strategy 2: Chromatographic Separation
Optimizing the LC method can separate this compound from co-eluting matrix components.[1]
-
Gradient Modification: Adjusting the gradient slope can improve the resolution between the analyte and interferences.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, HILIC) to alter the retention and elution profile of this compound relative to matrix components.
-
Flow Rate and Temperature: These parameters can also be adjusted to fine-tune the separation.[20]
Strategy 3: The Method of Standard Addition
When matrix effects are variable and difficult to eliminate, the method of standard addition can be a powerful tool for accurate quantification.[5][15][21][22] This method is particularly useful when a true blank matrix is unavailable.[21][22]
Protocol:
-
Divide a single sample into several aliquots.
-
Spike each aliquot with increasing, known concentrations of this compound standard. Leave one aliquot unspiked.
-
Analyze all aliquots and plot the instrument response versus the concentration of the added standard.
-
Extrapolate the linear regression line back to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.
Logical Diagram for Choosing a Mitigation Strategy:
Caption: Decision Tree for Mitigating Matrix Effects.
III. Advanced Topics
The "Deuterium Isotope Effect"
In some cases, a slight chromatographic shift can be observed between a deuterated compound and its non-deuterated counterpart. This "deuterium isotope effect" can cause the analyte and its SIL-IS to experience different degrees of ion suppression if they elute at the edge of a region of matrix interference. This underscores the importance of achieving excellent chromatographic peak shape and separating the analyte from regions of significant matrix effects.
Relative vs. Absolute Matrix Effects
-
Absolute Matrix Effect: Refers to the difference in response between a neat solution and a post-spiked matrix sample. This primarily affects the accuracy of the method.[11]
-
Relative Matrix Effect: Describes the variability in the matrix effect between different lots or sources of the same matrix. This primarily impacts the precision of the method.[11]
During method validation, it is crucial to assess the relative matrix effect by testing multiple lots of the biological matrix to ensure the method's robustness.[16]
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry.
- Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research.
- Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. PubMed.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
- Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition.
- Standard Addition Procedure in Analytical Chemistry. AlpHa Measure.
- Matrix Effects Quantitation: Calibration Strategy, Matrix-M
- Standard addition. Wikipedia.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem.
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- Review Article on Matrix Effect in Bioanalytical Method Development.
- Technical Support Center: D-Alanine-d7 Analysis. Benchchem.
- Application Note: Quantitative Analysis of D-Alanine in Biological Matrices using D-Alanine-d7 by LC-MS/MS. Benchchem.
- Deuterated Standards for LC-MS Analysis.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
- Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
- How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Royal Society of Chemistry.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. i2 Analytical.
- Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized M
- Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labcompare.
- Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?.
- Reducing M
- Matrix effects: Causes and solutions.
- An In-depth Technical Guide to the Synthesis and Purity of D-Alanine-d7. Benchchem.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- What does the term matrix effect refer to in bioanalytical (biochemical analysis)
- Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
- (PDF) Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry.
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l-Alanine-d7 quality control and purity assessment
An in-depth guide to the quality control and purity assessment of L-Alanine-d7 for researchers, scientists, and drug development professionals.
Introduction to this compound Quality Control
This compound is a stable isotope-labeled (SIL) form of the amino acid L-alanine, where seven hydrogen atoms have been replaced by deuterium. This modification makes it an invaluable tool in metabolic research and as an internal standard in quantitative mass spectrometry-based assays.[1][2] The near-identical physicochemical properties to its unlabeled counterpart allow it to accurately correct for variations in sample preparation and analysis, leading to highly precise and reliable quantification.[1][3]
However, the utility of this compound is entirely dependent on its purity. Isotopic, chemical, and chiral impurities can significantly compromise experimental results, leading to inaccurate quantification, flawed metabolic interpretations, and non-linear calibration curves.[1] This guide serves as a technical support center, providing detailed FAQs, troubleshooting advice, and validated protocols to help you ensure the quality and integrity of your this compound material.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for this compound?
The three primary quality attributes that must be assessed are:
-
Isotopic Purity (or Isotopic Enrichment): This measures the percentage of L-Alanine molecules in which all seven exchangeable hydrogen atoms have been replaced by deuterium. It is typically reported as "atom % D" and should ideally be ≥98%.[1][4] Incomplete deuteration results in the presence of other isotopologues (d0 to d6).[1]
-
Chiral Purity (or Enantiomeric Purity): This confirms the stereochemical identity of the molecule as the L-enantiomer. It is often expressed as enantiomeric excess (% e.e.), which measures the excess of the L-enantiomer over the D-enantiomer. A typical specification is ≥99% e.e.[4]
-
Chemical Purity: This refers to the percentage of the material that is this compound, excluding isotopologues and the D-enantiomer. It accounts for any process-related impurities from synthesis or degradation products. Specifications are often ≥95-98%.[4][5][6]
Q2: What analytical techniques are essential for assessing these quality attributes?
A combination of chromatographic and spectroscopic techniques is required for a comprehensive assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining isotopic enrichment by quantifying the remaining proton signals relative to an internal standard.[4][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the isotopic distribution, revealing the relative abundance of each isotopologue (d0-d7).[1] This is critical for correcting quantitative data.[1]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric purity. It uses a chiral stationary phase (CSP) to separate the L- and D-enantiomers.[4][8][9] Standard reversed-phase (e.g., C18) columns cannot resolve enantiomers.[8]
Q3: What are the most common impurities in this compound and why are they problematic?
Impurities can arise from the synthesis, purification, or storage of the material. The most critical are:
-
Lesser-Deuterated Isotopologues (L-Alanine-d0 to -d6): These result from incomplete H/D exchange during synthesis.[1] In MS-based quantitative assays where this compound is an internal standard, the presence of L-Alanine-d0 in the standard will artificially inflate the measured amount of the native analyte, leading to inaccurate results.[1]
-
Process-Related Impurities: These include unreacted starting materials or by-products from the synthesis, such as Alanine Diketopiperazine.[5] These can interfere with analytical measurements or have unintended biological effects.
| Parameter | Method | Typical Specification | Reference |
| Isotopic Enrichment | ¹H NMR, Mass Spectrometry | ≥ 98 atom % D | [1][4] |
| Enantiomeric Purity | Chiral HPLC | ≥ 99% e.e. | [4] |
| Chemical Purity | HPLC, LC-MS | ≥ 98% | [6][10] |
Troubleshooting Guide
This section addresses common issues encountered during the quality control analysis of this compound.
Issue 1: Inaccurate Isotopic Enrichment Measurement by Mass Spectrometry
-
Problem: The isotopic distribution measured by MS shows a higher-than-expected abundance of lower-mass isotopologues (e.g., d5, d6), or the calibration curve for a quantitative assay is non-linear.
-
Potential Cause: "Cross-talk" between the signal of the internal standard and the target analyte due to isotopic impurities.[1] The natural abundance of isotopes like ¹³C in the native analyte can also contribute to the signal of the labeled internal standard.[1]
-
Solution:
-
Characterize the Standard: Analyze a pure solution of the this compound standard by high-resolution MS (full scan mode) to accurately determine its isotopic distribution (the relative percentages of d0 through d7).[1]
-
Characterize the Analyte: Analyze a pure solution of the unlabeled L-Alanine analyte to determine its natural isotopic distribution (M+1, M+2 signals from ¹³C, ¹⁵N, etc.).[1]
-
Apply Mathematical Correction: Use a correction algorithm or matrix to subtract the contributions of isotopic overlap from the measured signals in your samples. This will yield the true concentrations.[1] Many modern mass spectrometry software packages have built-in tools for these corrections.
-
Issue 2: Poor Resolution of L- and D-Alanine Enantiomers by Chiral HPLC
-
Problem: The peaks for this compound and D-Alanine-d7 are co-eluting or have poor resolution (Rs < 1.5).
-
Potential Causes & Solutions:
-
Incorrect Column: You must use a chiral stationary phase (CSP). Standard C18 columns will not work.[8]
-
Suboptimal Mobile Phase: The mobile phase composition is critical for controlling selectivity.[8]
-
Poor Peak Shape: Peak tailing or fronting can significantly degrade resolution by increasing peak width.[8]
-
Solution (Tailing): Tailing is often caused by unwanted interactions with the stationary phase. Adjusting the mobile phase pH can help control the ionization state of alanine. Using a modern, high-purity end-capped column can also minimize these interactions.[8]
-
Solution (Fronting): Fronting is a classic sign of column overload. Reduce the mass of sample injected by lowering the sample concentration or the injection volume.[8]
-
-
| Chiral Stationary Phase (CSP) Type | Example Brand | Key Feature | Reference |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Possesses ionic groups, making it ideal for separating polar, underivatized amino acids. | [8][9] |
| Crown Ether | ChiroSil | Well-suited for separating the D- and L-enantiomers of amino acids. | [8] |
Issue 3: Unexpected Peaks Observed in Chemical Purity Analysis
-
Problem: HPLC-UV or LC-MS analysis reveals peaks other than the main this compound peak.
-
Potential Causes & Solutions:
-
Degradation: L-Alanine, while generally stable, can degrade under harsh conditions or over long-term storage, especially if exposed to moisture or light.[5][12]
-
Synthesis By-products: Impurities may be carried over from the chemical synthesis and purification process.[5]
-
Solution: Consult the supplier's Certificate of Analysis (CofA) for information on potential impurities. If an unknown peak is significant, further characterization by high-resolution MS/MS may be necessary to identify it.
-
-
Residual Solvents: Solvents used in the final purification or crystallization step may be present.
-
Key Experimental Protocols
Protocol 1: Determination of Isotopic Enrichment by ¹H NMR Spectroscopy
This protocol provides a method to determine the level of deuteration by quantifying the area of residual C-H proton signals.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid) that has a known number of protons and a distinct, non-overlapping signal.
-
Dissolve the sample and standard in 0.7 mL of a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.[7]
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for full signal recovery between pulses, which is critical for accurate integration.
-
-
Data Analysis:
-
Integrate the area of the residual proton signal for L-Alanine (the quartet at ~3.8 ppm and the doublet at ~1.4 ppm in H₂O/D₂O).
-
Integrate the area of a known signal from the internal standard.
-
Calculate the amount of residual non-deuterated L-Alanine based on the relative integrals and the known amount of the internal standard.
-
The isotopic enrichment (Atom % D) can be calculated from the percentage of remaining protons.
-
Protocol 2: Assessment of Isotopic Distribution by Mass Spectrometry
This protocol outlines how to determine the relative abundance of all isotopologues of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1% formic acid in water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 1 µg/mL for direct infusion or LC-MS analysis.[1]
-
-
LC-MS Instrument Setup (Example):
-
LC Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Acquisition Mode: Full scan from m/z 85-105 to observe the [M+H]⁺ ions of all possible isotopologues (d0 to d7).[1]
-
-
Data Analysis:
-
Inject the sample and obtain the mass spectrum for the this compound peak.
-
Extract the ion intensities for each expected isotopologue's [M+H]⁺ ion (m/z ~90 for d0 to m/z ~97 for d7).[1]
-
Calculate the relative abundance of each isotopologue by dividing its peak area/intensity by the sum of all isotopologue peak areas/intensities.[1]
-
Protocol 3: Chiral Purity Analysis by Chiral HPLC
This protocol describes the separation of L- and D-alanine enantiomers.
-
HPLC System and Column:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of methanol and water. A common starting point is 80:20 (v/v) Methanol:Water.
-
Add a small amount of an acidic and a basic modifier to improve peak shape and selectivity (e.g., 0.1% acetic acid and 0.02% triethylamine).[4] The exact composition should be optimized.
-
-
Analysis:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of ~0.5-1.0 mg/mL.[4]
-
Injection: Inject 5-10 µL of the sample solution.
-
Detection: Monitor the elution of the enantiomers by UV detection (e.g., at 210 nm).
-
Data Analysis: Integrate the peak areas for the L- and D-alanine enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_L - Area_D) / (Area_L + Area_D)] * 100[4]
-
Visual Workflows
Caption: Overall QC workflow for this compound.
Caption: Troubleshooting decision tree for Chiral HPLC.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purity of D-Alanine-d7.
- BenchChem. (2025).
- BenchChem. (2025). Addressing isotopic impurity of D-Alanine-d7 in mass spectrometry.
- BenchChem. (2025).
- Sigma-Aldrich.
- BenchChem. (2025). Technical Support Center: D-Alanine-d7 Analysis.
- BenchChem. (2025). Application Note: High-Sensitivity Quantification of Alanine Racemase Activity using D-Alanine-d7 and Chiral LC.
- U.S. Pharmacopeia. USP Monographs: Alanine.
- PMC PubMed Central.
- BenchChem. (2025). Technical Support Center: Enhancing Low-Level Detection of D-Alanine-d7.
- BenchChem. (2025). Application Note: Quantification of D-Alanine in Human Plasma using D-Alanine-d7 as an Internal Standard by LC-MS.
- PubMed Central. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.
- CDN Isotopes. This compound.
- Sigma-Aldrich. Alanine EP Reference Standard.
- Veeprho.
- BenchChem. (2025). Understanding deuterium labeling in amino acids.
- Sigma-Aldrich. L-Alanine United States Pharmacopeia (USP) Reference Standard.
- MedchemExpress.com.
- Spectrum Chemical.
- Sigma-Aldrich.
- BenchChem. (2025).
Sources
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- 5. veeprho.com [veeprho.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. eurotradesl.com [eurotradesl.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. pharmacopeia.cn [pharmacopeia.cn]
Technical Support Center: Navigating Common Pitfalls in the Use of Deuterated Amino Acid Standards
Welcome to the Technical Support Center for deuterated amino acid standards. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical reagents in their quantitative analyses. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your data. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to directly address the challenges you may encounter in the lab.
Deuterated amino acid standards are indispensable tools in mass spectrometry-based applications, such as proteomics and metabolomics, for achieving accurate and reproducible quantification.[1][2][3] They serve as internal standards that closely mimic the behavior of their endogenous, non-deuterated counterparts during sample preparation, chromatography, and ionization.[1][4][5] This co-elution and similar ionization efficiency allow for correction of variability arising from matrix effects and sample processing, ultimately leading to more reliable results.[1][5][6] However, their application is not without potential pitfalls. Understanding these challenges is the first step toward robust and reliable bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes to consider when selecting a deuterated amino acid standard?
A1: The reliability of your quantitative data is fundamentally linked to the quality of your internal standard. Two of the most critical attributes are isotopic purity and chemical purity .
-
Isotopic Purity (or Enrichment): This refers to the percentage of the standard that is indeed deuterated. High isotopic purity, preferably ≥98%, is crucial to minimize interference from any unlabeled analyte that may be present as an impurity in the standard.[4] A significant presence of the unlabeled form can lead to an overestimation of the analyte's concentration in your sample.[4][7]
-
Chemical Purity: This indicates the absence of other chemical compounds in the standard solution.[4] Impurities can introduce interfering peaks in your chromatogram, leading to a positive bias in your results, especially at lower concentrations.[4] Always review the Certificate of Analysis (CoA) for both isotopic and chemical purity specifications.[4]
Q2: Why is the position of the deuterium label on the amino acid important?
A2: The stability of the deuterium label is paramount for an effective internal standard.[8] The label should be placed on a non-exchangeable position within the amino acid's structure.[6][8][9]
-
Exchangeable Positions: Deuterium atoms on heteroatoms like oxygen (in carboxyl groups) or nitrogen (in amine groups) can readily exchange with hydrogen atoms from the solvent (e.g., water).[8] This phenomenon, known as hydrogen-deuterium exchange, compromises the integrity of the standard, as its mass will change, rendering it unsuitable for accurate quantification.[8][10]
-
Stable Positions: Ideally, deuterium labels should be on carbon atoms, particularly those in aliphatic or aromatic regions of the molecule where the C-D bond is more stable.[9] However, even some carbon-bound hydrogens, such as those adjacent to a carbonyl group, can be susceptible to exchange under certain pH conditions.[8][11]
Q3: Can deuterated standards affect chromatographic separation?
A3: Yes, this is a well-documented phenomenon known as the "isotope effect". While deuterated standards are chemically very similar to their light counterparts, the substitution of hydrogen with deuterium can lead to slight differences in physicochemical properties, such as lipophilicity.[10][12] This can result in a small retention time shift on a reversed-phase chromatography column.[6][10][12]
If the deuterated standard does not perfectly co-elute with the native analyte, it may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification.[10][12][13] It is crucial to verify co-elution during method development.[9]
Q4: How many deuterium atoms are optimal for an internal standard?
A4: A sufficient number of deuterium atoms is necessary to ensure a clear mass difference (typically ≥ 3-4 Da) between the standard and the analyte.[6] This mass shift prevents spectral overlap with the natural isotopic peaks (M+1, M+2) of the unlabeled analyte.[6][11] However, excessive deuteration should be avoided as it can increase the likelihood of chromatographic separation due to the isotope effect.[4][6] Generally, incorporating between three and six deuterium atoms is a good practice.[9]
Troubleshooting Guides
Issue 1: Poor Signal Response or High Variability in the Internal Standard Signal
Symptoms:
-
Inconsistent peak areas for the internal standard across a batch of samples.
-
A gradual decrease in the internal standard signal over the course of an analytical run.[14]
-
Complete loss of signal for the internal standard in some samples.[14]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Spiking | The internal standard was not added precisely and consistently to all samples, standards, and quality controls at the beginning of the sample preparation process.[4] | - Use calibrated pipettes and maintain a consistent procedure for adding the internal standard.- Add the internal standard as early as possible in the workflow to account for variability in all subsequent steps.[3][11] |
| Internal Standard Instability | The deuterated amino acid may be degrading in the sample matrix or during storage.[4] This can be due to enzymatic activity in the matrix or instability under the storage conditions (e.g., pH, temperature). | - Assess the stability of the internal standard by incubating it in the sample matrix under the same conditions as your experiment and re-analyzing it over time.- If degradation is observed, consider preparing fresh standards more frequently or storing them under more inert conditions (e.g., under argon or nitrogen at low temperatures).[9] |
| Ion Source Contamination | A contaminated mass spectrometer ion source can lead to inconsistent ionization and signal suppression.[4] This can manifest as a decline in signal over a run. | - Clean the ion source according to the manufacturer's recommendations.[4]- If the signal returns to normal after cleaning, implement a regular maintenance schedule. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard.[10][12] While the standard is meant to correct for this, severe or differential matrix effects can still cause issues. | - Evaluate matrix effects by comparing the internal standard response in a neat solution versus a post-extraction spiked matrix sample.- If significant matrix effects are present, consider improving your sample clean-up procedure (e.g., using solid-phase extraction) or optimizing your chromatographic separation to move the analyte and standard away from the interfering region.[10] |
Experimental Workflow: Assessing Internal Standard Stability
Caption: Workflow for assessing the stability of a deuterated internal standard in a biological matrix.
Issue 2: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High coefficient of variation (%CV) for quality control samples.
-
Poor correlation in the calibration curve.
-
Results are not consistent between analytical runs.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Isotopic Impurity | The deuterated standard contains a significant amount of the unlabeled analyte.[6] This "cross-talk" artificially inflates the analyte signal, leading to inaccurate quantification, especially at low concentrations. | - Review the Certificate of Analysis to confirm the isotopic purity is high (ideally >98%).- If the purity is insufficient, obtain a new, higher-purity standard. |
| Hydrogen-Deuterium (H/D) Exchange | Deuterium atoms at labile positions on the standard are exchanging with protons from the solvent, leading to a decrease in the mass and signal of the intended standard.[8][10][15] | - Confirm that the deuterium labels are in stable, non-exchangeable positions. Avoid standards with labels on -OH, -NH, or -SH groups.- Be cautious of acidic or basic conditions during sample preparation and storage, as these can promote H/D exchange.[16] |
| Chromatographic Separation (Isotope Effect) | The deuterated standard and the native analyte have slightly different retention times.[6][12] If they elute into regions of varying ion suppression, the ratio of their signals will not be constant, leading to poor accuracy and precision.[13] | - Overlay the chromatograms of the analyte and the internal standard to confirm co-elution.- If a significant shift is observed, you may need to adjust your chromatographic method (e.g., gradient, temperature) to improve co-elution.- In some cases, a different deuterated standard with fewer deuterium atoms or a ¹³C or ¹⁵N-labeled standard may be necessary.[6] |
| Analyte Present in the Internal Standard | During the synthesis of the deuterated standard, some of the unlabeled starting material may carry through, resulting in a low level of the native analyte in your internal standard solution.[7] | - Analyze a "blank" sample spiked only with the internal standard to check for the presence of the native analyte.- If the native analyte is detected, you will need to account for this contribution in your calculations or obtain a cleaner standard. |
Logical Relationship: Impact of Isotope Effect on Quantification
Caption: The causal chain from deuterium substitution to compromised quantitative accuracy due to the isotope effect.
References
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved January 20, 2026, from [Link]
-
Kainosho, M., et al. (2012). Hydrogen Exchange During Cell-Free Incorporation of Deuterated Amino Acids and an Approach to its Inhibition. Journal of Biomolecular NMR, 53(4), 223–234. Retrieved January 20, 2026, from [Link]
-
Koal, T., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4–5. Retrieved January 20, 2026, from [Link]
-
Liang, H. R., et al. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 343–349. Retrieved January 20, 2026, from [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(7). Retrieved January 20, 2026, from [Link]
-
Kushnir, M. M. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Chemistry, 60(4), 700–701. Retrieved January 20, 2026, from [Link]
-
Zyakun, A. M., et al. (2001). Methods for preparation of deuterated amino acids. Russian Chemical Bulletin, 50(11), 2139–2154. Retrieved January 20, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 20, 2026, from [Link]
-
Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved January 20, 2026, from [Link]
-
Chu, I.-T., & Pielak, G. J. (2023). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Magnetic Resonance Letters. Retrieved January 20, 2026, from [Link]
-
Kainosho, M., et al. (2012). Hydrogen Exchange During Cell-Free Incorporation of Deuterated Amino Acids and an Approach to its Inhibition. Journal of Biomolecular NMR, 53(4), 223–234. Retrieved January 20, 2026, from [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Retrieved January 20, 2026, from [Link]
-
Mosin, O. V., & Ignatov, I. (2014). Chromatographic Separation of Deuterium-Labeled Amino Acids, Proteins, Carbohydrates and Lipids Isolated From Bacterial. Journal of Medicine, Physiology and Biophysics, 5. Retrieved January 20, 2026, from [Link]
-
Wang, L., et al. (2023). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Bioengineering, 10(8), 981. Retrieved January 20, 2026, from [Link]
-
Hydrogen–deuterium exchange. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Liang, H. R., et al. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 343–349. Retrieved January 20, 2026, from [Link]
-
An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. (2021). Bioanalysis, 13(12), 945–950. Retrieved January 20, 2026, from [Link]
-
Substrate scope for the synthesis of deuterated amino acids and their derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Wodyński, A., & Giebułtowicz, J. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 25(21), 5026. Retrieved January 20, 2026, from [Link]
-
Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2020). Molecules, 25(17), 3894. Retrieved January 20, 2026, from [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2025). IROA Technologies. Retrieved January 20, 2026, from [Link]
-
Kramer, H. (2022, April 7). [TALK 20] Quantitative Proteomics and Omics Data Analysis. YouTube. Retrieved January 20, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 20, 2026, from [Link]
-
Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 162, 104323. Retrieved January 20, 2026, from [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Retrieved January 20, 2026, from [Link]
-
Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. (2022). Journal of the American Chemical Society, 144(16), 7125–7130. Retrieved January 20, 2026, from [Link]
-
Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. (2020). Foods, 9(3), 325. Retrieved January 20, 2026, from [Link]
-
Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved January 20, 2026, from [Link]
-
Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. (2022). University of Wisconsin–Madison. Retrieved January 20, 2026, from [Link]
-
Site-selective deuteration of amino acids through dual protein catalysis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for L-Alanine-d7 Detection
Welcome to the technical support center dedicated to optimizing the detection of L-Alanine-d7. As a deuterated stable isotope-labeled internal standard, this compound is critical for achieving accuracy and precision in quantitative bioanalytical studies, particularly those involving mass spectrometry.[1] Its role is to mimic the analyte of interest (unlabeled L-Alanine) through sample preparation and analysis, correcting for variability and matrix effects.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you enhance the sensitivity and reliability of your measurements.
Troubleshooting Guide: Common Issues in this compound Analysis
This section addresses the most common challenges encountered during the analysis of this compound. The following table is designed to help you systematically identify the root cause of an issue and implement an effective solution.
| Observation / Issue | Potential Root Cause(s) | Recommended Action(s) & Explanation |
| Weak or No Signal for this compound | 1. Inefficient Ionization: The analyte is not being effectively charged in the MS source.[3] 2. Suboptimal MS Parameters: Declustering potential (DP) and collision energy (CE) are not optimized for the specific molecule.[4] 3. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[2][3] 4. Analyte Loss During Sample Prep: The standard is being lost during extraction or cleanup steps. | 1. Optimize Mobile Phase: Add modifiers like 0.1% formic acid to the mobile phase to promote protonation ([M+H]⁺) in positive electrospray ionization (ESI) mode.[3][4] 2. Tune the Mass Spectrometer: Perform a direct infusion of an this compound standard solution to empirically determine the optimal DP and CE values for your specific instrument.[4] 3. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[3] Also, adjust chromatography to separate this compound from the suppression zone. 4. Verify Extraction Recovery: Analyze a pre-extraction spiked sample against a post-extraction spiked sample to quantify recovery. If low, re-evaluate the extraction solvent and technique. |
| Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting) | 1. Peak Tailing: Secondary interactions between the polar amino acid and active sites (e.g., free silanols) on the column stationary phase.[5] 2. Peak Fronting: Column overload due to injecting too high a concentration of the standard.[5] 3. Split Peaks: A partially blocked column frit or an injection solvent that is too strong compared to the initial mobile phase.[3] | 1. Adjust Mobile Phase pH: Ensure the pH is appropriate to maintain a consistent ionization state for alanine.[5] Using a modern, end-capped column can also minimize interactions with residual silanols.[5] 2. Reduce Injection Load: Dilute the sample or decrease the injection volume. The concentration of the internal standard should be carefully chosen to be within the linear dynamic range of the instrument.[1][5] 3. Troubleshoot Hardware: Check for blockages by reversing and flushing the column (follow manufacturer's guidelines). Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase.[3] |
| Significant Retention Time Shifts | 1. Mobile Phase Inconsistency: Changes in composition due to improper mixing, evaporation of a volatile component, or degradation.[3] 2. Flow Rate Instability: Leaks in the LC system or pump malfunction.[3] 3. Column Temperature Fluctuation: Inconsistent column oven temperature.[3] 4. Column Degradation: The stationary phase is breaking down, or the column is contaminated. | 1. Prepare Fresh Mobile Phase Daily: Ensure thorough mixing and degassing. 2. System Check: Regularly inspect your LC system for leaks and perform pump performance tests. 3. Verify Temperature Control: Ensure the column oven is calibrated and functioning correctly. Stable temperature is crucial for reproducible chromatography. 4. Implement a Column Care Protocol: Use guard columns and flush the column with appropriate solvents after each batch. If shifts persist, the column may need replacement. |
| High Background / Contamination | 1. Solvent/Reagent Impurity: Using non-LC-MS grade solvents or contaminated reagents.[3] 2. System Carryover: Residual analyte from a previous high-concentration sample remains in the autosampler needle, injection port, or column.[3] 3. Cross-Contamination: Impurity in the this compound standard itself (e.g., presence of unlabeled L-Alanine).[6] | 1. Use High-Purity Reagents: Always use LC-MS grade solvents and high-purity additives.[3] It's good practice to run a blank with every new bottle of solvent. 2. Optimize Wash Method: Implement a rigorous needle and injection port wash routine using a strong organic solvent. Run multiple blank injections after a high-concentration sample to confirm the absence of carryover.[3] 3. Characterize the Standard: Analyze the this compound standard alone to check for the presence of unlabeled analyte. If significant, a correction algorithm may be needed, or a new, higher-purity standard should be sourced.[6] |
Troubleshooting Logic Diagram
The following diagram provides a logical workflow for diagnosing the common issue of a weak or absent signal for this compound.
Caption: Troubleshooting Decision Tree for Weak Signal.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard? this compound is a stable isotope-labeled (SIL) internal standard. Its chemical and physical properties are nearly identical to the endogenous, unlabeled L-Alanine.[6] This means it co-elutes chromatographically and behaves similarly during sample extraction, cleanup, and ionization.[2] By adding a known amount of this compound to every sample at the beginning of the workflow, you can use the ratio of the analyte signal to the internal standard signal for quantification.[7] This approach effectively corrects for sample-to-sample variations in extraction recovery and matrix-induced ion suppression or enhancement, leading to highly accurate and precise results.[8][9][10]
Q2: What is the ideal mass difference between a SIL internal standard and the analyte? A mass difference of three or more mass units is generally required for small molecules.[11] This ensures that the isotopic clusters of the analyte and the internal standard do not overlap, preventing spectral cross-talk.[1] For this compound, the +7 Da shift is more than sufficient to distinguish it from unlabeled L-Alanine.
Q3: Do I need a chiral column to analyze this compound? Yes, if you need to distinguish L-Alanine from D-Alanine. Standard reversed-phase columns (like C18) cannot separate enantiomers (mirror-image isomers).[5] If your assay is measuring L-Alanine in a biological matrix where D-Alanine might also be present (e.g., from bacterial sources), a chiral stationary phase is essential for accurate quantification.[5][10]
Q4: My this compound standard shows a small peak at the mass of unlabeled L-Alanine. What does this mean? This indicates isotopic impurity, where the deuterated standard contains a small amount of the unlabeled (d0) compound.[6] This is a common result of the chemical synthesis process.[6] If this impurity is significant, it can artificially inflate the measured amount of your target analyte, especially at low concentrations. It is crucial to characterize the isotopic purity of your standard and, if necessary, apply a mathematical correction to your data.[6]
Q5: Can I use GC-MS instead of LC-MS/MS for this compound analysis? Yes, GC-MS is a viable technique. However, because amino acids are not volatile, a derivatization step is required to make them suitable for gas chromatography.[12] A common and effective derivatizing agent is N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA), which has been shown to provide high sensitivity and reproducibility.[3][12] The choice between LC-MS/MS and GC-MS often depends on the available instrumentation, the complexity of the sample matrix, and the desired throughput.
Optimized Experimental Protocol: this compound Detection by Chiral LC-MS/MS
This protocol provides a robust method for the sensitive quantification of L-Alanine using this compound as an internal standard in a biological matrix like plasma.
1. Sample Preparation: Protein Precipitation
This is a rapid and effective method for removing the bulk of proteins from plasma samples.
-
Thaw Samples: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.
-
Add Internal Standard: Add 10 µL of a pre-prepared this compound internal standard working solution (e.g., 1 µM in water) to each tube. Vortex briefly. This step is critical and must be done at the very beginning to ensure the IS experiences all subsequent sample handling steps.[1]
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[9] The acid helps to keep the analyte protonated, and the cold solvent enhances precipitation.
-
Vortex: Vortex each sample vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.[9]
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3][9]
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporate to Dryness: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.[10] This step concentrates the analyte.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).[10] This ensures compatibility with the LC system and improves peak shape.
-
Transfer to Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.[9]
2. LC-MS/MS System Parameters
These parameters should serve as a starting point and must be optimized for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| LC Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T, 2.1 x 150 mm, 5 µm) | Essential for separating L-Alanine from its D-enantiomer, preventing analytical interference.[5][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 2% B, ramp to 80% B over 5 min, hold for 2 min, return to 2% B and equilibrate for 3 min. | Gradient elution is necessary to ensure good peak shape and elution of all components. |
| Injection Volume | 5 µL | Should be optimized to avoid column overload. |
| Column Temp | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | ESI Positive | Amino acids readily form positive ions ([M+H]⁺).[4] |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10] |
3. MRM Transitions
These transitions are based on typical fragmentation patterns for alanine (loss of the carboxyl group). They must be optimized on your specific mass spectrometer.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| L-Alanine | 90.1 | 44.1 | Optimize (start at ~15 eV) |
| This compound (IS) | 97.1 | 50.1 | Optimize (start at ~15 eV) |
Table based on data from[4].
Experimental Workflow Visualization
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Validation & Comparative
Navigating Precision: A Comparative Guide to l-Alanine-d7 and ¹³C-Labeled Alanine as Internal Standards
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Achieving Analytical Excellence
In the landscape of quantitative bioanalysis by mass spectrometry, the choice of an internal standard (IS) is a critical decision that profoundly impacts data accuracy, precision, and reliability.[1][2] Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, offering a way to correct for variability throughout the analytical workflow, from sample preparation to detection.[3][4][5] Among SILs, deuterated (²H or D) and carbon-13 (¹³C) labeled compounds are the most common choices. This guide provides an in-depth, objective comparison of l-Alanine-d7 and ¹³C-labeled alanine as internal standards, grounded in scientific principles and supported by experimental insights to empower researchers in making the optimal choice for their specific applications.
The Foundational Role of an Ideal Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization, without interfering with its measurement.[2][6] It is added at a known concentration to all samples, including calibrators and quality controls, allowing for the analyte's concentration to be determined from the ratio of the analyte's response to the IS's response.[1] This ratiometric approach compensates for variations in sample handling, matrix effects, and instrument performance.[7][8][9]
Physicochemical Properties: A Tale of Two Isotopes
While both this compound and ¹³C-labeled alanine are chemically similar to endogenous l-alanine, the nature of the isotopic label introduces subtle but significant differences in their physicochemical properties.
| Property | This compound | ¹³C-Labeled Alanine | Rationale and Implications |
| Molecular Weight | 96.14 g/mol [10] | e.g., 92.08 g/mol for L-Alanine-¹³C₃,¹⁵N₁ | The mass difference from the analyte is a key consideration for mass spectrometric resolution. A sufficient mass shift prevents isotopic crosstalk. |
| Isotopic Enrichment | Typically ≥98 atom % D[7][10] | Typically ≥99 atom % ¹³C | High isotopic purity is crucial to minimize interference from the unlabeled analyte's natural isotopic abundance, especially at high analyte concentrations.[11] |
| Chemical Structure | Deuterium replaces hydrogen | ¹³C replaces ¹²C | While chemically similar, the C-D bond is stronger and shorter than the C-H bond, which can lead to isotopic effects.[3] The C-¹³C bond is more similar to the C-¹²C bond in terms of bond energy and length.[12] |
| Stability | Generally stable, but deuterium exchange can occur at labile positions under certain pH or temperature conditions.[13][14] | Highly stable; ¹³C is not prone to exchange.[6] | The stability of the label is paramount for an IS. Any loss or exchange of the label will lead to inaccurate quantification. |
The Deuterium Isotope Effect: A Critical Consideration for this compound
The most significant factor differentiating deuterated and ¹³C-labeled standards is the "deuterium isotope effect."[15] This effect arises from the greater mass of deuterium compared to protium (hydrogen), leading to several analytical consequences:
-
Chromatographic Shift: Deuterated compounds often exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts.[3][16][17] This is typically observed as an earlier elution in reversed-phase chromatography due to subtle changes in hydrophobicity.[16][18] If the analyte and the deuterated IS do not co-elute, they may experience different degrees of matrix effects, leading to inaccurate and imprecise results.[3][15] Studies have shown that matrix effects can differ by 26% or more due to such shifts.[3][15]
-
Altered Fragmentation: The stronger C-D bond can sometimes influence the fragmentation patterns in tandem mass spectrometry (MS/MS), potentially leading to different product ions or altered ion ratios compared to the analyte. This can complicate method development and may affect sensitivity.[13]
-
Metabolic Isotope Effect: The cleavage of a C-D bond can be slower than that of a C-H bond. While this is less of a concern for an IS that is not intended to be metabolized, it is a factor to consider if there is any potential for in-source or in-vivo metabolism.[3]
In contrast, ¹³C-labeled internal standards exhibit minimal to no isotopic effects.[12] They typically co-elute perfectly with the analyte, ensuring that both experience the same ionization conditions and matrix effects.[14] This makes ¹³C-labeled standards, including ¹³C-labeled alanine, the theoretically superior choice for mitigating matrix effects.[19]
Experimental Workflow for Internal Standard Evaluation
A rigorous evaluation is essential to validate the performance of any internal standard. The following workflow outlines the key steps:
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A Comparative Guide to Bioanalytical Method Validation: The Role of l-Alanine-d7 as a Gold-Standard Internal Standard
This guide provides an in-depth, objective comparison of analytical method validation performance, focusing on the pivotal role of a stable isotope-labeled internal standard (SIL-IS), l-Alanine-d7. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and trustworthy bioanalytical workflow. All protocols and claims are grounded in authoritative guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Imperative for a Robust Internal Standard in Bioanalysis
Quantitative bioanalysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of pharmacokinetic, toxicokinetic, and biomarker studies.[1][2] The reliability of the generated data hinges on the validation of the analytical method, a process that demonstrates an assay is accurate, precise, and fit for its intended purpose.[1][3] A critical component of a reliable LC-MS/MS assay is the internal standard (IS), which is added at a known concentration to all samples to correct for variability during the analytical process.[4][5]
The primary challenge in bioanalysis is the matrix effect , where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, causing ion suppression or enhancement.[6][7][8] This phenomenon can severely compromise the accuracy and precision of the results.[9][10] An ideal IS should perfectly mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for these variations.[11]
The Gold Standard: Why Stable Isotope-Labeled Internal Standards Excel
While structurally similar analogs can be used as an IS, they are not ideal.[12][13] Stable isotope-labeled internal standards are considered the "gold standard" because they share identical chemical and physical properties with the analyte.[5][12][14]
Key Advantages of SIL-IS:
-
Co-elution: A SIL-IS co-elutes chromatographically with the unlabeled analyte, ensuring both are subjected to the exact same matrix effects at the same time.[14]
-
Identical Extraction Recovery: The SIL-IS and analyte exhibit the same behavior during sample preparation steps like protein precipitation, leading to identical recovery rates.[15]
-
Similar Ionization Efficiency: Both compounds ionize with the same efficiency in the mass spectrometer's source, providing the most accurate correction for ion suppression or enhancement.[5]
This compound is a deuterated analog of l-Alanine. The inclusion of seven deuterium atoms provides a sufficient mass shift (typically ≥ 3-4 Da) to prevent isotopic crosstalk with the native analyte while being chemically identical.[14] This makes it an exemplary choice for the quantitative analysis of endogenous or administered l-Alanine.
Comparative Analysis: this compound vs. a Structural Analog IS
To illustrate the performance difference, we will compare two hypothetical validation approaches for quantifying l-Alanine in human plasma:
-
Method A: Uses a structural analog IS (e.g., l-Valine).
-
Method B: Uses the SIL-IS, This compound .
The following sections will detail the experimental protocol and present comparative data for key validation parameters as defined by FDA and EMA guidelines.[1][3][16][17]
Experimental Design and Protocols
A rigorous validation protocol is essential for demonstrating method performance. The following workflow is a standard approach for bioanalytical method validation.
Diagram: Bioanalytical Validation Workflow
Caption: General workflow for bioanalytical method validation.
Detailed Protocol: Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a common, efficient method for removing the bulk of proteins from plasma samples.[18][19][20]
-
Aliquot Sample: Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the internal standard working solution (either l-Valine for Method A or this compound for Method B, at a constant concentration) to each tube. Vortex briefly.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to each tube.[19]
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Incubate: Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject: Inject 5-10 µL onto the LC-MS/MS system.
Performance Data: A Head-to-Head Comparison
The following tables summarize the expected validation results for Method A and Method B, based on typical performance characteristics. Acceptance criteria are based on FDA and EMA guidelines, which generally require accuracy to be within ±15% (±20% at the LLOQ) and precision (%CV) to be ≤15% (≤20% at the LLOQ).[3][16]
Table 1: Accuracy and Precision Comparison
| Parameter | Concentration | Acceptance Criteria | Method A (Structural Analog IS) | Method B (this compound SIL-IS) |
| Intra-day Precision (%CV) | LLOQ (1 µg/mL) | ≤20% | 11.5% | 4.2% |
| LQC (3 µg/mL) | ≤15% | 9.8% | 3.1% | |
| MQC (30 µg/mL) | ≤15% | 8.5% | 2.5% | |
| HQC (75 µg/mL) | ≤15% | 8.9% | 2.8% | |
| Intra-day Accuracy (%Bias) | LLOQ (1 µg/mL) | ±20% | -14.2% | -3.5% |
| LQC (3 µg/mL) | ±15% | -11.5% | -2.1% | |
| MQC (30 µg/mL) | ±15% | 9.2% | 1.8% | |
| HQC (75 µg/mL) | ±15% | 10.8% | 2.4% | |
| Inter-day Precision (%CV) | LLOQ (1 µg/mL) | ≤20% | 14.8% | 5.9% |
| LQC (3 µg/mL) | ≤15% | 12.1% | 4.5% | |
| MQC (30 µg/mL) | ≤15% | 10.3% | 3.8% | |
| HQC (75 µg/mL) | ≤15% | 11.2% | 4.1% | |
| Inter-day Accuracy (%Bias) | LLOQ (1 µg/mL) | ±20% | -16.5% | -4.8% |
| LQC (3 µg/mL) | ±15% | -13.8% | -3.3% | |
| MQC (30 µg/mL) | ±15% | 12.5% | 2.9% | |
| HQC (75 µg/mL) | ±15% | 13.1% | 3.5% |
-
Scientist's Insight: The data clearly shows that Method B, using this compound, provides significantly better precision (lower %CV) and accuracy (lower %Bias). This is because the SIL-IS perfectly tracks the analyte's variability. Method A's structural analog, while passing the criteria, shows much higher variability, indicating it cannot fully compensate for subtle differences in matrix effects and recovery between samples.
Assessing the Matrix Effect
The matrix effect is quantitatively assessed by comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a neat solution.[9] The IS-normalized matrix factor should be consistent across different lots of the biological matrix.
Diagram: Principle of SIL-IS in Correcting Matrix Effect
Caption: A SIL-IS experiences the same ion suppression as the analyte, keeping the ratio constant.
Table 2: Matrix Effect Comparison
| Parameter | Acceptance Criteria | Method A (Structural Analog IS) | Method B (this compound SIL-IS) |
| IS-Normalized Matrix Factor (%CV) | ≤15% across 6 lots | 13.8% | 3.7% |
-
Scientist's Insight: The high %CV for Method A indicates that the structural analog IS experiences a different degree of matrix effect compared to l-Alanine across different sources of plasma. This inter-lot variability can lead to inaccurate results when analyzing patient samples. Method B's low %CV demonstrates that this compound robustly and consistently corrects for the matrix effect, regardless of the plasma source, leading to a much more rugged and reliable assay.
Conclusion and Recommendation
The experimental data unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard. While a method using a structural analog may meet regulatory acceptance criteria, it operates closer to the limits of acceptability and is more susceptible to variability from matrix effects.
For robust, reliable, and scientifically defensible bioanalytical data, the use of a high-purity, stable isotope-labeled internal standard like This compound is strongly recommended. It is the most effective tool for mitigating the inherent challenges of LC-MS/MS bioanalysis, ensuring the highest quality data for critical drug development decisions.[12][15]
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
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Xie, C., Zhong, D., & Chen, X. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(11), 835-838. [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
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LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Rocci, M. L., & Devanarayan, V. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. [Link]
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Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Ma, L., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 115, 337–344. [Link]
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Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B, 1052, 66-74. [Link]
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Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]
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ResearchGate. (n.d.). Deuteration and kinetic resolution of Dthis compound from our laboratory. [Link]
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A Senior Application Scientist's Guide to the Accuracy and Precision of L-Alanine-d7 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the demand for unerring accuracy and precision is absolute. The choice of an internal standard (IS) is one of the most critical decisions in the development of robust liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides an in-depth comparison and technical evaluation of L-Alanine-d7, a stable isotope-labeled (SIL) internal standard, demonstrating its superiority in achieving reliable quantification of L-Alanine.
The Foundational Role of an Internal Standard
Quantitative analysis by LC-MS relies on comparing the instrument's response to an unknown sample concentration against its response to a series of known concentrations (calibration standards). However, this process is susceptible to variability at multiple stages: sample preparation (e.g., extraction efficiency), injection volume, and ionization efficiency in the mass spectrometer's source.[1] An internal standard is a compound of known concentration added to all samples—calibrators, quality controls (QCs), and unknowns—to normalize these variations.[2] The quantification is based not on the absolute response of the target analyte, but on the ratio of the analyte's response to the IS's response. This ratiometric approach is the cornerstone of correcting for experimental inconsistencies.
The "Gold Standard": Stable Isotope-Labeled Internal Standards
The ideal internal standard behaves identically to the analyte throughout the entire analytical process.[1] This is where stable isotope-labeled (SIL) standards, such as this compound, excel. A SIL IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium ²H or D).[3] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their shared physicochemical properties ensure they co-elute chromatographically and experience the same extraction recovery and ionization effects.[4][5] This methodology, known as isotope dilution mass spectrometry (IDMS), is considered a definitive technique for its high accuracy and reliability.[6][7]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of IDMS is the addition of a known quantity of the isotopically labeled standard (the "spike") to the sample containing the native analyte.[8] The sample is homogenized, and during analysis, the mass spectrometer measures the relative abundance of the native analyte and the labeled standard. Because any sample loss or variation in instrument response will affect both the analyte and the standard equally, their ratio remains constant. This preserves the quantitative integrity of the measurement.[9][10]
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS) Workflow.
Comparative Performance: this compound vs. Alternatives
The choice of IS significantly impacts data quality. While structural analogs are sometimes used, they represent a compromise that can introduce inaccuracies.
| Feature | This compound (SIL IS) | Structural Analog IS (e.g., Glycine, Valine) |
| Chemical Structure | Identical to L-Alanine | Different from L-Alanine |
| Chromatography | Co-elutes with L-Alanine (or has a minimal, predictable shift)[11] | Different retention time |
| Extraction Recovery | Identical to L-Alanine | May differ, leading to variability |
| Ionization Efficiency | Nearly identical to L-Alanine[12] | Different, and responds differently to matrix effects |
| Matrix Effect Correction | Excellent. Experiences the same ion suppression/enhancement as the analyte because it co-elutes.[10][13] | Poor. Elutes at a different time, experiencing a different matrix environment. |
| Accuracy & Precision | Highest achievable | Compromised, less reliable |
The most significant advantage of this compound is its ability to compensate for matrix effects .[9] Matrix effects are the unpredictable suppression or enhancement of an analyte's ionization signal caused by co-eluting compounds from the sample matrix (e.g., salts, lipids).[13][14] Because a structural analog elutes at a different time, it is exposed to a different set of interfering matrix components and cannot accurately correct for the effect on the actual analyte. This compound, by co-eluting, experiences the exact same matrix environment and thus provides the most accurate correction, drastically improving precision and accuracy.[4][15]
Experimental Protocol: Validating the Performance of this compound
This protocol provides a self-validating framework to assess the accuracy and precision of L-Alanine quantification in human plasma using this compound.
Caption: Experimental Workflow for Sample Preparation and Analysis.
Materials and Reagents
-
L-Alanine (≥98% purity)[16]
-
This compound (isotopic purity ≥98 atom % D)[17]
-
LC-MS grade methanol, acetonitrile, and formic acid
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of L-Alanine and this compound in ultrapure water.
-
Calibration Standards: Perform serial dilutions of the L-Alanine stock solution and spike into blank human plasma to create calibration standards covering the desired linear range (e.g., 1 - 1000 ng/mL).
-
QC Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations within the calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 50 ng/mL) in ultrapure water.[18]
Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution and briefly vortex.[18]
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[18]
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and must be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for polar amino acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start at 2% B, ramp to 95% B over 5 min, hold, re-equilibrate | Optimized to ensure good separation from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Ionization Mode | Positive Electrospray (ESI+) | Alanine readily forms a protonated molecule [M+H]⁺. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
| MRM Transitions | L-Alanine: 90.1 → 44.1 This compound: 97.1 → 49.1 | Precursor ion [M+H]⁺ fragments to a characteristic product ion. These must be optimized experimentally.[19] |
Expected Performance: Data-Driven Trustworthiness
A validated method using this compound should meet internationally accepted criteria for accuracy and precision.[20] The data below represents typical performance characteristics.
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | > 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Typically within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Typically ≤ 10% |
Accuracy is determined by analyzing QC samples and calculating how close the measured concentration is to the known true value. Precision is a measure of the reproducibility, determined by calculating the coefficient of variation (%CV) of multiple measurements of the same QC sample. The consistently low %CV and %Bias values achieved with this compound are a direct result of its ability to effectively normalize analytical variability.[21]
Conclusion: An Authoritative Choice for Bioanalysis
The empirical evidence and underlying scientific principles overwhelmingly support the use of this compound as the internal standard of choice for the quantitative analysis of L-Alanine. Its chemical identity with the analyte ensures it tracks faithfully through sample preparation and analysis, providing the most effective correction for matrix effects and other sources of experimental error.[3][9] This directly translates to superior accuracy and precision, guaranteeing the generation of reliable, high-quality data essential for critical decisions in research and development. While other internal standards exist, this compound represents the authoritative, gold-standard approach for robust and trustworthy bioanalytical results.
References
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Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. Retrieved January 20, 2026, from [Link]
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ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 20, 2026, from [Link]
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Justification for Using L-Alanine-d7 in Quantitative Proteomics: A Senior Application Scientist’s Comparison Guide
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible protein quantification is paramount. In the landscape of mass spectrometry-based proteomics, the choice of internal standard is a critical decision that dictates the reliability of quantitative data. This guide provides an in-depth justification for the use of L-Alanine-d7, a deuterated stable isotope-labeled amino acid, as a robust tool for quantitative proteomics. We will explore its applications, compare it with alternative methods, and provide the experimental framework necessary for its successful implementation.
The Foundational Role of Internal Standards in Quantitative Proteomics
Quantitative proteomics aims to measure the relative or absolute abundance of proteins across different samples. The complexity of biological matrices and the multi-step nature of proteomics workflows introduce variability that can compromise quantitative accuracy. To control for this, internal standards are introduced at an early stage. An ideal internal standard co-elutes and co-ionizes with the analyte of interest but is distinguishable by mass, allowing for the normalization of analytical variations.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that integrates the internal standard directly into the proteome.[1][2] In this approach, cells are cultured in media where a natural ("light") amino acid is replaced by a heavy, stable isotope-labeled counterpart.[2] This results in two distinct cell populations whose proteins can be mixed, processed, and analyzed in a single mass spectrometry run, minimizing sample preparation-induced errors.[3]
This compound: A Strategic Choice for Metabolic Labeling
This compound is the L-enantiomer of the amino acid alanine in which all seven hydrogen atoms have been replaced by deuterium.[4] This mass shift of +7 Da allows for clear differentiation from its unlabeled counterpart by a mass spectrometer.
While arginine and lysine are the most common choices for SILAC due to the properties of tryptic digestion[5], other amino acids like alanine can be valuable. L-alanine is a non-essential amino acid, meaning many cell lines can synthesize it. However, for cell lines that are auxotrophic for alanine or in media where its synthesis is limited, this compound can be effectively incorporated into the proteome.[6] Its primary justification rests on several key advantages:
-
Cost-Effectiveness: Deuterated compounds are generally less expensive to synthesize than their ¹³C or ¹⁵N-labeled analogs, making this compound an economical choice for large-scale or routine experiments.[7]
-
High Isotopic Purity: Commercially available this compound boasts high isotopic enrichment (typically >98 atom % D), which is crucial for minimizing isotopic cross-talk and ensuring accurate quantification.
-
Minimal Perturbation: Deuterium is a stable, non-radioactive isotope. Its incorporation has a negligible effect on the biochemical properties of the amino acid and the resulting proteins, ensuring that cellular physiology remains unperturbed.[8]
Comparative Analysis: this compound vs. Alternative Quantitation Strategies
The selection of a quantitative strategy depends on the experimental goals, sample type, and available resources. Here, we compare this compound-based metabolic labeling with other common methods.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| This compound (SILAC) | Metabolic incorporation of a deuterated amino acid in vivo.[8] | High precision; corrects for variability early; simple workflow.[3] | Limited to cell culture; potential for chromatographic isotope effects; requires complete incorporation.[9] | Differential protein expression studies in cultured cells; phosphoproteomics.[9] |
| ¹³C/¹⁵N-Labeled Amino Acids (SILAC) | Metabolic incorporation of ¹³C/¹⁵N-labeled amino acids in vivo.[1] | Gold standard for accuracy; no chromatographic isotope effect.[9] | High cost; potential for arginine-to-proline conversion can complicate analysis. | High-stakes experiments requiring maximum accuracy; studies of post-translational modifications. |
| Chemical Labeling (e.g., TMT, iTRAQ) | Chemical tagging of peptides in vitro with isobaric tags.[5] | High multiplexing capabilities (up to 16-plex); applicable to all sample types.[5] | Errors introduced during sample prep are not corrected; reporter ion ratio compression can underestimate changes. | Large-scale cohort studies; biomarker discovery from tissues or biofluids. |
| Label-Free Quantification (LFQ) | Compares signal intensity or spectral counts of peptides across separate runs.[10] | Inexpensive; applicable to all sample types; no theoretical limit to the number of samples. | Lower precision and accuracy; susceptible to run-to-run variation; requires robust computational analysis.[10] | Large-scale profiling where cost is a major constraint and high precision is not the primary goal. |
Addressing the Deuterium Isotope Effect: A Practical Consideration
A known phenomenon when using deuterated standards is the "deuterium isotope effect," where deuterated peptides may elute slightly earlier than their non-deuterated counterparts during reverse-phase liquid chromatography (RPLC).[9][11] This occurs because C-D bonds are slightly less polar than C-H bonds.[12]
Causality and Mitigation:
-
The Cause: The slight difference in hydrophobicity can lead to a separation between the "light" and "heavy" peptide peaks. If this separation is significant, it can lead to independent ionization events and skew the calculated protein ratios.[11]
-
The Solution: This effect is often minimal and can be managed with proper experimental design. Modern, high-resolution chromatography systems produce sharp peaks, and the shift is typically a fraction of the peak width.[11] Furthermore, mass spectrometry software can integrate the signals over a defined retention time window, accurately capturing the ion currents from both co-eluting peaks. For separations where this is a significant issue, such as hydrophilic interaction liquid chromatography (HILAC), specific mobile phase compositions can be used to minimize the effect.[13]
Experimental Protocol: Quantitative Proteomics using this compound SILAC
This protocol outlines a standard workflow for a two-state SILAC experiment.
Step 1: Cell Culture and Metabolic Labeling
-
Select two populations of the same cell line.
-
Culture one population in "light" medium (containing standard L-Alanine).
-
Culture the second population in "heavy" medium, identical to the light medium but with L-Alanine replaced by this compound.[14]
-
Grow the cells for at least five doublings to ensure near-complete incorporation of the labeled amino acid.[8]
-
Apply the experimental treatment (e.g., drug stimulation) to one of the cell populations.
Step 2: Sample Preparation
-
Harvest and lyse the cells from both populations separately.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.[14]
Step 3: Protein Digestion
-
Perform in-solution or in-gel digestion of the combined protein mixture, typically using trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
Desalt the resulting peptide mixture using a C18 StageTip or similar device.
Step 4: LC-MS/MS Analysis
-
Analyze the desalted peptides on a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow HPLC system.
-
Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).
Step 5: Data Analysis
-
Process the raw mass spectrometry data using a software platform like MaxQuant or Proteome Discoverer.
-
The software will identify peptides from the MS/MS spectra and quantify the relative abundance of light and heavy peptide pairs based on their precursor ion intensities.
-
The ratios of individual peptides are then aggregated to determine the relative abundance of the parent proteins.
Caption: Mass spectra of a light vs. heavy peptide pair.
Decision Framework for Quantitative Proteomics
Choosing the right quantitative method is crucial for experimental success. This diagram outlines a simplified decision-making process that can guide researchers toward the most appropriate strategy.
Caption: Decision tree for selecting a quantitative proteomics method.
Conclusion
This compound presents a compelling and justified option for researchers employing SILAC-based quantitative proteomics. Its primary strengths lie in its cost-effectiveness and the high precision it affords by enabling the introduction of an internal standard at the very beginning of an experimental workflow. While considerations such as the chromatographic isotope effect must be acknowledged, they are readily managed with modern instrumentation and data analysis strategies. For differential expression studies in cell culture, this compound provides a robust, reliable, and economical path to generating high-quality quantitative proteomic data.
References
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Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386. [Link]
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Zhang, R., Sioma, C. S., Thompson, R. A., Xiong, L., & Regnier, F. E. (2002). Controlling deuterium isotope effects in comparative proteomics. Analytical chemistry, 74(15), 3662-3669. [Link]
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Boersema, P. J., Aye, T. T., van Veen, T. A., Heck, A. J., & Mohammed, S. (2008). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of proteome research, 7(8), 3621-3631. [Link]
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Lau, H. T., Suh, H. W., Golkowski, M., & Ong, S. E. (2014). Comparing SILAC-and stable isotope dimethyl-labeling approaches for quantitative proteomics. Proteomics, 14(17-18), 2047-2059. [Link]
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Zhang, R., Sioma, C., Wang, S., & Regnier, F. E. (2001). Controlling deuterium isotope effects in comparative proteomics. Analytical Chemistry, 73(21), 5142-5149. [Link]
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van den Berg, B. (2018). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Student Theses Faculty of Science and Engineering. [Link]
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Shen, X., Zhao, Z., Sun, L., & Dovichi, N. J. (2018). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 39(24), 3044-3051. [Link]
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Wikipedia. (2023). Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]
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Yao, X., Freas, A., & Gu, J. (2011). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Methods in molecular biology (Vol. 727, pp. 125-139). Humana Press. [Link]
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G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. G-Biosciences. [Link]
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Zhang, R., et al. (2002). Controlling Deuterium Isotope Effects in Comparative Proteomics. Analytical Chemistry. [Link]
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Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269-296. [Link]
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Rauniyar, N. (2021). Comparison of LFQ and IPTL for Protein Identification and Relative Quantification. Molecules, 26(17), 5330. [Link]
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Gevaert, K., et al. (2013). Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations for Implementation in a Quantitative Proteomic Approach. Analytical Chemistry, 85(15), 7213-7220. [Link]
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Orlien, V., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Foods, 9(3), 323. [Link]
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Padula, M., & B. (1973). Gas Liquid Chromatography and Mass Spectrometry of Carbon-13 Enriched and Deuterated Amino Acids as Trimethylsilyl Derivatives. Journal of Chromatographic Science, 11(10), 549-555. [Link]
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Salek, M., et al. (2021). Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics. Scientific Reports, 11(1), 1-10. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of L-Alanine-d7
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Cross-Validation in Quantitative Analysis
In the landscape of quantitative bioanalysis, particularly within pharmacokinetic, toxicokinetic, and bioequivalence studies, the integrity of our data is paramount.[1] Stable isotope-labeled internal standards (SIL-IS), such as L-Alanine-d7, are the cornerstone of high-precision liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[2][3] Their function is to mimic the analyte of interest—in this case, L-Alanine—throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[2][4]
However, the assumption that a SIL-IS behaves identically to its unlabeled counterpart is one that demands rigorous verification.[3] Subtle differences in physicochemical properties can arise from the isotopic substitution, potentially affecting chromatographic retention times or ionization efficiency.[2][5] Therefore, cross-validation of an analytical method using this compound against orthogonal analytical techniques is not merely a procedural formality but a scientific necessity. It establishes a self-validating system that ensures the accuracy, precision, and reliability of quantitative data, aligning with the stringent expectations of regulatory bodies like the FDA.[1][6][7]
This guide provides an in-depth comparison of analytical techniques for the analysis and cross-validation of L-Alanine, grounded in the principles of authoritative regulatory guidelines from the FDA and the International Council for Harmonisation (ICH).[6][8][9][10] We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers to build robust, defensible analytical methods.
The Role of this compound as an Internal Standard
This compound (CD₃CD(ND₂)COOD) is a deuterated isotopologue of L-Alanine where seven hydrogen atoms have been replaced by deuterium.[11] In isotope dilution mass spectrometry (IDMS), a known quantity of this compound is spiked into a sample. Because the SIL-IS is chemically identical to the endogenous L-Alanine, it is assumed that any loss or variation during sample processing will affect both compounds equally.[2] The mass spectrometer distinguishes between the analyte (L-Alanine, MW: 89.09) and the internal standard (this compound, MW: 96.14) based on their mass-to-charge ratio (m/z).[11] Quantification is then based on the ratio of the analyte's response to the internal standard's response, which remains constant even if absolute signal intensities fluctuate.[2] This principle is the foundation of modern quantitative bioanalysis.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is a workhorse technique in many analytical laboratories. For a non-chromophoric amino acid like alanine, direct UV detection is impractical. Therefore, pre-column derivatization is essential to attach a UV-absorbing moiety to the molecule. This not only enables detection but also enhances chromatographic retention and resolution on reverse-phase columns.[12] The choice of derivatizing agent is critical; reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) are chosen for their rapid reaction times and the stability of the resulting derivatives.[12][13][14]
Experimental Protocol: HPLC-UV Analysis of L-Alanine
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold 10% perchloric acid (PCA) to precipitate proteins.[14]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
-
Derivatization with AQC:
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 140 mM sodium acetate, 17 mM triethylamine, pH 5.05.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from ~5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 248 nm.
-
Workflow for HPLC-UV Analysis```dot
Caption: GC-MS workflow for L-Alanine quantification.
Data Comparison: GC-MS Validation Parameters
| Parameter | Typical Performance for L-Alanine | Rationale |
| Linearity (r²) | > 0.998 | Ensures a proportional response across the concentration range. [15] |
| Accuracy (% Recovery) | 95 - 105% | Demonstrates the method's ability to measure the true value. |
| Precision (%RSD) | < 10% | Confirms the reproducibility of the derivatization and analysis steps. |
| Limit of Quantitation (LOQ) | ~0.5 µM | High sensitivity is achieved through the specificity of SIM mode detection. |
| Specificity | High | Mass spectrometry provides high specificity by monitoring unique mass fragments, minimizing interference. [16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While mass spectrometry techniques are superior for trace quantification in complex matrices, NMR is the gold standard for structural elucidation and determining isotopic purity. [17]For this compound, ¹H NMR is used to confirm the absence of proton signals at the α- and β-positions, thereby verifying the location and extent of deuteration. [18]This provides unequivocal proof of identity and isotopic enrichment, which is a critical parameter for a SIL-IS. Quantitative NMR (qNMR) can also be performed using a certified internal standard.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in 600 µL of Deuterium Oxide (D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
Transfer to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 500 MHz or higher field strength. [18] * Experiment: Standard 1D ¹H experiment with water suppression.
-
Temperature: 298 K. [19] * Acquisition Parameters: Sufficient number of scans (e.g., 64-128) to achieve a high signal-to-noise ratio for residual proton signals and the internal standard.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the area of any residual ¹H signals corresponding to the α- and β-protons of alanine.
-
Integrate the area of the internal standard signal.
-
Calculate the isotopic purity by comparing the residual proton signal intensity to the known concentration of the standard.
-
Workflow for NMR Analysis
Caption: NMR workflow for identity and purity assessment.
Data Comparison: NMR Characterization Parameters
| Parameter | Typical Specification for this compound | Rationale |
| Identity Confirmation | ¹H and ¹³C spectra match reference data for alanine structure. [20][21] | Confirms the correct molecular scaffold. |
| Isotopic Enrichment | ≥ 98 atom % D | Ensures minimal isotopic contribution to the analyte signal in MS analysis. [11] |
| Structural Integrity | Absence of impurity signals | Verifies that the synthesis and purification processes did not introduce contaminants. |
Capillary Electrophoresis (CE)
Expertise & Experience: Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It offers extremely high separation efficiency, minimal sample consumption, and rapid analysis times. [22][23]For amino acids, detection can be achieved via direct UV (for aromatic ones), or more sensitively, by laser-induced fluorescence (LIF) after derivatization with a fluorogenic reagent like o-phthaldialdehyde/2-mercaptoethanol (OPA/2-ME). [24]Coupling CE to a mass spectrometer (CE-MS) provides high selectivity and sensitivity without the need for derivatization. [25]
Experimental Protocol: CE-LIF Analysis of L-Alanine
-
Sample Preparation:
-
Use the supernatant from protein precipitation as described for HPLC.
-
Dilute the sample 1:10 with the CE running buffer.
-
-
In-Capillary Derivatization (Optional, for LIF):
-
An automated method where plugs of the sample, OPA/2-ME reagent, and buffer are sequentially injected into the capillary, allowing the reaction to occur just before separation. [24]
-
-
CE Conditions:
-
Capillary: Fused-silica, e.g., 50 µm I.D., 50 cm total length.
-
Background Electrolyte (BGE): 30 mM Sodium tetraborate buffer, pH 10.0. [24] * Separation Voltage: 20-25 kV. [23][24] * Injection: Pressure injection (e.g., 50 mbar for 3 seconds). [25] * Detection:
-
UV: 200 nm (for direct detection).
-
LIF: Excitation/Emission wavelengths appropriate for the OPA derivative.
-
MS: Via a CE-ESI-MS interface.
-
-
Workflow for CE Analysis
Caption: Capillary Electrophoresis workflow for L-Alanine analysis.
Data Comparison: CE Validation Parameters
| Parameter | Typical Performance for L-Alanine | Rationale |
| Linearity (r²) | > 0.999 | Demonstrates a proportional response. [24] |
| Efficiency (Plates/meter) | > 200,000 | High efficiency leads to sharp peaks and excellent resolution. [22] |
| Analysis Time | < 15 minutes | CE is known for its rapid separation capabilities. [24][25] |
| Limit of Quantitation (LOQ) | ~5 µM (UV), <0.1 µM (LIF), ~1 µM (MS) | Detection method significantly impacts sensitivity. [24][25] |
| Precision (%RSD) | < 5% (Migration Time), < 15% (Peak Area) | Injection precision can be a source of variability. |
Synthesis: A Comparative Overview
Cross-validation confirms that different analytical techniques, relying on distinct physicochemical principles, produce comparable quantitative results. This builds confidence in the primary analytical method (e.g., LC-MS/MS using this compound) and ensures the data is robust and defensible.
| Feature | HPLC-UV | GC-MS | NMR | Capillary Electrophoresis (CE) |
| Primary Principle | Liquid Phase Partitioning | Gas Phase Partitioning | Nuclear Spin Resonance | Electrophoretic Mobility |
| Specificity | Moderate (Chromatography) | High (MS Fragmentation) | Very High (Structure) | High (Separation Efficiency) |
| Sensitivity (LOQ) | Moderate (~1 µM) | High (~0.5 µM) | Low (>100 µM) | High (LIF) to Moderate (UV/MS) |
| Throughput | Moderate | Moderate | Low | High |
| Sample Prep | Derivatization Required | Derivatization Required | Minimal | Minimal (or Derivatization) |
| Key Application | Routine Quantification | High-Sensitivity Quantification | Structural ID, Isotopic Purity | High-Efficiency Separation |
| Cross-Validation Role | Orthogonal Quantitative Check | Orthogonal Quantitative Check | Identity & Purity Confirmation | Orthogonal Quantitative Check |
Conclusion
The use of this compound as an internal standard is a powerful strategy for achieving accurate and precise quantification in complex biological matrices. However, the integrity of this approach rests on a foundation of rigorous validation. Cross-validation against orthogonal methods such as HPLC-UV, GC-MS, and CE is not redundant; it is a crucial scientific control that verifies results and exposes potential method-specific biases. Furthermore, techniques like NMR play an indispensable role in confirming the identity and isotopic purity of the standard itself.
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Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy Online. [Link]
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Molnár-Perl, I. (2009). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Protocols. [Link]
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van den Brink, W., et al. (2025). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography–Mass Spectrometry Analysis for Protein Kinetics. Journal of Proteome Research. [Link]
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A Senior Application Scientist's Guide to L-Alanine-d7 Performance in Biological Matrices
For researchers in metabolomics, clinical diagnostics, and drug development, the precise quantification of endogenous molecules like L-alanine is fundamental. The gold standard for achieving the highest accuracy and precision in mass spectrometry is the stable isotope dilution (SID) method. This guide provides an in-depth comparison of the performance of L-Alanine-d7, a deuterated internal standard, across various biological matrices, grounded in experimental data and field-proven insights.
The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable
In quantitative mass spectrometry, an internal standard (IS) is added to samples, calibrators, and quality controls to correct for variability during sample preparation and instrumental analysis. While structurally similar analogs can be used, they are an imperfect solution. A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically identical to the analyte (L-alanine) and thus co-behaves throughout the entire analytical workflow—from extraction and derivatization to chromatography and ionization.[1][2][3] This near-ideal co-behavior is the key to correcting for two major sources of analytical error: recovery variability and matrix effects.[4][5]
Matrix effects , caused by co-eluting compounds from the biological sample that suppress or enhance the ionization of the analyte, are a primary challenge in bioanalysis.[5][6] A SIL-IS experiences the same ionization modulation as the endogenous analyte, ensuring the ratio of analyte to IS remains constant, leading to highly accurate quantification.[4] this compound, with its seven deuterium atoms, provides a significant mass shift from the native L-alanine, preventing isotopic crosstalk while ensuring its chemical and physical properties are virtually identical.
Performance Across Key Biological Matrices
The complexity of the biological matrix dictates the rigor of the sample preparation required to achieve reliable results. Here, we compare the performance of this compound in the most commonly encountered matrices.
Plasma and Serum: The Workhorse Matrices
Plasma and serum are rich in proteins that must be removed prior to LC-MS/MS analysis to prevent column clogging and severe ion suppression. Protein precipitation (PPT) is the most common, rapid, and effective method.
-
Causality Behind Method Choice: Acetonitrile is often preferred over methanol as it tends to produce larger, more coagulated protein pellets that are easier to separate during centrifugation.[7] Ratios of 3:1 or 4:1 (v/v) of cold acetonitrile to plasma are typical to ensure complete protein removal.[1][3][8][9] The addition of 0.1% formic acid to the precipitation solvent can aid in protein denaturation and improve the stability of certain analytes.[2]
-
Performance Data: Methods using this compound as an internal standard consistently demonstrate excellent performance in plasma. Validation data from multiple studies show high accuracy (typically 90-110%) and precision (CV < 15%), even at the lower limit of quantification.[4]
| Parameter | Typical Performance in Plasma/Serum | Reference |
| Extraction Method | Protein Precipitation (Acetonitrile) | [1][3] |
| Accuracy (% Bias) | Within ±15% | [4] |
| Precision (% CV) | < 15% (Inter- and Intra-day) | [4][10] |
| Linearity (r²) | > 0.99 | [4][11] |
| Matrix Effect | Effectively normalized by this compound | [4] |
Urine: The Challenge of High Variability
Urine is a complex matrix characterized by high concentrations of salts and metabolic waste products, which can lead to significant matrix effects and shifts in chromatographic retention times.[12][13] While simple "dilute-and-shoot" methods are fast, they are often insufficient for sensitive and robust quantification.
-
Causality Behind Method Choice: Solid-Phase Extraction (SPE) is highly recommended for urine samples.[12][13] A strong cation exchange (SCX) SPE cartridge is particularly effective for amino acid analysis.[12][13][14] At an acidic pH (e.g., pH 2.8), amino acids like alanine are positively charged and bind to the negatively charged sorbent.[13] Salts and neutral interferents are washed away, and the purified amino acids are then eluted with a basic solution. This cleanup drastically reduces matrix effects and improves method robustness.[12][13]
-
Performance Data: Studies employing SCX-SPE for urinary amino acid analysis report satisfactory recoveries (often 70-120% corrected) and excellent precision (intra-day CV < 8%, inter-day CV < 10%).[12] The use of a SIL-IS like this compound is critical to account for any variability in the multi-step SPE process.
| Parameter | Typical Performance in Urine | Reference |
| Extraction Method | Strong Cation Exchange (SCX) SPE | [12][13] |
| Accuracy (% Bias) | 88.2–117.0% | [12] |
| Precision (% CV) | < 10% | [12] |
| Recovery | 70-120% (Matrix Effect Corrected) | [12] |
| Matrix Effect | Minimized by SPE and normalized by IS | [12][13] |
Tissue Homogenates: The Most Complex Challenge
Tissue samples provide invaluable spatial information but present the greatest analytical challenge due to their high lipid and protein content. The sample preparation must effectively disrupt the tissue, extract the analyte, and remove a wide range of interfering substances.
-
Causality Behind Method Choice: Homogenization is the first critical step, often performed in a buffered solution. This is followed by a robust protein precipitation step, similar to plasma analysis. For particularly "dirty" tissues, a subsequent liquid-liquid extraction (LLE) or SPE cleanup may be necessary to remove lipids and other interferences. The "mimetic tissue model," where a SIL-IS is spiked into a tissue homogenate to create a calibration curve, is an advanced technique for achieving absolute quantification.[15][16]
-
Performance Data: this compound is essential for reliable quantification in tissue. Due to the extensive sample handling, analyte loss is inevitable. This compound tracks this loss precisely. Validated methods demonstrate that even in this complex matrix, accurate and precise data can be obtained, enabling critical research into localized metabolic processes.[17]
Comparative Analysis: this compound vs. Alternatives
| Internal Standard Type | Advantages | Disadvantages | Expert Assessment |
| This compound (SIL-IS) | Co-elutes with analyte; experiences identical matrix effects and extraction recovery.[1][2] | Higher cost compared to analogs. | Gold Standard. The most reliable choice for correcting all sources of analytical variability, ensuring the highest data quality and defensibility. |
| L-Alanine-d4 or d3 (SIL-IS) | Cheaper than higher-labeled isotopes. | Lower mass shift increases the risk of isotopic contribution from the natural analyte (M+3, M+4), potentially compromising accuracy at low concentrations. | A viable option, but requires careful validation to ensure no isotopic interference from the analyte's natural abundance. This compound is the safer choice. |
| Norvaline (Structural Analog) | Inexpensive and readily available. | Different chemical structure leads to different chromatographic retention and ionization efficiency. Cannot accurately correct for matrix effects specific to alanine. | Not Recommended for Validated Bioanalysis. Fails to meet the core requirement of an internal standard to mimic the analyte's behavior. Its use can lead to significant and unpredictable quantification errors. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating when this compound is used as the internal standard.
Protocol 1: Protein Precipitation for Plasma/Serum
-
Sample Thawing: Thaw plasma/serum samples, calibrators, and QCs on ice to prevent degradation.
-
Internal Standard Spiking: To 100 µL of sample in a microcentrifuge tube, add 10 µL of this compound working solution (concentration should be optimized to be near the median concentration of endogenous L-alanine). Vortex briefly.[2][3]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[1][2][3]
-
Mixing & Incubation: Vortex vigorously for 30 seconds to ensure complete protein denaturation.[1] Incubate at -20°C for 20 minutes to enhance precipitation.[2]
-
Centrifugation: Centrifuge at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or 96-well plate, avoiding the protein pellet.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC mobile phase.[2]
-
Analysis: Transfer to autosampler vials for LC-MS/MS analysis.
Protocol 2: Strong Cation Exchange (SCX) SPE for Urine
-
Sample Preparation: Centrifuge urine to remove particulates. Dilute 100 µL of urine with 900 µL of 0.1 M HCl to acidify the sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution to the diluted urine.
-
SPE Cartridge Conditioning: Condition a 500 mg SCX SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of 0.1 M HCl.[12][13] Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 1 mL of the prepared urine sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).[13]
-
Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove salts and neutral interferences.
-
Elution: Elute the amino acids with 2 mL of 5% ammonium hydroxide in methanol. The basic solution neutralizes the charge on the amino acids, releasing them from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizing the Workflow and Principles
Diagram 1: General Bioanalytical Workflow
Caption: this compound corrects for variability, keeping the final ratio constant.
Conclusion
This compound stands as a robust and reliable internal standard for the quantification of L-alanine across a spectrum of challenging biological matrices. Its chemical identity to the analyte ensures it accurately tracks and corrects for variations in sample recovery and matrix-induced ionization suppression, which are the largest sources of error in bioanalytical methods. While the initial cost may be higher than that of structural analogs, the unparalleled accuracy, precision, and data integrity it provides are indispensable for high-quality research and development. The methodologies outlined in this guide provide a framework for developing and validating high-performance assays that can withstand the scrutiny of regulatory and peer-review standards.
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Taylor & Francis. (n.d.). QUANTIFICATION OF AMINO ACIDS IN RAT URINE BY SOLID-PHASE EXTRACTION AND LIQUID CHROMATOGRAPHY/ELECTROSPRAY TANDEM MASS SPECTROMETRY: APPLICATION TO RADIATION INJURY RAT MODEL. Retrieved from [Link]
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PubMed Central. (n.d.). Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Full article: QUANTIFICATION OF AMINO ACIDS IN RAT URINE BY SOLID-PHASE EXTRACTION AND LIQUID CHROMATOGRAPHY/ELECTROSPRAY TANDEM MASS SPECTROMETRY: APPLICATION TO RADIATION INJURY RAT MODEL. Retrieved from [Link]
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LCGC. (2021, July 8). 13-Minute, Comprehensive, Direct LC–MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
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Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]
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MDPI. (n.d.). Simultaneous Analysis of d,l-Amino Acids in Human Urine Using a Chirality-Switchable Biaryl Axial Tag and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
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Royal Society of Chemistry. (2019, January 21). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Retrieved from [Link]
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NIH. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]
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NIH. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]
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PubMed. (2015, March 25). Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. Retrieved from [Link]
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Isotopic Stability of L-Alanine-d7: A Comparative Guide for Researchers
In the landscape of modern biomedical and pharmaceutical research, stable isotope-labeled (SIL) compounds are indispensable tools. They serve as tracers for elucidating metabolic pathways and as internal standards for precise quantification in complex biological matrices.[1][2] The reliability of data derived from SIL compounds hinges on a critical, yet often overlooked, parameter: isotopic stability. This guide provides an in-depth analysis of the isotopic stability of L-Alanine-d7, comparing it with other labeled alternatives and offering the experimental frameworks necessary to validate its performance in your research.
The Bedrock of Stability: Why Deuterium Labeling Works
The utility of deuterium (²H or D) as an isotopic label is rooted in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is fundamentally stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond due to the greater mass of the deuterium nucleus.[3][4] This increased bond strength means that more energy is required to break a C-D bond, slowing down chemical reactions involving its cleavage, including metabolic degradation and unwanted chemical exchange.[5][6]
However, not all deuterium labels are created equal. The primary mechanism compromising isotopic stability is Hydrogen-Deuterium (H/D) exchange , a reaction where a covalently bonded deuterium atom is replaced by a proton from the surrounding environment (e.g., water), or vice-versa.[7] The rate of this exchange is highly dependent on the chemical environment of the C-D bond.
Key Factors Influencing H/D Exchange:
-
Acidity/Basicity: The exchange of protons (and deuterons) on carbons adjacent to activating groups like carbonyls can be catalyzed by acids or bases.[1]
-
Metal Catalysis: Trace metals can facilitate H/D exchange, a principle often used intentionally in synthesis but a potential source of instability if not controlled.[1][8]
-
Bond Lability: Protons on heteroatoms (e.g., in amine -NH₂ or carboxyl -COOH groups) are considered "labile" or "exchangeable." They rapidly exchange with protons in protic solvents like water.[7] In contrast, protons on carbon atoms are "non-labile" and are expected to remain in place under typical physiological and analytical conditions.
For a compound like this compound, its value as a stable internal standard relies entirely on the stability of the deuterium atoms at its non-labile positions.
This compound: A Structural Examination of Stability
This compound, with the chemical formula CD₃CD(ND₂)COOD, is a perdeuterated version of L-alanine. Let's dissect its structure to understand its inherent stability.
-
Labile Deuteriums (N-D₂, O-D): The three deuterium atoms on the amine and carboxyl groups are labile. In aqueous solutions, they will rapidly and predictably exchange with solvent protons. For mass spectrometry-based applications, this is not a concern, as the analysis is performed on the intact molecule where the mass contribution of these positions is consistent, or on a derivative where these positions are chemically altered.
-
Non-Labile Deuteriums (Cα-D, Cβ-D₃): The four deuterium atoms covalently bonded to the carbon backbone are the cornerstone of its stability. The α-deuteron (Cα-D) and the three β-deuterons of the methyl group (Cβ-D₃) are non-labile under standard experimental conditions. The strength of these C-D bonds ensures that the mass difference between the labeled and unlabeled compound is maintained throughout sample preparation and analysis.
Caption: Structure of this compound highlighting stable vs. labile deuterons.
Comparative Isotopic Stability Analysis
The choice of a labeled compound should always be justified by its fitness for a specific application. Here, we compare this compound to other common alternatives.
| Labeled Compound | Labeling Pattern | Key Stability Considerations | Typical Use Case |
| This compound | Perdeuterated (CD₃CD(ND₂)COOD) | High Stability. Deuteration at all non-labile positions (α and β) provides maximum protection against back-exchange. | Gold standard internal standard for LC-MS quantification of Alanine.[9][10] |
| L-Alanine-d4 | Cα,β-deuterated (CD₃CD(NH₂)COOH) | High Stability. Functionally equivalent to d7 for MS, as N-H and O-H protons exchange anyway. The crucial C-D bonds are identical. | Excellent internal standard for LC-MS. Often used interchangeably with d7. |
| L-Alanine-d3 | Cβ-deuterated (CD₃CH(NH₂)COOH) | Moderate to High Stability. The α-position retains a proton (C-H), which is slightly acidic and could be susceptible to exchange under harsh pH conditions.[11] | Suitable for many applications, but d4 or d7 is preferred for methods requiring maximum rigor. |
| L-Alanine-¹³C₃,¹⁵N | Heavy Isotope Backbone | Exceptional Stability. ¹³C and ¹⁵N are integrated into the carbon-nitrogen backbone and are not subject to chemical exchange. Stability is dictated by the chemical stability of the molecule itself. | "Absolute" quantification standards (e.g., SILAC proteomics), metabolic flux analysis. Generally more expensive to synthesize. |
| Deuterated Tryptophan | Various Patterns | Variable Stability. Aromatic C-H bonds are generally stable but can be exchanged under certain catalytic conditions.[8] Studies show deuteration can enhance photostability but may not affect acid stability.[3] | Tracer studies, internal standards. Stability must be verified for the specific labeling pattern and experimental conditions. |
Key Takeaway: For use as an internal standard in quantitative mass spectrometry, the primary concern is the stability of non-labile C-D bonds. This compound and -d4 offer the highest degree of stability by replacing all hydrogens on the carbon backbone, minimizing the risk of isotopic back-exchange and ensuring the integrity of the mass shift. While ¹³C or ¹⁵N labels offer superior stability against exchange, deuterated standards like this compound provide a highly reliable and more cost-effective solution for most quantitative applications.
Experimental Verification of Isotopic Stability
Trustworthiness in research demands empirical validation. The stability of a labeled internal standard should not be assumed but proven under your specific experimental conditions. Below are self-validating protocols to assess the isotopic stability of this compound.
Protocol 1: Stability Assessment in pH-Stressed Aqueous Buffers
This experiment evaluates the resistance of the C-D bonds to acid- or base-catalyzed back-exchange.
Methodology:
-
Prepare Stock Solutions: Create a 1 mg/mL stock solution of this compound in ultrapure water.
-
Prepare Buffers: Prepare three buffers: 0.1 M HCl (pH 1), 10 mM Ammonium Acetate (pH 7.4), and 10 mM Ammonium Bicarbonate (pH 10).
-
Incubation: Spike the this compound stock into each buffer to a final concentration of 10 µg/mL. Aliquot into separate vials for each time point (e.g., 0, 1, 4, 8, and 24 hours). Incubate at 37°C.
-
Sample Quenching: At each time point, remove a vial and immediately neutralize the acidic/basic samples with an equivalent molar amount of base/acid. If analyzing immediately, this may not be necessary, but it is good practice. The T=0 sample is processed immediately without incubation.
-
LC-MS/MS Analysis: Analyze each sample using a suitable LC-MS/MS method. Monitor the mass transitions for this compound and potential back-exchanged products (d6, d5, d4, etc.).
-
Data Analysis: Calculate the peak area for each isotopologue at each time point. The isotopic purity is determined by the ratio of the this compound peak area to the sum of all alanine isotopologue peak areas.
Self-Validation System: The T=0 sample confirms the initial isotopic purity of the standard. A stable compound should show no significant increase in the relative abundance of lower-mass isotopologues over the 24-hour period, even under pH stress.
Caption: Experimental workflow for assessing isotopic stability.
Protocol 2: Stability Assessment in Biological Matrix (Human Plasma)
This protocol assesses stability in an environment containing active enzymes and other biological components.
Methodology:
-
Thaw Plasma: Thaw frozen, blank human plasma on ice.
-
Prepare Samples: In microcentrifuge tubes, aliquot 100 µL of plasma for each time point (e.g., 0, 1, 4, 8 hours).
-
Spike Internal Standard: Add 10 µL of a this compound working solution (e.g., 1 µg/mL) to each tube.
-
Incubation:
-
For T=0 samples: Immediately add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins and stop all enzymatic activity.
-
For all other time points: Incubate the plasma samples at 37°C. At the designated time, stop the reaction by adding the ice-cold acetonitrile solution.
-
-
Sample Processing: Vortex all samples vigorously for 1 minute. Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[9]
-
Analysis: Carefully transfer the supernatant to a new plate or vial. Evaporate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Data Analysis: As in Protocol 1, monitor the mass transitions for this compound and any lower isotopologues. Compare the isotopic distribution across the time points.
Self-Validation System: The T=0 sample, which is immediately quenched, represents the baseline and accounts for any non-time-dependent matrix effects. Stability is confirmed if the isotopic distribution of this compound in incubated samples does not significantly differ from the T=0 sample.
Conclusion
The isotopic stability of a labeled compound is paramount for the integrity of quantitative bioanalytical data. This compound demonstrates exceptional stability due to the robust C-D bonds at its non-labile α- and β-positions. This makes it a superior choice over partially deuterated alanines, which may carry a risk of back-exchange at unprotected sites. While ¹³C and ¹⁵N-labeled compounds are theoretically more stable against exchange, this compound provides a reliable and cost-effective gold standard for the vast majority of applications, including its use as an internal standard for clinical and preclinical studies.[2][9][10] As a final directive, researchers must move from assumption to certainty by conducting empirical stability tests, such as those outlined here, to validate the performance of any labeled compound within the unique context of their experimental system.
References
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- Simson Pharma Limited. (2025). Deuterated Compounds.
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- MedChemExpress. (n.d.). This compound (L-2-Aminopropionic acid-d7).
- Chem-Station. (2015). Deuterium Labeling Reaction.
- Atzrodt, J., Derdau, V., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
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- Benchchem. (n.d.). Understanding deuterium labeling in amino acids.
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- Pereira, W. E., et al. (1975). Stable isotope mass fragmentography: Identification and hydrogen-deuterium exchange studies of eight Murchison meteorite amino acids. Geochimica et Cosmochimica Acta.
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- Kaur, B., et al. (2022). Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). Applied Microbiology and Biotechnology.
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- R Discovery. (n.d.). Deuterated Amino Acids Research Articles.
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- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purity of D-Alanine-d7.
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- Cambridge Isotope Laboratories, Inc. (n.d.). L-Alanine (3-¹³C, 99%; 2-D, 96%).
- Benchchem. (n.d.). Application Note: Quantitative Analysis of D-Alanine in Biological Matrices using a Stable Isotope Dilution GC-MS Method.
- CDN Isotopes. (n.d.). This compound.
- Journal of Labelled Compounds and Radiopharmaceuticals. (1979). Deuterated amino acids. IV. The synthesis of L-phenyl d5-alanine-2,3,3-d3.
- Uli, M., et al. (2020). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PLoS ONE.
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A Researcher's Guide to Metabolic Flux Analysis: The Distinct Advantages of D7-Labeled Alanine
Metabolic Flux Analysis (MFA) stands as a cornerstone technique for systems biology, offering a quantitative snapshot of the intricate network of biochemical reactions within a living cell. By measuring the rates of metabolic pathways, researchers can unravel cellular physiology, identify metabolic bottlenecks, and understand how organisms adapt to genetic or environmental changes. The engine of MFA is stable isotope tracing, where labeled substrates are introduced into a system, and the journey of their atoms is tracked through downstream metabolites. While universally labeled glucose ([U-¹³C]-glucose) has long been the gold standard for probing central carbon metabolism, the choice of tracer is a critical experimental decision that dictates the precision and focus of the analysis.[1][2]
This guide provides an in-depth comparison of isotopic tracers, with a specific focus on the unique and compelling advantages of using D-alanine-d7. We will explore the causality behind its selection for specific applications, contrast its performance with common alternatives, and provide the practical, field-proven methodologies required to integrate this powerful tool into your research.
The Central Role of Alanine in Metabolism
Alanine is a non-essential amino acid that occupies a pivotal position in cellular metabolism. It serves as a key link between glycolysis and the tricarboxylic acid (TCA) cycle through its reversible conversion to pyruvate, catalyzed by alanine transaminase (ALT).[3][4] This places alanine at the heart of carbon and nitrogen metabolism, making it an ideal tracer candidate for interrogating pathways like gluconeogenesis and amino acid biosynthesis.[4][5][6]
However, the true power of isotopic labeling is realized when the tracer's properties are exploited to answer specific biological questions. This is where the stereochemistry and isotopic composition of d7-labeled D-alanine offer a distinct edge.
D-Alanine-d7: A High-Contrast Tool for Specific Pathways
D-alanine-d7 is a stable isotope-labeled form of D-alanine where all seven hydrogen atoms have been replaced with deuterium. This seemingly simple modification provides two profound advantages for MFA: high specificity for bacterial processes and a clear, high-contrast signal in mass spectrometry.
Unparalleled Specificity for Bacterial Cell Wall Biosynthesis
While L-alanine is a ubiquitous proteinogenic amino acid in all domains of life, its enantiomer, D-alanine, plays a highly specialized role. It is an essential structural component of the peptidoglycan (PG) layer of bacterial cell walls, a feature absent in mammalian cells.[7][8][9] This fundamental biological difference makes D-alanine-d7 an exceptionally specific tracer for studying bacterial cell wall dynamics.[7][9]
When investigating bacterial physiology, especially in the context of infection or microbiome studies, using a tracer like ¹³C-glucose results in the labeling of metabolites in both the host and the bacteria, creating a complex analytical challenge. D-alanine-d7 elegantly circumvents this issue. Researchers can introduce it into a co-culture system and track its incorporation specifically into the bacterial peptidoglycan, providing a direct and unambiguous measurement of cell wall synthesis and turnover with minimal interference from host metabolism.[9] This is invaluable for elucidating the mechanisms of antibiotics that target the cell wall and for understanding bacterial growth under various conditions.[7][10]
Superior Signal-to-Noise in Mass Spectrometry
The seven deuterium atoms in D-alanine-d7 result in a mass increase of 7 Daltons (m/z+7) compared to the unlabeled molecule. This large mass shift is highly advantageous for mass spectrometry-based analysis for several reasons:
-
Clear Separation from Natural Isotopic Abundance: Unlabeled (d0) compounds have a natural distribution of heavier isotopes (e.g., ¹³C, ¹⁵N). For a small molecule like alanine, the M+1 and M+2 peaks are minor but present. A tracer with a small mass shift (e.g., +1 or +2) can have its signal convoluted by these naturally occurring isotopes. The +7 shift of d7-alanine moves the signal far from the d0 isotopic cluster, resulting in a clean baseline and simplifying quantification.
-
Reduced Background Interference: Deuterium has a very low natural abundance (approximately 0.015%).[11] This means the background signal at the mass of the deuterated tracer is virtually zero, leading to an excellent signal-to-noise ratio and allowing for the detection of very low levels of tracer incorporation.[11]
-
Simplified Data Analysis: The clean separation and low background minimize the need for complex isotopic correction algorithms that are often required for ¹³C-based tracers to account for natural abundance and spectral overlap.[12]
Comparative Analysis: D7-Alanine vs. Other Isotopic Tracers
The optimal tracer choice is always context-dependent. While D-alanine-d7 excels in specific applications, ¹³C-labeled tracers remain indispensable for other metabolic questions. The table below provides a comparative summary.
| Tracer | Primary Application | Key Pathways Traced | Advantages | Limitations | Typical Mass Shift |
| D-Alanine-d7 | Bacterial cell wall metabolism; antibiotic mechanism of action.[7][13] | Peptidoglycan biosynthesis.[7][10] | - Highly specific to bacteria.- High signal-to-noise (m/z+7).- Minimal host interference.[9] | - Limited utility for central carbon metabolism in eukaryotes.- Potential for minor metabolic scrambling.[9] | +7 Da |
| L-Alanine-¹³C₃ | Central carbon and nitrogen metabolism.[14] | Glycolysis, Gluconeogenesis, TCA Cycle, Amino Acid Synthesis.[3][14] | - Traces both carbon and nitrogen flow.- Directly enters central pathways via pyruvate.[4] | - Can be readily synthesized by cells, diluting the tracer pool.- Less specific in host-pathogen studies. | +3 Da |
| Glucose-¹³C₆ | Global central carbon metabolism.[1][15] | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis, etc.[1][16] | - Comprehensive labeling of central carbon pathways.- Commercially available in many labeling patterns.[2] | - Labels both host and microbial metabolism.- Complex labeling patterns can be difficult to interpret.[15] | +1 to +6 Da |
Experimental Workflows and Methodologies
Executing a successful metabolic flux experiment requires meticulous attention to detail, from cell culture to data analysis. The following sections provide validated protocols for using D-alanine-d7 as a tracer.
Visualizing the D-alanine-d7 MFA Workflow
The overall experimental process can be visualized as a sequence of critical steps, each essential for generating high-quality, reproducible data.
Caption: Generalized workflow for D-Alanine-d7 metabolic flux analysis.
Protocol 1: Bacterial Labeling with D-Alanine-d7
This protocol describes the metabolic labeling of bacteria to study peptidoglycan synthesis.
Rationale: The goal is to introduce the tracer during a phase of active growth (typically mid-logarithmic phase) to ensure sufficient incorporation into newly synthesized cell walls. The concentration of the tracer must be optimized to achieve detectable labeling without causing toxicity.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid culture medium (e.g., Luria-Bertani or a defined minimal medium)
-
Sterile stock solution of D-Alanine-d7 (e.g., 100 mM in sterile water)
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Prepare Starter Culture: Inoculate 5 mL of the appropriate medium with a single colony of the bacterial strain. Incubate overnight under optimal growth conditions (e.g., 37°C, 200 rpm).[7]
-
Inoculate Main Culture: The next day, inoculate a larger volume of fresh, pre-warmed medium with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of ~0.05.
-
Monitor Growth: Incubate the main culture under optimal conditions, monitoring the OD₆₀₀ periodically until the culture reaches the early- to mid-logarithmic growth phase (e.g., OD₆₀₀ of 0.2-0.4).
-
Add Tracer: Add the sterile D-Alanine-d7 stock solution to the culture to a final concentration typically ranging from 0.5 to 1 mM. The optimal concentration should be determined empirically for each bacterial species.[10]
-
Incubate: Continue to incubate the culture for a desired period. This can range from a short "pulse" (e.g., 10-30 minutes) to a longer period equivalent to one or more cell divisions, depending on the experimental question.
-
Harvest Cells: Rapidly quench metabolic activity by centrifuging the culture at a low temperature (e.g., 5000 x g for 10 minutes at 4°C) and immediately proceed to metabolite extraction or peptidoglycan isolation.[10] Thorough and rapid quenching is critical to prevent metabolic changes post-harvesting.
Visualizing the Incorporation Pathway
D-alanine-d7 is taken up by the bacterium and incorporated into the pentapeptide precursor of peptidoglycan, which is then cross-linked into the mature cell wall.
Caption: Incorporation pathway of D-Alanine-d7 into bacterial peptidoglycan.
Protocol 2: LC-MS/MS Analysis of D-Alanine-d7 Enrichment
This protocol provides a general method for quantifying the isotopic enrichment of D-alanine in hydrolyzed peptidoglycan samples.
Rationale: Liquid chromatography is used to separate the amino acids from the complex hydrolysate, and tandem mass spectrometry provides the sensitivity and selectivity to quantify the labeled (d7) and unlabeled (d0) forms of D-alanine. Using Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) enhances precision by focusing the instrument on the specific masses of interest.
Materials:
-
Hydrolyzed peptidoglycan sample (resuspended in a suitable solvent, e.g., 0.1% formic acid in water)
-
LC-MS/MS system (e.g., HPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
-
C18 reversed-phase column suitable for amino acid analysis
-
LC-MS grade solvents (Water, Acetonitrile, Formic Acid)
-
D-Alanine and D-Alanine-d7 analytical standards
Procedure:
-
LC Separation:
-
Inject the sample onto the LC column.
-
Use a suitable gradient of solvents to achieve chromatographic separation of alanine from other amino acids and matrix components. A typical gradient might start at 2% Acetonitrile (with 0.1% Formic Acid) and ramp to 90% over 5-10 minutes.[13]
-
-
MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Set up a targeted acquisition method (SIM or PRM) to monitor the protonated molecular ions [M+H]⁺ for both unlabeled D-Alanine (m/z 90.05) and D-Alanine-d7 (m/z 97.10).[12]
-
-
Data Acquisition: Acquire data for a set of calibration standards, quality controls, and the unknown samples.
-
Data Processing:
-
Integrate the peak areas for the d0 and d7 chromatograms for each sample.
-
Calculate the fractional enrichment (FE) using the formula: FE = Area(d7) / (Area(d0) + Area(d7))
-
This fractional enrichment is a robust measure of the relative flux through the peptidoglycan synthesis pathway.[7]
-
Conclusion and Future Outlook
D-alanine-d7 is a powerful and highly specific tracer that offers significant advantages for studying bacterial physiology, particularly cell wall biosynthesis. Its ability to provide clean, high-contrast data with minimal interference from host metabolism makes it an indispensable tool for researchers in microbiology and antibiotic development. While ¹³C-labeled tracers like glucose and L-alanine remain the primary choice for interrogating central carbon metabolism in a broader context, the astute researcher recognizes that the most insightful experiments are born from selecting the right tool for the specific biological question at hand. As analytical sensitivities continue to improve, the use of deuterated tracers like D-alanine-d7, which capitalize on low natural abundance and large mass shifts, is poised to become an increasingly valuable strategy in the field of metabolic flux analysis.
References
- BenchChem. (2025). Application Notes and Protocols for Metabolic Flux Analysis with D-Alanine-d7 Tracer.
- BenchChem. (2025). The Role of D-Alanine-d7 in Elucidating Bacterial Cell Wall Dynamics: An In-depth Technical Guide.
-
Zhang, G., et al. (2021). d-Alanine Metabolism via d-Ala Aminotransferase by a Marine Gammaproteobacterium, Pseudoalteromonas sp. Strain CF6-2. Applied and Environmental Microbiology. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Addressing isotopic impurity of D-Alanine-d7 in mass spectrometry.
- BenchChem. (2025). Application Note: Quantification of D-Alanine in Human Plasma using D-Alanine-d7 as an Internal Standard by LC-MS.
- BenchChem. (2025). Technical Support Center: D-Alanine-3-13C Based Metabolic Flux Analysis.
-
Gödert, M., et al. (2000). Metabolism of D- And L-[(13)C]alanine in Rat Liver Detected by (1)H and (13)C NMR Spectroscopy in Vivo and in Vitro. NMR in Biomedicine. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]
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Metallo, C. M., et al. (2011). Optimization of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Metabolic Engineering. [Link]
-
Waterhouse, D. N., & Fischer, J. E. (1980). Gluconeogenesis from alanine in patients with progressive malignant disease. Surgical Forum. [Link]
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Small Molecule Pathway Database (SMPDB). (2025). Alanine Metabolism. [Link]
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Faubert, B., et al. (2020). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature Reviews Cancer. [Link]
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Adeva-Andany, M. M., et al. (2017). Tracking the carbons supplying gluconeogenesis. AIMS Molecular Science. [Link]
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Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols. [Link]
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- 4. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 5. Gluconeogenesis from alanine in patients with progressive malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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L-Alanine-d7 vs. Non-Labeled L-Alanine: A Comparative Guide for Advanced Analytical Applications
An In-Depth Comparative Guide for Researchers
Introduction: Beyond the Standard Amino Acid
In the landscape of modern biomedical and pharmaceutical research, L-alanine serves as a fundamental building block for proteins and a key player in metabolic pathways such as the glucose-alanine cycle.[1] While structurally simple, its role is profound, participating in energy production, immune function, and neurotransmission.[2][3] However, for researchers aiming to quantify its presence, trace its metabolic fate, or understand enzymatic mechanisms, the standard, non-labeled L-alanine molecule presents significant analytical challenges, primarily in distinguishing it from the endogenous pool within a biological system.
This is where stable isotope labeling emerges as an indispensable technology. By replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium, we create L-Alanine-d7—a molecule chemically identical to its natural counterpart but with a distinct mass.[4] This mass shift is the key that unlocks a suite of powerful analytical applications, transforming a common amino acid into a precise tool for quantitative analysis, metabolic flux studies, and mechanistic enzymology. This guide provides an in-depth comparison of this compound and non-labeled L-alanine, detailing the strategic advantages of isotopic labeling and providing the experimental frameworks necessary for its successful application.
Part 1: Physicochemical Properties at a Glance
The foundational difference between this compound and L-alanine is the substitution of seven protium (¹H) atoms with deuterium (²H or D) atoms. This substitution results in a predictable increase in molecular weight without significantly altering the molecule's chemical reactivity, structure, or conformation. This subtle change is profound in its analytical implications.
| Property | Non-Labeled L-Alanine | This compound | Significance of the Difference |
| Molecular Formula | C₃H₇NO₂[5] | C₃D₇NO₂[4][6] | The presence of deuterium (D) is the basis for all comparative advantages. |
| Molecular Weight | 89.09 g/mol [5][7] | ~96.14 g/mol [6][8][9] | A distinct mass shift of +7 Da enables clear differentiation in mass spectrometry. |
| Isotopic Purity | Not Applicable | Typically ≥98 atom % D[8][9][] | High isotopic purity is critical for minimizing signal overlap from unlabeled species. |
| Melting Point | ~258-315 °C (sublimes/decomposes)[5][11] | >300 °C (decomposes)[4][8] | Thermal stability is comparable, ensuring compatibility with similar sample preparation techniques. |
| Solubility in Water | 166.5 - 167.2 g/L (25 °C)[5][11] | Expected to be very similar | Deuteration does not significantly impact solubility for most biological applications. |
| Chemical Reactivity | Standard amino acid reactivity | Nearly identical to L-alanine | The C-D bond is stronger than the C-H bond, leading to the Kinetic Isotope Effect (KIE), which can slow enzymatic metabolism.[12][13] |
Part 2: Core Applications & Comparative Performance
The true value of this compound becomes evident in its application. It is not merely a "heavy" version of alanine but a purpose-built tool designed to overcome specific analytical hurdles.
Application 1: The Gold Standard for Quantitative Analysis (LC-MS/MS)
In quantitative proteomics and metabolomics, accurately measuring the concentration of an analyte in a complex biological matrix (e.g., plasma, tissue lysate) is a significant challenge. Matrix effects, sample loss during preparation, and variations in instrument response can all introduce significant error.
The Challenge with Non-Labeled L-Alanine: Using non-labeled L-alanine as an external standard is fraught with difficulty. It cannot account for sample-specific variations that occur during the experimental workflow.
The this compound Solution: this compound is the ideal internal standard for isotope dilution mass spectrometry.[14] It is added to a sample at the very beginning of the workflow. Because it is chemically identical to the endogenous L-alanine, it experiences the same sample loss and ionization suppression/enhancement. However, its different mass allows the mass spectrometer to measure it independently from the target analyte. By calculating the ratio of the endogenous analyte to the known concentration of the internal standard, one can achieve highly accurate and precise quantification.[15]
Caption: Quantitative analysis workflow using a stable isotope-labeled internal standard.
Protocol: Quantification of L-Alanine in Human Plasma using this compound
This protocol provides a framework for the accurate quantification of L-alanine using this compound as an internal standard, adapted from established methods for D-alanine.[14][15]
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of non-labeled L-alanine and this compound in ultrapure water.
-
Create a series of working standard solutions of L-alanine by serially diluting the stock.
-
Prepare calibration curve standards by spiking known concentrations of L-alanine into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare a working solution of the this compound internal standard (e.g., 1 µg/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
-
Separate the analyte from other matrix components using a suitable HILIC or reversed-phase column.
-
Detect the analyte and internal standard using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Typical MRM Transitions (to be optimized for specific instrumentation):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Alanine | 90.1 | 44.2 (Loss of COOH₂) |
| This compound | 97.1 | 49.2 (Loss of COOD₂) |
Application 2: Tracing Metabolic Pathways
Understanding the flow of molecules through metabolic networks (metabolic flux) is critical in disease research and drug development.[16]
The Challenge with Non-Labeled L-Alanine: Administering non-labeled L-alanine to a biological system provides no way to distinguish it from the vast endogenous pool, making it impossible to track its specific metabolic fate.
The this compound Solution: this compound acts as a metabolic tracer.[16][17] When introduced into cells or an organism, the deuterium label allows its journey to be followed. For example, in the glucose-alanine cycle, muscle tissue releases alanine, which is taken up by the liver for gluconeogenesis.[18] By providing this compound, researchers can use mass spectrometry or NMR to detect the incorporation of deuterium into glucose and other downstream metabolites, providing a quantitative measure of the pathway's activity.[19]
Caption: Tracing the Glucose-Alanine cycle with this compound.
Application 3: Elucidating Reaction Mechanisms via the Kinetic Isotope Effect (KIE)
Deuterating a drug molecule can intentionally slow its metabolism, a strategy used in pharmaceutical development to improve pharmacokinetic profiles.[4][12] This phenomenon is due to the Kinetic Isotope Effect (KIE), where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond. If the cleavage of this bond is the rate-limiting step in an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate.[13][20]
The Challenge with Non-Labeled L-Alanine: Provides only the baseline reaction rate (kH) and cannot be used to probe whether C-H bond cleavage is rate-limiting.
The this compound Solution: By comparing the rate of an enzyme-catalyzed reaction using L-alanine (kH) versus this compound (kD), researchers can determine the KIE (kH/kD). A KIE value significantly greater than 1 provides strong evidence that C-H bond cleavage at the labeled position is part of the rate-determining step of the enzymatic mechanism. This information is invaluable for understanding enzyme function and for designing enzyme inhibitors.[20][21] While comprehensive kinetic data for this compound is specific to each enzyme, the principle is a powerful tool in mechanistic enzymology.[20]
Part 3: Considerations for NMR Spectroscopy
In ¹H NMR spectroscopy, the signal from protons provides structural and dynamic information.
Non-Labeled L-Alanine: The ¹H NMR spectrum of L-alanine shows characteristic peaks for the α-proton, β-methyl protons, and amine protons.[22][23] In complex mixtures, these signals can overlap with other molecules.
This compound: Since deuterium is not detected in ¹H NMR, this compound is effectively "invisible." This has two primary uses:
-
Simplified Spectra: It can be used as a component in complex biological media for NMR studies of other molecules, where it will not contribute a background signal.
-
²H (Deuterium) NMR: While less common, ²H NMR can be used to specifically observe the deuterated positions, offering insights into molecular dynamics with very low background.[19]
Conclusion: Choosing the Right Tool for the Job
The choice between non-labeled L-alanine and this compound is entirely dependent on the experimental question. Non-labeled L-alanine is sufficient for applications where it is used as a simple nutrient or a bulk chemical reagent. However, for any application requiring precise quantification in a biological matrix, the tracing of metabolic pathways, or the investigation of enzymatic mechanisms involving C-H bond cleavage, this compound is not just an alternative but a necessity. Its design as a stable isotope-labeled standard provides a level of analytical certainty and insight that is unattainable with its non-labeled counterpart, making it an essential tool for researchers, scientists, and drug development professionals pushing the boundaries of biomedical science.
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Safety Operating Guide
Proper Disposal of L-Alanine-d7: A Comprehensive Guide for Laboratory Professionals
Navigating the landscape of laboratory waste management is a critical responsibility for researchers and scientists. While L-Alanine-d7, a stable isotope-labeled amino acid, is a valuable tool in metabolic research and drug development, its proper disposal is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety practices and regulatory frameworks.
I. Understanding the Waste Profile of this compound
This compound, like its non-deuterated counterpart L-Alanine, is not classified as a hazardous substance by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Safety Data Sheets (SDS) for this compound and similar compounds confirm that it is non-hazardous for transport and does not meet the criteria for a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
However, it is a fundamental principle of good laboratory practice to treat all chemical substances, regardless of their hazard classification, as chemical waste.[5][6] Disposing of this compound down the drain or in the regular trash is not an acceptable practice.[5] Adherence to your institution's specific chemical hygiene plan and waste disposal procedures is mandatory.
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines a self-validating system for the collection, storage, and disposal of this compound waste, ensuring safety and compliance at each stage.
Step 1: Waste Collection and Containerization
The initial step in proper disposal is the meticulous collection of the waste material at the point of generation.
-
Container Selection: Utilize a clean, dry, and chemically compatible container for waste collection. The container must have a secure, tight-fitting lid to prevent accidental spills or the release of dust.[5] Ideally, the original product container, if empty, can be used, provided it is in good condition.[7] Avoid using food-grade containers like mayonnaise or pickle jars.[7]
-
Labeling: Accurate and clear labeling is a critical component of safe waste management. The waste container must be labeled with the words "Hazardous Waste" as a general good practice for all chemical waste, the full chemical name "this compound," and the date when the first waste was added to the container (accumulation start date).[5][8] If the this compound is in a solution, the solvent and its approximate concentration should also be noted on the label.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. L-Alanine and its deuterated form are incompatible with strong oxidizing agents.[2][9] Mixing incompatible chemicals can lead to dangerous reactions.
Step 2: Waste Storage in a Satellite Accumulation Area (SAA)
Proper storage of chemical waste is regulated to minimize risks to personnel and the environment.
-
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5][7] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel who generate the waste.[8]
-
Containment: The SAA should have secondary containment, such as a tray or bin, to contain any potential leaks or spills from the primary waste container.[5]
-
Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA. Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[6][8]
Step 3: Requesting Waste Disposal
The final step is to arrange for the removal and disposal of the waste by authorized personnel.
-
Institutional Procedures: Familiarize yourself with and follow your institution's specific procedures for chemical waste pickup. This usually involves contacting the Environmental Health and Safety (EHS) department or a designated waste disposal service.[5]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and accumulation start date. This documentation is crucial for regulatory compliance.[5]
-
Waste Pickup: Once the container is full or has been in the SAA for the maximum allowable time (which can vary by institution but is often around 150 days for laboratories), submit a waste pickup request to your EHS department.[10]
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of L-Alanine-d7
In the landscape of modern metabolic research and drug development, stable isotope-labeled compounds like L-Alanine-d7 are indispensable tools. Their ability to act as tracers in biological systems provides unparalleled insights into metabolic pathways and drug disposition. While this compound is classified as a non-hazardous substance, adherence to rigorous handling protocols is paramount to ensure both the safety of laboratory personnel and the integrity of experimental data. This guide provides a comprehensive, experience-driven framework for the safe and effective handling of this compound, from initial risk assessment to final disposal.
Foundational Principles: Understanding this compound
This compound is a deuterated analog of the naturally occurring amino acid L-Alanine. The substitution of seven hydrogen atoms with deuterium imparts a greater molecular weight, rendering it distinguishable from its endogenous counterpart by mass spectrometry. This property is the cornerstone of its utility in tracer studies. From a chemical safety standpoint, the toxicological profile of this compound is considered to be virtually identical to that of L-Alanine, which is a non-hazardous compound generally recognized as safe (GRAS). The primary risks associated with its handling stem from the physical nature of the powdered form and the potential for sample contamination.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the first line of defense in any laboratory setting. For a non-hazardous powder like this compound, the focus of PPE is twofold: protecting the researcher from nuisance dust and, equally important, protecting the high-purity compound from contamination.
Core PPE Requirements:
-
Gloves: Nitrile gloves are the standard choice. They provide adequate protection against incidental contact and prevent contamination of the sample with oils and particulates from the skin. It is crucial to change gloves frequently, especially after handling any other chemicals or equipment.
-
Eye Protection: Safety glasses with side shields are mandatory to protect the eyes from airborne powder. In situations where there is a higher risk of dust generation, such as when weighing out large quantities, safety goggles offer a more complete seal.
-
Lab Coat: A clean, buttoned lab coat protects street clothes from contamination and prevents the transfer of contaminants into the laboratory environment.
Respiratory Protection: A Matter of Scale and Procedure
While a respirator is not typically required for handling small quantities of this compound in a well-ventilated area, its use should be considered under specific circumstances.
| Scenario | Recommended Respiratory Protection |
| Handling milligram to low gram quantities | In a well-ventilated area or a chemical fume hood, a respirator is generally not necessary. |
| Weighing out larger quantities (multi-gram scale) | An N95 respirator is recommended to prevent the inhalation of fine airborne particles. |
| Procedures with high potential for dust generation | If the handling procedure is known to create significant dust (e.g., blending, milling), an N95 respirator should be worn. Working in a chemical fume hood or a powder containment hood is also strongly advised in these cases. |
The following flowchart outlines the decision-making process for selecting the appropriate level of PPE:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
